AKI603
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(4-methylpiperazin-1-yl)-4-N-(5-methyl-1H-pyrazol-3-yl)-2-N-(4-nitrophenyl)pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N9O2/c1-13-11-17(25-24-13)21-16-12-18(27-9-7-26(2)8-10-27)23-19(22-16)20-14-3-5-15(6-4-14)28(29)30/h3-6,11-12H,7-10H2,1-2H3,(H3,20,21,22,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKOUVAYOLLXER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC2=CC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N4CCN(CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N9O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
AKI603 Mechanism of Action: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AKI603 is a potent and selective small-molecule inhibitor of Aurora kinase A (AurA), a key regulator of mitotic progression.[1][2] Overexpression of AurA is implicated in the pathogenesis of various malignancies, including chronic myeloid leukemia (CML) and breast cancer, often correlating with poor prognosis and resistance to standard therapies.[3][4] this compound has demonstrated significant anti-proliferative activity in both preclinical in vitro and in vivo models, positioning it as a promising therapeutic agent, particularly in overcoming drug resistance.[5][6] This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on cellular signaling pathways, and includes relevant experimental protocols and quantitative data to support further research and development.
Core Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of the kinase activity of Aurora kinase A.[1][7] this compound binds to the ATP-binding pocket of AurA, preventing its autophosphorylation at Threonine 288 (Thr288), a critical step for its activation.[7][8] This inhibition disrupts the downstream signaling cascade, leading to a cascade of cellular events that ultimately suppress tumor growth.
The key consequences of AurA inhibition by this compound include:
-
Cell Cycle Arrest: this compound induces a robust G2/M phase cell cycle arrest.[3][9] This is a direct consequence of inhibiting AurA's role in centrosome maturation, spindle assembly, and mitotic entry.
-
Induction of Polyploidy: The disruption of normal mitotic progression often leads to endoreduplication, resulting in the accumulation of polyploid cells.[1][5][9]
-
Cellular Senescence: A notable effect of this compound treatment is the induction of cellular senescence, a state of irreversible growth arrest.[5][6] This has been observed in both BCR-ABL wild-type and T315I mutant CML cells.[5][6] The induction of senescence is associated with an increase in reactive oxygen species (ROS).[5]
-
Apoptosis: While senescence is a primary outcome, prolonged exposure to this compound can also lead to apoptotic cell death.
A significant advantage of this compound is its efficacy against imatinib-resistant CML, particularly in cells harboring the T315I mutation in the BCR-ABL gene, which confers resistance to many tyrosine kinase inhibitors.[5][6][10]
Signaling Pathways
The inhibitory action of this compound on Aurora kinase A initiates a series of downstream effects on cellular signaling pathways that govern cell cycle progression and survival.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: In Vitro Kinase Inhibitory Activity
| Target | IC50 (nM) | Reference |
| Aurora Kinase A (AurA) | 12.3 | [1][2][7] |
| Aurora Kinase B (AurB) | Lower inhibitory activity compared to AurA | [7] |
Table 2: In Vivo Efficacy in Xenograft Models
| Xenograft Model | Treatment | Dosage and Administration | Outcome | Reference |
| KBM5-T315I CML | This compound | 12.5 mg/kg or 25 mg/kg, intraperitoneally, every 2 days for 14 days | Abrogated tumor growth | [5] |
| MCF-7-Epi Breast Cancer | This compound | 50 mg/kg, intragastrically, every day for 14 days | Attenuated tumor growth | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on published literature and may require optimization for specific experimental conditions.
Cell Proliferation Assay (MTT Assay)
This protocol is a general guideline for assessing the anti-proliferative effects of this compound.
Workflow Diagram:
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.039 µM to 0.6 µM) for a specified duration (e.g., 48 hours).[1] Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis for Phospho-Aurora A
This protocol is for detecting the phosphorylation status of Aurora A at Thr288.
Methodology:
-
Cell Lysis: Treat cells with this compound for the desired time and concentration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-Aurora A (Thr288) (e.g., from Cell Signaling Technology) overnight at 4°C. Also, probe a separate blot or strip and re-probe the same blot with an antibody against total Aurora A as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the cell cycle distribution of this compound-treated cells.
Methodology:
-
Cell Treatment and Harvesting: Treat cells with this compound for the indicated time. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Cellular Senescence Assay (SA-β-gal Staining)
This protocol is for the detection of senescence-associated β-galactosidase activity.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired duration.
-
Fixation: Wash the cells with PBS and fix with a 1X fixing solution (e.g., 2% formaldehyde/0.2% glutaraldehyde in PBS) for 10-15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Staining: Add the SA-β-gal staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2 in a citrate/phosphate buffer, pH 6.0) to each well.
-
Incubation: Incubate the plate at 37°C (without CO2) overnight.
-
Visualization: Observe the cells under a microscope for the development of a blue color, which indicates senescent cells.
Conclusion
This compound is a promising Aurora kinase A inhibitor with a well-defined mechanism of action that involves the disruption of mitotic progression, leading to cell cycle arrest, polyploidy, and cellular senescence. Its ability to overcome resistance to conventional therapies, such as in T315I-mutated CML, highlights its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the anti-cancer properties of this compound. Further studies are warranted to explore its full clinical utility in various cancer types.
References
- 1. Anti-tumor angiogenesis effect of a new compound: B-9-3 through interference with VEGFR2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer drug targets: approaching angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora A Kinase Inhibitor this compound Induces Cellular Senescence in Chronic Myeloid Leukemia Cells Harboring T315I Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent antitumor activity of Cabozantinib, a c-MET and VEGFR2 Inhibitor, in a Colorectal Cancer Patient-derived Tumor Explant Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitization of tumor cells to cancer therapy by molecularly targeted inhibition of the inhibitor of nuclear factor κB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsna.org [pubs.rsna.org]
An In-depth Technical Guide to AKI603: A Potent Aurora Kinase A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aurora kinase A (AurA) is a critical serine/threonine kinase that plays a pivotal role in the regulation of mitosis. Its overexpression is frequently observed in a wide range of human cancers, correlating with poor prognosis and making it an attractive target for anticancer therapies. AKI603 is a novel, potent, and selective small-molecule inhibitor of Aurora kinase A. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols. The information presented herein is intended to support researchers and drug development professionals in their exploration of this compound as a potential therapeutic agent.
Introduction: Aurora Kinase A in Cell Cycle and Oncology
The Aurora kinase family, comprising Aurora A, B, and C, are essential regulators of cell division. Aurora A (AurA) is primarily involved in centrosome maturation and separation, as well as the assembly and stability of the mitotic spindle. Its expression and activity are tightly regulated throughout the cell cycle, peaking during the G2 and M phases.
Overexpression and aberrant activation of AurA can lead to centrosome amplification, chromosomal instability, and aneuploidy, which are hallmarks of cancer. Elevated levels of AurA have been documented in numerous malignancies, including breast, ovarian, pancreatic, and lung cancers, often associating with drug resistance and poor patient outcomes. This has established AurA as a "druggable target" for the development of novel cancer therapeutics.
This compound: A Profile of an Aurora Kinase A Inhibitor
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for Aurora kinase A. Its development was aimed at targeting cancer cells, including those that have developed resistance to conventional chemotherapies.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the Aurora A kinase domain. By binding to the kinase, it prevents the phosphorylation of downstream substrates that are essential for mitotic progression. A key indicator of AurA inhibition is the reduction of its autophosphorylation at Threonine 288 (Thr288), a critical step for its activation. Treatment with this compound significantly inhibits this phosphorylation event. While this compound is highly potent against AurA, it exhibits lower inhibitory activity towards Aurora kinase B (AurB).
Cellular Effects of this compound
Inhibition of AurA by this compound leads to a cascade of cellular events, ultimately suppressing tumor cell proliferation:
-
Cell Cycle Arrest: this compound induces a G2/M phase cell cycle arrest, preventing cells from proceeding through mitosis. This is often accompanied by the accumulation of cells with a DNA content of 4N or greater (polyploidy), a characteristic outcome of Aurora kinase inhibition.
-
Induction of Senescence: In certain cancer models, such as chronic myeloid leukemia (CML), this compound has been shown to induce cellular senescence. This is a state of irreversible growth arrest and is associated with an increase in reactive oxygen species (ROS).
-
Inhibition of Cancer Stem Cell Properties: this compound has been demonstrated to suppress stem cell properties in breast cancer cells. It can reduce the expression of self-renewal genes like β-catenin, c-Myc, Sox2, and Oct4, and decrease the formation of mammospheres in culture.
Overcoming Drug Resistance
A significant challenge in cancer therapy is the emergence of drug resistance. This compound has shown promise in overcoming resistance in several contexts:
-
Breast Cancer: this compound can abrogate the enrichment of tumor-initiating cells (TICs) induced by chemotherapy agents like epirubicin, suggesting a strategy to overcome chemoresistance in breast cancer.
-
Chronic Myeloid Leukemia (CML): The T315I mutation in the BCR-ABL gene confers resistance to imatinib, a standard CML therapy. This compound demonstrates potent anti-proliferative activity in CML cells harboring this mutation, offering a potential therapeutic avenue for these resistant cases.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: In Vitro Kinase Inhibitory Activity
| Target | IC₅₀ (nM) | Reference(s) |
| Aurora Kinase A | 12.3 | |
| Aurora Kinase B | Lower inhibitory activity compared to AurA |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vitro Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference(s) |
| MOLT-4 | T cell lymphoblast | 18 | |
| U937 | Lymphoma monocyte | 43 | |
| HL-60 | Promyeloblast leukemia | 69 | |
| MDA-MB-231 | Breast cancer | 84 | |
| K562 | Chronic Myeloid Leukemia (CML) | 137 | |
| MCF-7 | Breast cancer | 424 | |
| KBM5-T315I | CML (Imatinib-resistant) | Potent anti-proliferative activity | |
| MCF-7/Epi | Breast cancer (Epirubicin-resistant) | Potent anti-proliferative activity |
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Dosing Regimen | Outcome | Reference(s) |
| MCF-7/Epi (Breast Cancer) | 50 mg/kg, daily, intragastric administration for 14 days | Attenuated tumor growth with low toxicity | |
| KBM5-T315I (CML) | 12.5 mg/kg, every 2 days, i.p. for 14 days | Significantly inhibited tumor growth | |
| KBM5-T315I (CML) | 25 mg/kg, every 2 days, i.p. for 14 days | Significantly inhibited tumor growth |
Mandatory Visualizations
Diagram 1: Aurora Kinase A Signaling Pathway
Caption: Simplified Aurora Kinase A signaling cascade during the G2/M transition and mitosis.
Diagram 2: this compound Mechanism of Action
Caption: Flowchart illustrating the molecular and cellular consequences of Aurora A inhibition by this compound.
Diagram 3: Experimental Workflow for In Vitro Analysis
Caption: A standardized workflow for assessing the in vitro efficacy and mechanism of this compound.
Diagram 4: Experimental Workflow for In Vivo Xenograft Study
Caption: Timeline and key steps for evaluating the anti-tumor activity of this compound in a mouse model.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro Kinase Assay (for IC₅₀ Determination)
Objective: To determine the concentration of this compound required to inhibit 50% of Aurora kinase A activity.
Materials:
-
Recombinant human Aurora A kinase
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP (at Km concentration for AurA)
-
Fluorescently labeled peptide substrate
-
This compound (serial dilutions)
-
384-well plates
-
Plate reader capable of detecting fluorescence
Protocol:
-
Prepare serial dilutions of this compound in DMSO, followed by a final dilution in kinase buffer.
-
Add a fixed amount of recombinant Aurora A enzyme to each well of a 384-well plate.
-
Add the diluted this compound or vehicle (DMSO) to the wells and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the fluorescence on a plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Plot the percentage of kinase activity against the logarithm of this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Cell Proliferation Assay (MTT Assay)
Objective: To measure the anti-proliferative effect of this compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., K562, MCF-7)
-
Complete cell culture medium
-
This compound (serial dilutions)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Protocol:
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control (DMSO) and incubate for a specified period (e.g., 48-72 hours).
-
After the incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of this compound concentration to determine the IC₅₀.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle phase distribution.
Materials:
-
Cancer cells treated with this compound or vehicle
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol (for fixation)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Culture and treat cells with this compound for the desired time (e.g., 48 hours).
-
Harvest both adherent and floating cells. Wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.
-
Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blotting for Phospho-Aurora A
Objective: To assess the inhibition of Aurora A autophosphorylation in cells treated with this compound.
Materials:
-
Cell lysates from this compound-treated and control cells
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Primary antibodies: anti-phospho-Aurora A (Thr288) and anti-total Aurora A
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Protocol:
-
Treat cells with this compound for the desired time and concentration (e.g., 0.6 μM for 48 hours).
-
Lyse the cells in protein lysis buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-Aurora A (Thr288) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total Aurora A and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cell line for implantation (e.g., MCF-7/Epi or KBM5-T315I)
-
Matrigel (optional, to aid tumor formation)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10⁶ cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 50 mg/kg) or vehicle to the respective groups according to the planned schedule (e.g., daily intragastric gavage).
-
Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight of the mice as an indicator of general toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for final weight measurement and further analysis (e.g., histology).
-
Compare the tumor growth rates and final tumor weights between the this compound-treated and vehicle control groups to determine efficacy.
Conclusion
This compound is a potent and selective Aurora kinase A inhibitor with significant anti-proliferative activity across a range of cancer cell lines, including those with acquired drug resistance. Its well-defined mechanism of action, involving cell cycle arrest and inhibition of cancer stem cell properties, provides a strong rationale for its continued investigation. The preclinical in vivo data further supports its potential as a therapeutic agent. This technical guide provides the foundational data and methodologies to aid researchers in the further exploration and development of this compound and other Aurora kinase inhibitors.
AKI603: A Technical Guide to Overcoming BCR-ABL T315I Mediated Resistance in Chronic Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of the T315I "gatekeeper" mutation in the BCR-ABL kinase domain represents a significant clinical challenge in the management of Chronic Myeleloid Leukemia (CML), conferring resistance to most currently approved tyrosine kinase inhibitors (TKIs). This technical guide provides an in-depth overview of AKI603, a potent and selective Aurora Kinase A (AurA) inhibitor, which has demonstrated significant preclinical efficacy in overcoming T315I-mediated resistance. This document details the mechanism of action, quantitative efficacy data, and comprehensive experimental protocols for researchers investigating novel therapeutic strategies for TKI-resistant CML.
Core Mechanism of Action
This compound is a small molecule inhibitor that primarily targets Aurora Kinase A, a key regulator of mitotic progression.[1][2] Unlike TKIs that directly target the BCR-ABL kinase, this compound circumvents the T315I resistance mechanism by acting on a downstream pathway crucial for cell division. The inhibition of AurA by this compound in CML cells, including those harboring the T315I mutation, leads to a cascade of cellular events including cell cycle arrest, accumulation of polyploidy, and ultimately, induction of cellular senescence.[1][3] This unique mechanism of action provides a promising alternative therapeutic avenue for patients who have developed resistance to conventional TKI therapies.
Quantitative Efficacy Data
The following tables summarize the key quantitative data for this compound, demonstrating its potent activity against AurA and its anti-proliferative effects in various cancer cell lines, with a particular focus on CML cells with the T315I mutation.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference |
| Aurora Kinase A | 12.3 | [1] |
Table 2: In Vitro Anti-proliferative Activity of this compound in Leukemia Cell Lines
| Cell Line | Description | IC50 (µM) | Exposure Time (hours) | Reference |
| KBM5-T315I | Imatinib-resistant CML, T315I mutation | ~0.078 | 48 | |
| K562/G | Imatinib-resistant CML | ~0.078 | 48 | |
| 32D-T315I | Murine cell line expressing T315I BCR-ABL | ~0.078 | 48 | |
| K562 | Imatinib-sensitive CML | Not specified | 48 | |
| 32D-p210 | Murine cell line expressing wild-type BCR-ABL | Not specified | 48 |
Table 3: In Vivo Efficacy of this compound in a KBM5-T315I Xenograft Model
| Treatment Group | Dosage and Schedule | Tumor Volume Reduction vs. Vehicle | Reference |
| This compound | 12.5 mg/kg, intraperitoneally, every 2 days for 14 days | Significant | [4] |
| This compound | 25 mg/kg, intraperitoneally, every 2 days for 14 days | Significant | [4] |
| Imatinib | 50 mg/kg, intragastrically, every day for 14 days | No significant reduction | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the anti-proliferative effect of this compound on leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., KBM5-T315I, K562)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the clonogenic survival of CML cells.
Materials:
-
CML cell lines (e.g., KBM5-T315I)
-
Complete culture medium
-
This compound
-
Methylcellulose-based medium (e.g., MethoCult™)
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Treat CML cells with various concentrations of this compound or vehicle control for a specified period (e.g., 48 hours).
-
After treatment, wash the cells and resuspend them in complete medium.
-
Mix the cells with the methylcellulose-based medium at a low density (e.g., 500-1000 cells/mL).
-
Plate 1 mL of the cell suspension into each well of a 6-well plate.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 10-14 days, until visible colonies are formed.
-
Stain the colonies by adding 1 mL of Crystal Violet solution to each well and incubating for 1 hour at room temperature.
-
Gently wash the plates with water to remove excess stain.
-
Count the number of colonies (typically defined as clusters of >50 cells) in each well.
-
Calculate the plating efficiency and the surviving fraction for each treatment condition.
Western Blotting for Aurora Kinase A Phosphorylation
This protocol is used to determine the effect of this compound on the phosphorylation of its target, Aurora Kinase A.
Materials:
-
CML cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Aurora A (Thr288), anti-total Aurora A, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat CML cells with different concentrations of this compound for the desired time.
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Aurora A overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total Aurora A and a loading control to normalize the results.
In Vivo Xenograft Model
This protocol describes the evaluation of this compound's anti-tumor activity in a mouse model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
KBM5-T315I cells
-
Matrigel (optional)
-
This compound formulation for injection (e.g., in a vehicle of DMSO, PEG300, and saline)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject KBM5-T315I cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 12.5 mg/kg and 25 mg/kg, intraperitoneally) every two days.[4] The control group should receive the vehicle on the same schedule.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
After a predetermined treatment period (e.g., 14 days), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).[4]
Cellular Senescence Assay (SA-β-gal Staining)
This assay detects the induction of cellular senescence by this compound.
Materials:
-
CML cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 2% formaldehyde/0.2% glutaraldehyde in PBS)
-
Staining solution:
-
1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)
-
40 mM citric acid/sodium phosphate buffer, pH 6.0
-
5 mM potassium ferrocyanide
-
5 mM potassium ferricyanide
-
150 mM NaCl
-
2 mM MgCl2
-
-
Microscope
Procedure:
-
Plate and treat CML cells with this compound as for other assays.
-
Wash the cells twice with PBS.
-
Fix the cells with the fixing solution for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the SA-β-gal staining solution to the cells.
-
Incubate the cells at 37°C (without CO2) overnight in a sealed container to prevent evaporation.
-
Examine the cells under a microscope for the development of a blue color, which indicates senescent cells.
-
Quantify the percentage of blue-stained cells in multiple fields of view.
Visualizations
Signaling Pathway and Mechanism of Action
Experimental Workflow: In Vivo Xenograft Study
Conclusion
This compound represents a promising therapeutic agent for CML patients harboring the T315I mutation. Its distinct mechanism of action, centered on the inhibition of Aurora Kinase A, allows it to bypass the resistance mechanisms that render many TKIs ineffective. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further preclinical and clinical investigation of this compound as a valuable addition to the therapeutic arsenal against resistant CML.
References
- 1. This compound | Aurora Kinase | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Aurora A Kinase Inhibitor this compound Induces Cellular Senescence in Chronic Myeloid Leukemia Cells Harboring T315I Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
AKI603: A Novel Approach in Overcoming Resistance in Chronic Myeloid Leukemia
An In-depth Technical Guide on the Aurora A Kinase Inhibitor AKI603
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm driven by the BCR-ABL fusion oncoprotein. While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, the emergence of resistance, particularly due to the T315I mutation, remains a significant clinical challenge. This compound, a novel small molecule inhibitor of Aurora A kinase (AurA), has emerged as a promising therapeutic agent to circumvent this resistance. This technical guide provides a comprehensive overview of the preclinical data on this compound in the context of CML, with a focus on its mechanism of action, efficacy in TKI-resistant models, and the experimental methodologies used for its evaluation.
Introduction
Chronic Myeloid Leukemia is characterized by the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22, leading to the formation of the BCR-ABL fusion gene. The resulting oncoprotein exhibits constitutive tyrosine kinase activity, driving uncontrolled proliferation of myeloid cells. First and second-generation TKIs, such as imatinib, nilotinib, and dasatinib, have dramatically improved patient outcomes. However, resistance, often mediated by point mutations in the BCR-ABL kinase domain, limits their long-term efficacy. The T315I "gatekeeper" mutation confers resistance to most approved TKIs, necessitating the development of novel therapeutic strategies.[1]
Aurora A kinase, a serine/threonine kinase that plays a crucial role in mitotic progression, is a promising target in oncology. Its inhibition can lead to mitotic catastrophe and cell death in rapidly dividing cancer cells. This compound is a potent and specific inhibitor of Aurora A kinase that has demonstrated significant anti-leukemic activity, particularly in CML cells harboring the T315I mutation.[1]
Mechanism of Action of this compound in CML
This compound exerts its anti-leukemic effects by inhibiting the kinase activity of Aurora A. This inhibition disrupts the normal progression of mitosis, leading to several downstream cellular consequences that collectively suppress tumor growth.
Signaling Pathway
The primary mechanism of this compound is the inhibition of Aurora A kinase, a key regulator of cell cycle progression. In CML, particularly in TKI-resistant cases, targeting alternative pathways like the Aurora A signaling cascade offers a promising therapeutic strategy. The inhibition of Aurora A by this compound leads to a cascade of events including cell cycle arrest, accumulation of polyploidy, and ultimately, cellular senescence. This process is also associated with an increase in reactive oxygen species (ROS), which can contribute to cell death.
Preclinical Efficacy of this compound
The anti-leukemic activity of this compound has been evaluated in a range of preclinical models, including various CML cell lines and in vivo xenograft studies.
In Vitro Studies
This compound has demonstrated potent anti-proliferative effects against a panel of leukemia cell lines, including those resistant to imatinib. A significant inhibition of proliferation was observed in both BCR-ABL wild-type and T315I-mutant CML cells.[1]
Table 1: Anti-proliferative Activity of this compound in Leukemia Cell Lines
| Cell Line | Type | Effect of this compound (at 0.078 µM) | Reference |
| K562 | CML, imatinib-sensitive | Strong inhibition | [1] |
| KBM5 | CML, imatinib-sensitive | Strong inhibition | [1] |
| K562/G | CML, imatinib-resistant | Strong inhibition | [1] |
| KBM5-T315I | CML, imatinib-resistant (T315I mutation) | Strong inhibition | [1] |
| 32D-p210 | Murine myeloid, BCR-ABL wild-type | Strong inhibition | [1] |
| 32D-T315I | Murine myeloid, BCR-ABL T315I mutation | Strong inhibition | [1] |
The long-term proliferative capacity of CML cells was also significantly impaired by this compound treatment, as demonstrated by colony formation assays.[1]
Table 2: Effect of this compound on Colony Formation
| Cell Line | This compound Concentration (µM) | Inhibition of Colony Formation | Reference |
| K562 | 0.16 | Potent decrease in colony units | [1] |
| K562/G | 0.16 | Potent decrease in colony units | [1] |
| KBM5-T315I | 0.16 | Potent decrease in colony units | [1] |
This compound treatment leads to a profound cell cycle arrest, characterized by an accumulation of cells with polyploid DNA content.[1] This mitotic disruption ultimately triggers cellular senescence, a state of irreversible growth arrest, in both wild-type and T315I-mutant CML cells.[1] The induction of senescence is a key mechanism by which this compound overcomes TKI resistance.[1]
In Vivo Studies
The anti-tumor efficacy of this compound was evaluated in a murine xenograft model using KBM5-T315I cells.
Treatment with this compound significantly inhibited the growth of KBM5-T315I xenograft tumors in nude mice.[1] In contrast, imatinib had no significant effect on tumor growth in this T315I-positive model.[1]
Table 3: In Vivo Efficacy of this compound in KBM5-T315I Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) ± SD | p-value vs. Vehicle | Reference |
| Vehicle | 2877.3 ± 754.7 | - | [1] |
| Imatinib (50 mg/kg/d) | 2206.5 ± 496.8 | 0.222 | [1] |
| This compound (12.5 mg/kg, every 2 days) | 699.3 ± 281.2 | 0.00005 | [1] |
| This compound (25 mg/kg, every 2 days) | 493.2 ± 65.5 | 0.000014 | [1] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the efficacy of this compound.
Cell Proliferation Assay
Methodology:
-
Leukemia cells are seeded in 96-well plates at a specified density.
-
Cells are treated with a range of concentrations of this compound.
-
After a 48-hour incubation period, cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
The absorbance is measured, and the half-maximal inhibitory concentration (IC50) is calculated.
Colony Formation Assay
Methodology:
-
CML cells are suspended in a semi-solid medium, such as methylcellulose, containing different concentrations of this compound.
-
The cell suspension is plated in culture dishes.
-
Plates are incubated for 10-14 days to allow for colony formation.
-
Colonies are stained and counted. The number of colonies in treated versus untreated samples is compared to determine the effect on clonogenic survival.
Cell Cycle Analysis
Methodology:
-
CML cells are treated with this compound for a specified duration.
-
Cells are harvested, washed, and fixed (e.g., with ethanol).
-
Fixed cells are stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.
-
The DNA content of individual cells is analyzed by flow cytometry.
-
The percentage of cells in the G1, S, and G2/M phases of the cell cycle, as well as the presence of polyploid cells, is quantified.
Cellular Senescence Assay
Methodology:
-
CML cells are treated with this compound.
-
Cells are then fixed and stained for senescence-associated β-galactosidase (SA-β-gal) activity at pH 6.0.
-
The percentage of blue-stained (senescent) cells is determined by microscopy.
Reactive Oxygen Species (ROS) Detection Assay
Methodology:
-
CML cells are treated with this compound.
-
Cells are then incubated with a fluorescent probe that is sensitive to ROS, such as 2',7'-dichlorofluorescin diacetate (DCFDA).
-
The fluorescence intensity, which is proportional to the intracellular ROS levels, is measured using a flow cytometer or a fluorescence microplate reader.
Murine Xenograft Model
Methodology:
-
Immunocompromised mice (e.g., BALB/c nude mice) are subcutaneously inoculated with KBM5-T315I cells.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
Mice are treated with this compound, imatinib, or a vehicle control according to a specified dosing schedule.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, mice are euthanized, and tumors are excised for further analysis, such as western blotting and immunohistochemistry.
Conclusion
This compound represents a promising therapeutic agent for CML, particularly for patients who have developed resistance to conventional TKIs due to the T315I mutation. Its mechanism of action, centered on the inhibition of Aurora A kinase and subsequent induction of cellular senescence, provides a novel strategy to overcome resistance. The preclinical data robustly support its anti-leukemic activity both in vitro and in vivo. Further clinical investigation of this compound, both as a monotherapy and in combination with other agents, is warranted to fully elucidate its therapeutic potential in CML. This technical guide provides a foundational understanding of the preclinical evidence and methodologies for researchers and drug development professionals working to advance the treatment of resistant CML.
References
The Aurora A Kinase Inhibitor AKI603: A Technical Guide to its Impact on Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Abstract
AKI603 is a potent and selective small molecule inhibitor of Aurora A kinase (AurA), a key regulator of mitotic progression. Dysregulation of Aurora A is a common feature in many human cancers, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth analysis of the cellular and molecular effects of this compound, with a primary focus on its ability to induce cell cycle arrest. We will explore the underlying signaling pathways, present quantitative data on its effects, and provide detailed experimental protocols for studying its mechanism of action.
Introduction
Aurora A kinase is a serine/threonine kinase that plays a critical role in orchestrating several key mitotic events, including centrosome maturation and separation, spindle assembly, and cytokinesis. Its overexpression is frequently observed in a wide range of malignancies, including breast, ovarian, and colorectal cancers, as well as leukemia, and is often associated with poor prognosis. The aberrant activity of Aurora A contributes to genomic instability and tumorigenesis.
This compound has emerged as a promising anti-cancer agent due to its high specificity for Aurora A kinase, with an IC50 of 12.3 nM.[1][2] Its mechanism of action primarily involves the inhibition of Aurora A's catalytic activity, leading to a cascade of events that ultimately halt cell proliferation. This guide will delve into the specifics of how this compound disrupts the cell cycle, leading to G2/M arrest, polyploidy, and cellular senescence.
Mechanism of Action: Induction of Cell Cycle Arrest
This compound exerts its anti-proliferative effects by inducing a robust cell cycle arrest, primarily at the G2/M transition phase.[3] This arrest is a direct consequence of inhibiting Aurora A's function in mitotic spindle formation and chromosome segregation. In various cancer cell lines, treatment with this compound leads to a significant accumulation of cells in the G2/M phase of the cell cycle.
G2/M Phase Arrest
Inhibition of Aurora A by this compound disrupts the formation of a functional bipolar spindle, a critical requirement for proper chromosome alignment and segregation during mitosis. This disruption activates the spindle assembly checkpoint (SAC), a surveillance mechanism that prevents cells from entering anaphase until all chromosomes are correctly attached to the spindle microtubules. The sustained activation of the SAC leads to a prolonged arrest in the G2/M phase.
Induction of Polyploidy
A characteristic feature of Aurora A inhibition by compounds like this compound is the induction of polyploidy, a state where cells contain more than two complete sets of chromosomes.[3] This phenomenon arises from a failure of cytokinesis, the final stage of cell division where the cytoplasm divides to form two daughter cells. While the nuclear division (mitosis) may be completed aberrantly, the inability to complete cytokinesis results in a single cell with a multiplied chromosome number.
Cellular Senescence
Prolonged cell cycle arrest induced by this compound can trigger a state of cellular senescence, a form of irreversible growth arrest.[3] Senescent cells remain metabolically active but do not proliferate. This induction of senescence is a crucial aspect of this compound's anti-tumor activity, as it provides a stable and long-term mechanism to halt cancer cell proliferation. The senescence response to this compound has been observed in chronic myeloid leukemia cells, including those with the T315I mutation that confers resistance to other therapies.[3]
Data Presentation: Quantitative Effects of this compound on Cell Cycle Distribution
The following table summarizes the quantitative effects of this compound on the cell cycle distribution of various cancer cell lines as determined by flow cytometry.
| Cell Line | Treatment (this compound) | Duration (hours) | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| SUM149 (Breast Cancer) | 600 nM | - | - | - | Increased | [4] |
| KBM5-T315I (CML) | 0.3 µM - 0.6 µM | 48 | - | - | Increased | [1][3] |
| MCF-7 (Breast Cancer) | 0.6 µM | 48 | - | - | Increased | [3] |
Note: Specific percentages for G1, S, and G2/M phases are not consistently reported in a tabular format in the currently available literature. The table indicates a qualitative increase in the G2/M population based on published findings. Further research is needed to provide precise quantitative data for a broader range of cell lines and conditions.
Signaling Pathways Modulated by this compound
The induction of cell cycle arrest and senescence by this compound is mediated through the modulation of key signaling pathways. The primary target, Aurora A kinase, sits at a critical node in the regulation of mitosis. Its inhibition initiates a signaling cascade that ultimately engages tumor suppressor pathways.
The Aurora A - p53/p21 Signaling Axis
A crucial pathway implicated in the cellular response to this compound involves the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21. Inhibition of Aurora A leads to the stabilization and activation of p53. Activated p53 then transcriptionally upregulates p21, which in turn inhibits cyclin-dependent kinases (CDKs) required for cell cycle progression, thereby enforcing the G2/M arrest and promoting entry into senescence.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the cell cycle.
Cell Culture and Drug Treatment
-
Cell Lines: Select appropriate cancer cell lines (e.g., K562 for leukemia, MCF-7 or MDA-MB-231 for breast cancer).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Dissolve this compound in DMSO to prepare a stock solution. Further dilute the stock solution in culture medium to achieve the desired final concentrations for treatment. A vehicle control (DMSO alone) should always be included.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth during the treatment period.
-
Treatment: Treat cells with varying concentrations of this compound or vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
Harvesting: Harvest cells by trypsinization, and wash with ice-cold PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A to prevent staining of double-stranded RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and determine the percentage of cells in the G1, S, and G2/M phases.
Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify the levels of specific proteins involved in the cell cycle and signaling pathways.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-Aurora A, anti-phospho-Aurora A (Thr288), anti-p53, anti-p21, anti-Cyclin B1, and a loading control like anti-β-actin or anti-GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
This cytochemical assay is a widely used biomarker for senescent cells.
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a 6-well plate and treat with this compound as described previously.
-
Fixation: Wash the cells with PBS and fix them with a fixative solution (e.g., 2% formaldehyde/0.2% glutaraldehyde in PBS).
-
Staining: Wash the fixed cells and incubate them with a freshly prepared staining solution containing X-gal (5-bromo-4-chloro-3-indolyl β-D-galactopyranoside) at pH 6.0 overnight at 37°C in a dry incubator (no CO2).
-
Microscopy: Observe the cells under a light microscope. Senescent cells will stain blue due to the β-galactosidase activity at this suboptimal pH.
-
Quantification: Count the number of blue-stained (senescent) cells and the total number of cells in several random fields to determine the percentage of senescent cells.
Conclusion
This compound is a potent inhibitor of Aurora A kinase that effectively induces cell cycle arrest at the G2/M phase, leading to polyploidy and cellular senescence in a variety of cancer cell lines. Its mechanism of action is intricately linked to the disruption of mitotic processes and the activation of the p53/p21 tumor suppressor pathway. The detailed protocols provided in this guide will enable researchers to further investigate the therapeutic potential of this compound and to explore the intricate molecular mechanisms underlying its anti-cancer effects. Further studies focusing on detailed quantitative analysis of cell cycle distribution and a deeper exploration of the signaling networks will be invaluable for the continued development of Aurora A kinase inhibitors as a promising class of anti-cancer drugs.
References
- 1. Aurora A Kinase Inhibitor this compound Induces Cellular Senescence in Chronic Myeloid Leukemia Cells Harboring T315I Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Leukemia Cell Cycle Chemical Profiling Identifies the G2-phase Leukemia Specific Inhibitor Leusin-1 - PMC [pmc.ncbi.nlm.nih.gov]
AKI603 in Breast Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of AKI603, a small molecule inhibitor of Aurora Kinase A, and its role in breast cancer research. The document covers its mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.
Core Mechanism of Action
This compound is a potent inhibitor of Aurora Kinase A (AurA), an enzyme frequently overexpressed in breast cancer and associated with poor prognosis.[1][2] The primary mechanism of this compound involves the direct inhibition of AurA's kinase activity, which is crucial for spindle assembly, centrosome separation, and cytokinesis during mitosis. By disrupting these processes, this compound effectively induces cell-cycle arrest and suppresses the proliferation of breast cancer cells.[1][2]
Notably, this compound also demonstrates inhibitory activity against Aurora Kinase B (AurB), although to a lesser extent than its effect on AurA.[1][2] The inhibition of AurA by this compound has been shown to significantly reduce the phosphorylation of its downstream target on Threonine 288 (Thr288), a key marker of AurA activation, without substantially altering the total protein levels of AurA.[1][2]
A critical aspect of this compound's anti-tumor activity is its ability to suppress stem cell-like properties in breast cancer cells. This action is particularly significant in the context of chemoresistance, as tumor-initiating cells (TICs) are believed to play a major role in treatment failure and tumor recurrence.[1][2] this compound has been shown to abrogate the enrichment of TICs induced by conventional chemotherapeutic agents like epirubicin, suggesting its potential to overcome chemoresistance.[1][2]
References
In-Depth Technical Guide: AKI603 Target Specificity and IC50
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target specificity, half-maximal inhibitory concentration (IC50), and mechanism of action of AKI603, a potent Aurora kinase inhibitor. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to support researchers in the fields of oncology and drug discovery.
Core Target and Mechanism of Action
This compound is a novel small molecule inhibitor primarily targeting Aurora kinase A (AurA) .[1][2] Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and cell division. Overexpression of AurA is frequently observed in various human cancers and is associated with tumorigenesis and poor prognosis.
The primary mechanism of action of this compound involves the direct inhibition of the kinase activity of AurA.[3] This inhibition prevents the phosphorylation of AurA at key residues such as Threonine 288 (Thr288), a critical step for its activation.[3] By suppressing AurA activity, this compound disrupts downstream signaling pathways, leading to defects in mitotic spindle formation, cell cycle arrest, and the accumulation of cells with polyploidy.[1] Ultimately, this can induce cellular senescence and apoptosis in cancer cells.[4]
Notably, this compound was developed to overcome resistance to existing therapies, such as the resistance mediated by the BCR-ABL-T315I mutation in chronic myeloid leukemia (CML).[1][2]
Target Specificity and IC50 Data
The inhibitory activity of this compound has been quantified against its primary target and other related kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of an inhibitor.
| Target | IC50 | Cell Line / Assay Type | Reference |
| Aurora Kinase A | 12.3 nM | Kinase Activity Assay | [1][2][3] |
| Aurora Kinase B | Lower Potency than AurA | Kinase Activity Assay | [3] |
This compound also demonstrates potent anti-proliferative activity across a range of cancer cell lines, with IC50 values varying depending on the specific cell type.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SUM149 | Breast Cancer | 2.04 | [2] |
| BT549 | Breast Cancer | 0.86 | [2] |
| MCF-7 | Breast Cancer | 0.97 | [2] |
| MCF-7-Epi | Breast Cancer | 21.01 | [2] |
| Sk-br-3 | Breast Cancer | 0.73 | [2] |
| MDA-MB-231 | Breast Cancer | 3.49 | [2] |
| MDA-MB-453 | Breast Cancer | 0.18 (MTT), 0.19 (Cell counting) | [2] |
| MDA-MB-468 | Breast Cancer | 0.15 (MTT), 0.17 (Cell counting) | [2] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedures for characterizing this compound, the following diagrams have been generated using the DOT language.
References
- 1. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 2. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]
AKI603 and Tumor-Initiating Cells: A Technical Overview
Introduction
Chemoresistance remains a significant hurdle in the successful treatment of many cancers, with tumor-initiating cells (TICs), also known as cancer stem cells (CSCs), identified as key drivers of treatment failure and disease recurrence.[1][2] These cells, a small subpopulation within a tumor, possess self-renewal capabilities and can differentiate into the heterogeneous lineages of cancer cells that comprise the bulk of the tumor.[3][4] A promising therapeutic strategy involves the targeted elimination of this resilient cell population.
This technical guide explores the role and mechanism of AKI603 , a potent, small-molecule inhibitor of Aurora Kinase A (AurA), in attenuating breast TICs and overcoming drug resistance.[1] this compound has demonstrated significant anti-proliferative activity in various cancer cell lines, including those resistant to standard therapies.[5][6] Its primary mechanism involves the inhibition of AurA kinase activity, a crucial regulator of cell cycle progression, leading to cell cycle arrest and the suppression of cancer cell proliferation.[1][2]
Quantitative Data Summary
The efficacy of this compound has been quantified across various preclinical models. The following tables summarize the key inhibitory concentrations and in vivo study parameters.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Target/Cell Line | Value | Citation |
| IC₅₀ | Aurora Kinase A (AurA) | 12.3 nM | [1][2] |
| IC₅₀ | MDA-MB-468 (Breast Cancer) | 0.15 µM (MTT Assay) | [6] |
| 0.17 µM (Cell Counting) | [6] | ||
| IC₅₀ | MDA-MB-453 (Breast Cancer) | 0.18 µM (MTT Assay) | [6] |
| 0.19 µM (Cell Counting) | [6] | ||
| IC₅₀ | Sk-br-3 (Breast Cancer) | 0.73 µM | [6] |
| IC₅₀ | BT549 (Breast Cancer) | 0.86 µM | [6] |
| IC₅₀ | MCF-7 (Breast Cancer) | 0.97 µM | [6] |
| IC₅₀ | SUM149 (Breast Cancer) | 2.04 µM | [6] |
| IC₅₀ | MDA-MB-231 (Breast Cancer) | 3.49 µM | [6] |
| IC₅₀ | MCF-7-Epi (Epirubicin-Resistant) | 21.01 µM | [6] |
Table 2: In Vivo Efficacy of this compound
| Study Model | Dosing Regimen | Outcome | Citation |
| MCF-7-Epi Xenograft | 50 mg/kg, daily, intragastric | Attenuated xenograft tumor growth | [1][2] |
| KBM5-T315I Xenograft | 12.5-25 mg/kg, i.p., every 2 days | Abrogated xenograft tumor growth | [6][7] |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-tumor effects by directly inhibiting the enzymatic activity of Aurora Kinase A. AurA is a serine/threonine kinase that plays a critical role in mitotic progression, and its overexpression is common in many cancers, correlating with poor prognosis.
The primary mechanism involves the following steps:
-
Direct Inhibition: this compound binds to AurA, inhibiting its kinase activity with an IC₅₀ of 12.3 nM.[1][2]
-
Phosphorylation Block: This inhibition prevents the autophosphorylation of AurA at the Thr288 residue, a key step for its activation. Treatment with this compound at concentrations of 0.6 μM or higher significantly inhibits this phosphorylation.[1][2]
-
Cell Cycle Arrest: The inactivation of AurA disrupts the formation of the mitotic spindle, leading to cell cycle arrest and an accumulation of cells with polyploidy.[1][5]
-
Suppression of TICs: Crucially, the inhibition of AurA by this compound abrogates the epirubicin-induced enrichment of TICs in breast cancer models.[1][2] This suggests that this compound can overcome chemoresistance by specifically targeting the TIC population that survives initial chemotherapy.
dot
Caption: Mechanism of this compound action on Tumor-Initiating Cells.
While this compound directly targets the AurA pathway, the regulation of TICs is a complex process involving multiple interconnected signaling networks. Key pathways that govern TIC properties such as self-renewal, survival, and differentiation include Wnt/β-catenin, Notch, Hedgehog, and PI3K/PTEN.[8][9][10] The dysregulation of these pathways is a common feature in many cancers.[8] The ability of this compound to impact the TIC population highlights the therapeutic potential of targeting critical nodes, like AurA, that TICs rely on for their maintenance and survival.
dot
Caption: Key signaling pathways governing tumor-initiating cell functions.
Experimental Protocols
The following section details the methodologies for key experiments cited in the evaluation of this compound.
Cell Proliferation and Viability Assay (MTT-based)
-
Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-468) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0.01 to 100 µM) or a vehicle control (DMSO) for a specified period, typically 48 to 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the solution is measured using a microplate reader at a wavelength of ~570 nm.
-
Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control. The IC₅₀ value is calculated by plotting the viability against the log of the drug concentration and fitting the data to a dose-response curve.
In Vitro Kinase Inhibition Assay
-
Reaction Setup: Recombinant active AurA kinase is incubated in a reaction buffer containing a suitable substrate (e.g., a generic peptide substrate) and ATP.
-
Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixture.
-
Kinase Reaction: The reaction is initiated and allowed to proceed for a set time at a controlled temperature (e.g., 30°C).
-
Detection: The amount of phosphorylated substrate is quantified. This is often done using a luminescence-based assay where the amount of ATP remaining after the reaction is measured; lower ATP levels indicate higher kinase activity.
-
Analysis: Kinase activity is plotted against the inhibitor concentration to determine the IC₅₀ value.
Western Blotting for Protein Phosphorylation
-
Cell Lysis: Cells treated with this compound or vehicle are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
Electrophoresis: Equal amounts of protein are separated by size via SDS-PAGE.
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., anti-p-AurA (Thr288), anti-total AurA, and a loading control like β-actin).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting signal is captured on X-ray film or with a digital imager.
-
Analysis: Band intensities are quantified to determine the relative levels of protein expression and phosphorylation.
In Vivo Xenograft Tumor Model
-
Cell Implantation: A suspension of cancer cells (e.g., MCF-7-Epi or KBM5-T315I) is injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).[1][5]
-
Tumor Growth: Tumors are allowed to grow to a palpable, measurable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound via the specified route (e.g., intragastric administration or intraperitoneal injection) and schedule.[1][6] The control group receives a vehicle solution.
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., every 2-3 days) throughout the study.[1][2]
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a set duration. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).
-
Analysis: Tumor growth curves are plotted for each group to evaluate the anti-tumor efficacy of this compound.
dot
Caption: Workflow for a typical in vivo xenograft study.
Conclusion
This compound is a potent Aurora Kinase A inhibitor that demonstrates significant anti-tumor activity, particularly against the challenging population of tumor-initiating cells. By disrupting a key cellular process required for mitosis, this compound induces cell cycle arrest and inhibits the proliferation of cancer cells.[1][2] Its ability to abrogate the enrichment of TICs that occurs following conventional chemotherapy provides a strong rationale for its development as a novel strategy to overcome chemoresistance and prevent tumor recurrence.[1] The preclinical data strongly support further investigation of this compound, potentially in combination with other agents, for the treatment of breast cancer and other malignancies driven by a TIC population.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. mdpi.com [mdpi.com]
- 4. Tumor-Initiating Cells, Cancer Metastasis and Therapeutic Implications - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Aurora A Kinase Inhibitor this compound Induces Cellular Senescence in Chronic Myeloid Leukemia Cells Harboring T315I Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Cancer stem cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Mechanistic Pathways of Malignancy in Breast Cancer Stem Cells [frontiersin.org]
AKI603: A Preclinical Technical Guide on the Aurora Kinase A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the preclinical data and findings for AKI603, a potent and selective small-molecule inhibitor of Aurora Kinase A (AurA). This compound has demonstrated significant anti-tumor activity in various cancer models, particularly in breast cancer and chronic myeloid leukemia (CML), including models resistant to standard therapies. This guide synthesizes the available preclinical data, detailing the compound's mechanism of action, in vitro and in vivo efficacy, and key experimental findings.
Core Findings and Mechanism of Action
This compound is a novel inhibitor of Aurora Kinase A with a reported IC50 of 12.3 nM.[1] Its primary mechanism involves the inhibition of AurA activity, which leads to cell cycle arrest and the suppression of proliferation in cancer cells.[1][2] Studies have shown that treatment with this compound significantly inhibits the phosphorylation of AurA at Thr288, a key marker of its activation, without altering the total protein levels of AurA.[1][2]
Beyond its primary target, this compound has also been observed to inhibit Aurora Kinase B (AurB), albeit with lower potency than its effect on AurA.[2][3] This dual activity may contribute to its overall anti-cancer effects. A significant finding from preclinical studies is the ability of this compound to overcome drug resistance. In breast cancer, it has been shown to attenuate tumor-initiating cells (TICs), which are often implicated in chemoresistance and tumor recurrence.[2][3] In the context of CML, this compound has demonstrated efficacy against the imatinib-resistant BCR-ABL-T315I mutation.[1][4][5]
The inhibition of AurA by this compound leads to several downstream cellular effects, including cell cycle arrest, polyploidy, and induction of cellular senescence, the latter of which is associated with an increase in reactive oxygen species (ROS).[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 | Reference |
| Aurora Kinase A | 12.3 nM | [1] |
Table 2: In Vitro Anti-proliferative Activity (IC50)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SUM149 | Breast Cancer | 2.04 | [1][4] |
| BT549 | Breast Cancer | 0.86 | [1][4] |
| MCF-7 | Breast Cancer | 0.97 | [1][4] |
| MCF-7-Epi | Epirubicin-resistant Breast Cancer | 21.01 | [1][4] |
| Sk-br-3 | Breast Cancer | 0.73 | [1][4] |
| MDA-MB-231 | Breast Cancer | 3.49 | [1][4] |
| MDA-MB-453 | Breast Cancer | 0.18 (MTT), 0.19 (Cell counting) | [1][4] |
| MDA-MB-468 | Breast Cancer | 0.15 (MTT), 0.17 (Cell counting) | [1][4] |
| NB4 | Acute Promyelocytic Leukemia | Not specified | [1][4] |
| K562 | Chronic Myeloid Leukemia | Not specified | [1][4] |
| Jurkat | Acute T-cell Leukemia | Not specified | [1][4] |
| KBM5-T315I | Imatinib-resistant CML | Not specified | [5] |
Table 3: In Vivo Efficacy Studies
| Cancer Model | Dosing Regimen | Outcome | Reference |
| MCF-7-Epi Xenograft (nude mice) | 50 mg/kg, daily, intragastric administration for 14 days | Attenuated xenograft tumor growth | [2][3] |
| KBM5-T315I Xenograft (nude mice) | 12.5-25 mg/kg, i.p., every 2 days for 14 days | Abrogated the growth of xenografted tumors | [1][6] |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
Kinase Inhibition Assay
-
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against Aurora Kinase A.
-
Method: A standard in vitro kinase assay was likely performed. Recombinant human Aurora Kinase A protein would be incubated with a specific substrate (e.g., a peptide with a phosphorylation site) and ATP in a reaction buffer. This compound at various concentrations would be added to the reaction. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like radiometric assays (with 32P-ATP) or fluorescence/luminescence-based assays. The IC50 value is calculated from the dose-response curve.
Cell Proliferation (MTT) Assay
-
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
-
Method:
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
The following day, cells were treated with various concentrations of this compound (e.g., 0.039-0.6 µM) or vehicle control (DMSO) for a specified period (e.g., 48 hours).[1][4]
-
After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for a few hours.
-
The formazan crystals formed by viable cells were dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability was calculated relative to the vehicle-treated control, and the IC50 was determined.
-
Western Blot Analysis
-
Objective: To analyze the effect of this compound on protein expression and phosphorylation.
-
Method:
-
Cells were treated with this compound (e.g., 0.6 µM or higher) for a designated time (e.g., 48 hours).[2]
-
Cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates was determined using a BCA or Bradford assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane was blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies against target proteins (e.g., phospho-AurA (Thr288), total AurA, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Cell Cycle Analysis
-
Objective: To determine the effect of this compound on cell cycle distribution.
-
Method:
-
Cells were treated with this compound for a specified duration.
-
Cells were harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells were washed and then stained with a solution containing propidium iodide (PI) and RNase A.
-
The DNA content of the cells was analyzed by flow cytometry.
-
The percentage of cells in different phases of the cell cycle (G1, S, G2/M) was determined using cell cycle analysis software.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Method:
-
Female BALB/c nude mice were used for the study.[5]
-
Cancer cells (e.g., MCF-7-Epi or KBM5-T315I) were subcutaneously injected into the flanks of the mice.[2][6]
-
When tumors reached a palpable size, mice were randomized into treatment and control groups.
-
This compound was administered according to the specified dosing regimen (e.g., 50 mg/kg daily via intragastric administration or 12.5-25 mg/kg every 2 days via intraperitoneal injection).[1][2][3][6]
-
Tumor volume was measured regularly (e.g., every 2-3 days) using calipers.
-
Animal body weight and general health were monitored throughout the study.
-
At the end of the study, mice were euthanized, and tumors were excised for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).[6]
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound via inhibition of Aurora Kinase A phosphorylation.
General Experimental Workflow for In Vitro Analysis
Caption: A generalized workflow for the in vitro evaluation of this compound.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Flubendazole, FDA-approved anthelmintic, targets breast cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of AURKA kinase activity suppresses collective invasion in a microfluidic cell culture platform - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Guide: AKI603 Regulation of Aurora A Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of AKI603, a novel small molecule inhibitor, and its regulatory effects on Aurora A (AurA) kinase phosphorylation. The document details the mechanism of action, presents quantitative data from preclinical studies, outlines key experimental protocols, and visualizes the associated biological pathways and workflows.
Introduction to Aurora A Kinase and this compound
Aurora A (AurA) is a crucial serine/threonine kinase that governs key mitotic events, including centrosome maturation, spindle assembly, and chromosome segregation.[1][2][3] Its expression and activity are tightly regulated, peaking during the G2/M phase of the cell cycle.[2][4] Overexpression and dysregulation of AurA are linked to chromosomal instability and are implicated in the pathogenesis of numerous cancers, making it a significant target for therapeutic intervention.[1][5][6]
Activation of AurA is critically dependent on its autophosphorylation at the Threonine 288 (Thr288) residue within the kinase domain's activation loop.[7] This phosphorylation event induces a conformational change that is essential for full catalytic activity.[7]
This compound is a potent and novel small molecule inhibitor of Aurora A kinase.[8][9] It was developed to overcome therapeutic resistance in certain cancers, such as chronic myeloid leukemia (CML) with the BCR-ABL-T315I mutation.[8][9][10] this compound exerts its anti-tumor effects primarily by inhibiting AurA kinase activity, leading to downstream consequences such as cell cycle arrest, induction of senescence, and suppression of proliferation in malignant cells.[9][11]
Mechanism of Action: this compound Inhibition of AurA Phosphorylation
This compound functions as a direct inhibitor of Aurora A kinase. Its primary mechanism involves interfering with the kinase's catalytic activity, which in turn prevents the crucial autophosphorylation of AurA at the Thr288 site. Studies show that treatment with this compound leads to a significant, dose-dependent reduction in the levels of phosphorylated AurA (p-AurA Thr288) in various cancer cell lines.[10][11][12] Notably, this inhibitory effect on phosphorylation occurs without altering the total protein levels of AurA.[10][11][13] By preventing Thr288 phosphorylation, this compound effectively locks AurA in an inactive state, thereby abrogating its downstream signaling and disrupting mitotic progression. While highly potent against AurA, this compound also exhibits some inhibitory activity against Aurora B kinase, though to a lesser extent.[11][13]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of this compound from in vitro and in vivo studies.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 Value | Source |
|---|
| Aurora A (AurA) | 12.3 nM |[8][10][11][14] |
Table 2: Anti-proliferative Activity of this compound (IC50) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Source |
|---|---|---|---|
| SUM149 | Breast Cancer | 2.04 | [10] |
| BT549 | Breast Cancer | 0.86 | [10] |
| MCF-7 | Breast Cancer | 0.97 | [10] |
| MCF-7-Epi | Epirubicin-Resistant Breast Cancer | 21.01 | [10] |
| Sk-br-3 | Breast Cancer | 0.73 | [10] |
| MDA-MB-231 | Breast Cancer | 3.49 | [10] |
| MDA-MB-453 | Breast Cancer | 0.18 (MTT), 0.19 (Cell counting) | [10] |
| MDA-MB-468 | Breast Cancer | 0.15 (MTT), 0.17 (Cell counting) | [10] |
| KBM5-T315I | Imatinib-Resistant CML | < 0.078 | [12] |
| K562/G | Imatinib-Resistant CML | < 0.078 |[12] |
Note: this compound extensively inhibits the proliferation of NB4, K562, and Jurkat leukemia cells at concentrations between 0.039-0.6 µM.[10]
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Cell Line | Animal Model | Dosage and Administration | Outcome | Source |
|---|---|---|---|---|
| KBM5-T315I | Nude Mice | 12.5-25 mg/kg; i.p.; every 2 days for 14 days | Abrogated tumor growth | [8][10] |
| MCF-7-Epi | Nude Mice | 50 mg/kg; intragastric; every day for 14 days | Attenuated tumor growth |[11][13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Aurora A Kinase Assay (Luminescence-Based)
This protocol is a generalized procedure based on commercially available kits (e.g., ADP-Glo™) for measuring the kinase activity of AurA and determining the IC50 of inhibitors like this compound.[2][15][16]
Objective: To quantify the amount of ADP produced by AurA kinase activity and measure the inhibitory effect of this compound.
Materials:
-
Recombinant human Aurora A kinase
-
Kinase Substrate (e.g., Kemptide or a specific biotinylated peptide)[4][16]
-
ATP solution (e.g., 500 µM)
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)[2]
-
This compound stock solution and serial dilutions
-
ADP-Glo™ Reagent and Kinase Detection Reagent (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare 1x Kinase Assay Buffer.
-
Prepare Master Mix: For N reactions, prepare a master mix containing 1x Kinase Assay Buffer, ATP, and the kinase substrate at their final desired concentrations.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in 1x Kinase Assay Buffer at 10-fold the final desired concentrations. Include a DMSO-only control (vehicle).
-
Assay Plate Setup:
-
Add 12.5 µL of the Master Mix to each well.
-
Add 2.5 µL of the serially diluted this compound or vehicle control to the appropriate wells.
-
Add 2.5 µL of buffer to "Positive Control" (no inhibitor) and "Blank" wells.
-
-
Kinase Reaction Initiation:
-
Dilute the recombinant Aurora A kinase to the desired concentration (e.g., 5 ng/µL) in 1x Kinase Assay Buffer.[16]
-
Add 10 µL of the diluted kinase to all wells except the "Blank" wells. Add 10 µL of 1x Kinase Assay Buffer to the "Blank" wells.
-
The final reaction volume is 25 µL.
-
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.[2][16]
-
Reaction Termination and ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40-45 minutes.[16]
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for another 30-45 minutes.[16]
-
-
Data Acquisition: Read the luminescence signal using a microplate reader. The signal intensity is proportional to the ADP produced and thus to the kinase activity.
-
Analysis: Calculate the percent inhibition for each this compound concentration relative to the positive control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
Western Blotting for AurA Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation of AurA at Thr288 in cultured cells.
Materials:
-
Cancer cell lines (e.g., K562, NB4, Jurkat)[10]
-
Cell culture medium and supplements
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies: Rabbit anti-phospho-Aurora A (Thr288), Rabbit anti-Aurora A (total), and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere or reach a desired confluency. Treat the cells with various concentrations of this compound (e.g., 0.039 µM to 0.6 µM) and a vehicle control for a specified time (e.g., 48 hours).[10]
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse them on ice using Lysis Buffer.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against p-AurA (Thr288) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To analyze total AurA and the loading control, the membrane can be stripped of the first set of antibodies and re-probed with the respective primary antibodies, following steps 7 and 8.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-AurA signal to the total AurA signal to determine the relative change in phosphorylation.
Visualizations: Pathways and Workflows
Diagram 1: this compound Inhibition of Aurora A Signaling
Caption: this compound inhibits AurA activation by preventing Thr288 autophosphorylation.
Diagram 2: Western Blot Workflow for p-AurA Analysis
References
- 1. AURORA KINASE A and related downstream molecules: A potential network for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HTScan® Aurora A Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 5. Targeting Aurora Kinase a Downregulates Cell Proliferation and Angiogenesis in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. This compound | Aurora Kinase | TargetMol [targetmol.com]
- 9. Aurora A Kinase Inhibitor this compound Induces Cellular Senescence in Chronic Myeloid Leukemia Cells Harboring T315I Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. axonmedchem.com [axonmedchem.com]
- 15. AURORA A Kinase Enzyme System Application Note [promega.com]
- 16. bpsbioscience.com [bpsbioscience.com]
Methodological & Application
Application Note and Protocol: Preparation of AKI603 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the preparation, handling, and storage of a stock solution of AKI603, a potent Aurora A kinase inhibitor, using Dimethyl Sulfoxide (DMSO) as the solvent.[1] Adherence to this protocol is crucial for ensuring the stability, solubility, and experimental reproducibility of the compound. The information presented is intended for research purposes only.
Compound Information
This compound is a small molecule inhibitor of Aurora kinase A (AurA) with an IC50 of 12.3 nM.[2][3][4] It has demonstrated strong anti-proliferative activity in various cancer cell lines, including leukemic and breast cancer cells, and is noted for its potential to overcome drug resistance.[1][2] Proper preparation of stock solutions is the first critical step for in vitro and in vivo studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Citations |
| Molecular Formula | C₁₉H₂₃N₉O₂ | [5][6][7] |
| Molecular Weight | 409.45 g/mol | [3][5][7] |
| CAS Number | 1432515-73-5 | [2][5][6] |
| Solubility in DMSO | Up to 120 mg/mL (293.07 mM) | [5] |
| Appearance | Solid | [6] |
Safety Precautions
Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields or goggles, and appropriate chemical-resistant gloves (e.g., nitrile gloves) when handling this compound and DMSO.[8]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9] Avoid contact with skin and eyes.[8] After handling, wash hands thoroughly.[10]
-
DMSO: Dimethyl sulfoxide is an excellent solvent that can facilitate the absorption of chemicals through the skin.[11] Exercise caution and prevent skin contact.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for in vitro assays. Calculations can be adjusted for different desired concentrations.
Materials and Equipment
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Pipettes and sterile tips
-
Vortex mixer
-
Sonicator (water bath or probe)
Step-by-Step Procedure
-
Pre-preparation: Before opening, allow the vial of this compound powder and the bottle of DMSO to equilibrate to room temperature for at least 1 hour.[3] This prevents condensation of moisture, which could affect compound stability.
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound.
-
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Example for 1 mL (0.001 L) of 10 mM (0.01 M) stock:
-
Mass (mg) = 0.01 mol/L * 0.001 L * 409.45 g/mol * 1000 mg/g = 4.09 mg
-
-
-
Weighing: Carefully weigh out the calculated amount of this compound powder using an analytical balance and place it into a sterile vial.
-
Dissolution:
-
Add the calculated volume of DMSO (e.g., 1 mL for the example above) to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
To ensure complete dissolution, sonicate the solution in a water bath for 10-15 minutes.[5] Gentle warming to 37°C can also aid dissolution if necessary, but check compound stability information first.[9]
-
Visually inspect the solution to ensure no solid particles remain. The solution should be clear.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed cryovials or microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles, which can degrade the compound.[12]
-
Label each aliquot clearly with the compound name, concentration, date, and solvent.
-
Storage and Stability
Proper storage is essential to maintain the activity of the this compound stock solution.
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Citations |
| Solid Powder | -20°C | ≥ 3 years | [5][6] |
| DMSO Stock Solution | -80°C | 6 months to 1 year | [2][3][5] |
| -20°C | 1 month | [2][3] |
Application Protocol: Dilution for Cell-Based Assays
When preparing working solutions for cell culture experiments, it is crucial to minimize the final DMSO concentration to avoid solvent-induced cytotoxicity.
-
Serial Dilution: It is best practice to perform initial serial dilutions of the high-concentration DMSO stock in pure DMSO before the final dilution into aqueous cell culture medium. This helps prevent the compound from precipitating out of solution.
-
Final Dilution: Add the final DMSO aliquot to the pre-warmed cell culture medium while gently swirling the medium.[9] This rapid dispersal helps maintain solubility.
-
DMSO Concentration Limit: The final concentration of DMSO in the cell culture medium should ideally be kept below 0.1%, and almost always below 0.5%, to avoid off-target effects.[9][12]
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of cell culture medium containing the same final concentration of DMSO as your experimental samples.[12]
Visualization of Experimental Workflow
The following diagram illustrates the key steps for preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solution in DMSO.
References
- 1. Aurora A Kinase Inhibitor this compound Induces Cellular Senescence in Chronic Myeloid Leukemia Cells Harboring T315I Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|1432515-73-5|COA [dcchemicals.com]
- 4. AKI-603|this compound|CAS 1432515-73-5|DC Chemicals [dcchemicals.com]
- 5. This compound | Aurora Kinase | TargetMol [targetmol.com]
- 6. caymanchem.com [caymanchem.com]
- 7. biocompare.com [biocompare.com]
- 8. cores.research.asu.edu [cores.research.asu.edu]
- 9. emulatebio.com [emulatebio.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 12. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for AKI603 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the administration of AKI603, a potent Aurora kinase A (AurA) inhibitor, in various mouse models of cancer. This compound has demonstrated significant anti-proliferative activity in preclinical studies, particularly in models of chronic myeloid leukemia (CML) and breast cancer.[1][2][3]
Mechanism of Action
This compound functions as a small molecule inhibitor of Aurora kinase A, a key regulator of mitotic progression.[1][3] By inhibiting AurA, this compound disrupts the formation of the mitotic spindle, leading to cell cycle arrest and the accumulation of polyploid cells.[1][2] This ultimately induces cellular senescence and inhibits tumor growth.[2] Notably, this compound has been shown to be effective in overcoming resistance to conventional therapies, such as the T315I mutation in BCR-ABL-positive CML.[1][2]
References
Application Notes and Protocols for Testing AKI603 Efficacy in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the in vivo efficacy of AKI603, a potent Aurora kinase A (AurA) inhibitor, using xenograft models. The protocols outlined below cover cell line selection, animal model establishment, drug administration, and endpoint analysis.
Introduction to this compound
This compound is a small molecule inhibitor of Aurora kinase A (AurA), a key regulator of mitotic progression.[1][2] With an IC50 of 12.3 nM, it effectively inhibits AurA phosphorylation.[1][3] Overexpression of AurA is common in various cancers, making it a compelling therapeutic target. This compound has demonstrated potent anti-proliferative effects in both leukemia and breast cancer cell lines.[1][3][4][5] Notably, it can overcome resistance to existing therapies, such as imatinib resistance in Chronic Myeloid Leukemia (CML) cells harboring the BCR-ABL T315I mutation.[4][6] Its mechanism of action involves inducing cell cycle arrest, polyploidy, and cellular senescence, partly through the elevation of reactive oxygen species (ROS).[4][6][7] Preclinical studies have confirmed its ability to significantly inhibit tumor growth in xenograft models.[3][6][8]
Core Applications
-
Preclinical Efficacy Assessment: Evaluating the anti-tumor activity of this compound in a living organism.
-
Pharmacodynamic Studies: Assessing the on-target effects of this compound in tumor tissue.
-
Drug Resistance Studies: Investigating the efficacy of this compound in cancer models resistant to other treatments.
-
Combination Therapy Evaluation: Testing the synergistic or additive effects of this compound with other anti-cancer agents.
Data Presentation: Summary of Preclinical Efficacy Data for this compound
| Cell Line | Cancer Type | Animal Model | This compound Dosage and Administration | Outcome | Reference |
| KBM5-T315I | Chronic Myeloid Leukemia | Nude Mice | 12.5 mg/kg and 25 mg/kg, intraperitoneally, every 2 days for 14 days | Significant inhibition of tumor growth compared to vehicle.[6] | [6] |
| MCF-7-Epi | Breast Cancer | Nude Mice | 50 mg/kg, intragastrically, daily for 14 days | Attenuation of xenograft tumor growth.[3][8] | [3][8] |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
Caption: Mechanism of action of this compound targeting Aurora Kinase A.
Xenograft Efficacy Testing Workflow
Caption: Workflow for testing this compound efficacy in xenograft models.
Experimental Protocols
Protocol 1: Establishment of Subcutaneous Xenograft Model
This protocol is adapted for establishing a cell line-derived xenograft (CDX) model.
Materials:
-
Selected human cancer cell line (e.g., KBM5-T315I for CML, MCF-7-Epi for breast cancer)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix (optional, but recommended)
-
Trypsin-EDTA
-
6-8 week old immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
1 mL syringes with 25-27 gauge needles
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Electric clippers
-
70% ethanol
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions until it reaches 80-90% confluency. Ensure cells are in the logarithmic growth phase.[4]
-
Cell Harvesting: a. Aspirate the culture medium and wash the cells with sterile PBS. b. Add Trypsin-EDTA and incubate until cells detach. c. Neutralize the trypsin with complete medium, transfer the cell suspension to a conical tube, and centrifuge at 300 x g for 5 minutes. d. Discard the supernatant and wash the cell pellet twice with cold, sterile PBS.[4]
-
Cell Preparation for Injection: a. Resuspend the final cell pellet in an appropriate volume of cold, sterile PBS (or a 1:1 mixture of PBS and Matrigel®) to achieve the desired cell concentration (e.g., 5-10 x 10^6 cells per 100-200 µL).[4][6] Keep the cell suspension on ice.
-
Animal Preparation and Injection: a. Anesthetize the mouse using an approved anesthetic protocol. b. Shave the fur from the injection site (typically the right flank).[1] c. Clean the shaved area with 70% ethanol. d. Gently pinch the skin and subcutaneously inject 100-200 µL of the cell suspension.[4][6] e. Slowly withdraw the needle to prevent leakage of the cell suspension.[1]
-
Post-Injection Monitoring: a. Return the mouse to a clean cage and monitor until it has fully recovered from anesthesia. b. Palpate the injection site 2-3 times per week to monitor for tumor formation. c. Once tumors are palpable, begin measuring their dimensions with calipers.
Protocol 2: this compound Administration and Efficacy Monitoring
Materials:
-
This compound
-
Vehicle solution (e.g., DMSO, PEG300, Tween 80, saline)
-
Dosing syringes and needles (appropriate for the route of administration)
-
Digital calipers
-
Animal scale
Procedure:
-
This compound Preparation: Prepare the this compound formulation at the desired concentration. A fresh solution should be prepared for each administration day.
-
Tumor Growth and Group Randomization: a. Once tumors reach an average volume of 100-200 mm³, randomize the animals into treatment and control groups (n ≥ 5 per group).
-
Drug Administration: a. Administer this compound to the treatment group(s) according to the planned dosage and schedule (e.g., 25 mg/kg, intraperitoneally, every other day).[6] b. Administer an equivalent volume of the vehicle solution to the control group.
-
Efficacy and Toxicity Monitoring: a. Measure the tumor length (L) and width (W) with digital calipers 2-3 times per week. Calculate the tumor volume using the formula: Tumor Volume (mm³) = (L x W²) / 2 .[3][4] b. Record the body weight of each animal at the same frequency to monitor for drug-related toxicity.[8] c. Observe the animals daily for any clinical signs of distress, such as changes in posture, activity, or grooming.[9][10]
-
Humane Endpoints: a. Euthanize animals if they meet pre-defined humane endpoints, which may include:
-
Study Termination and Tissue Collection: a. At the end of the study (e.g., after 14-21 days of treatment), euthanize all remaining animals. b. Dissect the tumors, weigh them, and fix a portion in 10% neutral buffered formalin for immunohistochemistry. The remaining tissue can be snap-frozen for molecular analysis.
Protocol 3: Immunohistochemical Analysis of Xenograft Tumors
Materials:
-
Paraffin-embedded tumor sections (5 µm)
-
Xylene and graded ethanol series
-
Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., PBS with 10% normal goat serum)
-
Primary antibodies: anti-Ki-67, and others as needed
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin and Eosin (H&E)
-
Mounting medium
Procedure (Ki-67 Staining):
-
Deparaffinization and Rehydration: a. Immerse slides in xylene (2 x 5 min). b. Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 x 5 min each) and finally in distilled water.[11]
-
Antigen Retrieval: a. Immerse slides in pre-heated sodium citrate buffer (pH 6.0) and heat in a steamer or water bath at 95-100°C for 20-30 minutes. b. Allow slides to cool to room temperature.[12]
-
Peroxidase Blocking: a. Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity. b. Rinse with wash buffer (e.g., TBST).[11]
-
Blocking: a. Incubate sections with blocking buffer for 30-60 minutes at room temperature.[11]
-
Primary Antibody Incubation: a. Incubate sections with the primary anti-Ki-67 antibody at the recommended dilution overnight at 4°C or for 1-2 hours at room temperature.
-
Secondary Antibody and Detection: a. Rinse slides and incubate with an HRP-conjugated secondary antibody for 30-60 minutes at room temperature. b. Rinse and apply the DAB substrate, incubating until the desired brown color develops.[2] c. Stop the reaction by rinsing with distilled water.
-
Counterstaining and Mounting: a. Counterstain with hematoxylin for 1-2 minutes. b. "Blue" the sections in running tap water. c. Dehydrate through graded ethanol and clear in xylene. d. Coverslip with a permanent mounting medium.[2][11]
H&E Staining: Follow standard histological protocols for H&E staining on adjacent sections to evaluate tumor morphology and necrosis.
Data Analysis: The Ki-67 proliferation index can be quantified by calculating the percentage of Ki-67-positive nuclei in multiple high-power fields per tumor section. This provides a quantitative measure of the anti-proliferative effect of this compound.
References
- 1. LLC cells tumor xenograft model [protocols.io]
- 2. genomeme.ca [genomeme.ca]
- 3. pubcompare.ai [pubcompare.ai]
- 4. yeasenbio.com [yeasenbio.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 7. Aurora A Kinase Inhibitor this compound Induces Cellular Senescence in Chronic Myeloid Leukemia Cells Harboring T315I Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic | PLOS One [journals.plos.org]
- 9. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 10. researchgate.net [researchgate.net]
- 11. Protocol specific for Ki67 Antibody (NB110-57147): Novus Biologicals [novusbio.com]
- 12. sysy-histosure.com [sysy-histosure.com]
Application Notes and Protocols for Cellular Senescence Assay Using AKI603
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in aging, tumor suppression, and various age-related diseases. The induction of senescence in cancer cells has emerged as a promising therapeutic strategy. AKI603, a potent and selective inhibitor of Aurora Kinase A, has been demonstrated to induce cellular senescence in cancer cells, making it a valuable tool for research and drug development.[1]
These application notes provide a comprehensive guide for utilizing this compound to induce and quantify cellular senescence. The protocols detailed below focus on the widely used Senescence-Associated β-galactosidase (SA-β-gal) assay, a hallmark of senescent cells.
Mechanism of Action: this compound-Induced Senescence
This compound targets Aurora Kinase A, a key regulator of mitosis. Inhibition of Aurora Kinase A disrupts the formation of the mitotic spindle, leading to mitotic slippage and the formation of polyploid cells. This aberrant mitosis triggers a DNA damage response (DDR), which in turn activates downstream signaling pathways that culminate in cellular senescence. This process is often independent of p53 status and involves the activation of the NF-κB signaling pathway, a critical regulator of the Senescence-Associated Secretory Phenotype (SASP).
Signaling Pathway of this compound-Induced Cellular Senescence
References
Application Notes and Protocols: Detection of Phosphorylated Aurora A (p-AurA) Following AKI603 Treatment via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aurora A kinase (AurA) is a serine/threonine kinase that plays a critical role in the regulation of mitosis. Its overexpression has been linked to various human cancers, making it a key target for anti-cancer drug development.[1][2] Phosphorylation of Aurora A at Threonine 288 (Thr288) is essential for its kinase activity.[3] AKI603 is a potent inhibitor of Aurora A kinase, demonstrating anti-proliferative activity in various cancer cell lines by inhibiting its phosphorylation.[4][5] This document provides a detailed protocol for the detection and quantification of phosphorylated Aurora A (p-AurA) at Thr288 in cell lysates following treatment with this compound using the Western blot technique.
Signaling Pathway of Aurora A and Inhibition by this compound
Aurora A is a central regulator of mitotic events, including centrosome maturation and separation, and the formation of the mitotic spindle.[6] Its activation is triggered by phosphorylation at Thr288 within the activation loop, leading to a cascade of downstream signaling events that promote cell division.[3] this compound acts as a small molecule inhibitor, targeting the kinase activity of Aurora A.[4][5] By binding to the kinase, this compound prevents the autophosphorylation of Thr288, thereby inhibiting its function and leading to cell cycle arrest and suppression of proliferation in cancer cells.[4][5]
Experimental Protocol: Western Blot for p-AurA (Thr288)
This protocol outlines the steps for cell culture and treatment, protein extraction, quantification, and subsequent detection of p-AurA (Thr288) and total Aurora A by Western blot.
Materials and Reagents
-
Cell Line: Human cancer cell line known to express Aurora A (e.g., HeLa, K562, Jurkat).[4]
-
This compound: Aurora A kinase inhibitor.
-
Lysis Buffer: Modified RIPA buffer (50mM Tris-HCl pH 7.4, 150mM NaCl, 1mM EDTA, 1% NP-40, 0.25% sodium deoxycholate) supplemented with protease and phosphatase inhibitor cocktails.[7]
-
Primary Antibodies:
-
Rabbit anti-p-AurA (Thr288) monoclonal antibody (Recommended dilution: 1:1000).[3]
-
Rabbit anti-Aurora A polyclonal antibody (for total AurA detection).
-
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST).[8][9]
-
Wash Buffer: TBST.
-
Loading Control Antibody: e.g., anti-β-actin or anti-GAPDH.
Procedure
-
Cell Culture and Treatment:
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-AurA (Thr288) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Stripping and Re-probing (for Total AurA and Loading Control):
-
If necessary, strip the membrane using a mild stripping buffer.
-
Wash the membrane thoroughly and re-block.
-
Probe with the primary antibody for total Aurora A, followed by the secondary antibody and detection as described above.
-
Repeat the stripping and re-probing process for a loading control antibody (e.g., β-actin).
-
Experimental Workflow
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot experiment investigating the effect of this compound on p-AurA levels. Densitometry analysis was performed on the Western blot bands, and the p-AurA signal was normalized to the total Aurora A signal, which was then normalized to the loading control.
| Treatment Group | p-AurA (Thr288) Signal (Arbitrary Units) | Total Aurora A Signal (Arbitrary Units) | Loading Control Signal (Arbitrary Units) | Normalized p-AurA/Total AurA Ratio | Fold Change vs. Control |
| Vehicle Control (DMSO) | 1.25 | 1.30 | 1.40 | 0.96 | 1.00 |
| This compound (0.6 µM) | 0.35 | 1.28 | 1.42 | 0.27 | 0.28 |
Data are representative. Actual results may vary.
Conclusion
This protocol provides a comprehensive guide for the reliable detection and quantification of phosphorylated Aurora A at Thr288 following treatment with the inhibitor this compound. Adherence to best practices for Western blotting of phosphorylated proteins, such as the use of phosphatase inhibitors and appropriate blocking agents, is crucial for obtaining accurate and reproducible results.[8][9][10] The provided workflow and data presentation table serve as a template for designing and reporting experiments aimed at characterizing the effects of Aurora A inhibitors.
References
- 1. Phospho-Aurora A (Thr288) Monoclonal Antibody (F.131.2) (MA5-14904) [thermofisher.com]
- 2. Invitrogen Phospho-Aurora A (Thr288) Polyclonal Antibody 100 μL; Unconjugated:Antibodies, | Fisher Scientific [fishersci.com]
- 3. Phospho-Aurora A (Thr288) (C39D8) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. researchgate.net [researchgate.net]
- 8. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 10. stratech.co.uk [stratech.co.uk]
Application Notes and Protocols: Colony Formation Assay with AKI603 in Chronic Myeloid Leukemia (CML) Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results in the constitutively active BCR-ABL1 tyrosine kinase.[1][2][3] This aberrant kinase drives the proliferation and survival of leukemia cells.[1][2] Tyrosine kinase inhibitors (TKIs) are the frontline therapy for CML; however, resistance remains a clinical challenge.[4][5] The colony formation assay, or clonogenic assay, is a fundamental in vitro method to assess the long-term proliferative capacity of single cells and their ability to form colonies.[6][7][8] This assay is particularly valuable for evaluating the efficacy of novel therapeutic agents, such as AKI603, in inhibiting the clonogenic potential of CML cells.[8]
This document provides detailed protocols for performing colony formation assays with CML cells to evaluate the anti-leukemic activity of this compound, a novel investigational inhibitor. Two common methods are described: the soft agar assay for anchorage-independent growth and the methylcellulose-based assay, which is well-suited for hematopoietic progenitor cells.[9][10]
Principle of the Assay
The colony formation assay is based on the principle that a single viable cancer cell, when provided with optimal growth conditions, can proliferate to form a discrete colony.[7][8] The number and size of colonies formed are indicative of the cell's reproductive viability and clonogenic potential.[8] In the context of drug development, a reduction in colony formation in the presence of a compound like this compound suggests an inhibitory effect on the long-term survival and proliferation of cancer cells.
Key Applications
-
Screening and validation of novel anti-cancer compounds.
-
Determining the long-term efficacy of cytotoxic and cytostatic agents.
-
Investigating mechanisms of drug resistance.
-
Assessing the impact of genetic modifications on cell survival and proliferation.
Data Presentation
Quantitative data from colony formation assays should be meticulously recorded and presented to allow for clear interpretation and comparison across different experimental conditions. The following tables provide a template for organizing and summarizing the results of an experiment evaluating the effect of this compound on CML cell colony formation.
Table 1: Effect of this compound on Colony Formation in K562 CML Cells
| Treatment Group | This compound Concentration (nM) | Number of Colonies (Mean ± SD) | Plating Efficiency (%) | Inhibition of Colony Formation (%) |
| Vehicle Control | 0 | 250 ± 15 | 25 | 0 |
| This compound | 10 | 180 ± 12 | 18 | 28 |
| This compound | 50 | 95 ± 8 | 9.5 | 62 |
| This compound | 100 | 40 ± 5 | 4 | 84 |
| Positive Control (Imatinib) | 500 | 25 ± 4 | 2.5 | 90 |
Plating Efficiency (%) = (Number of colonies formed / Number of cells seeded) x 100 Inhibition of Colony Formation (%) = [1 - (Number of colonies in treated group / Number of colonies in control group)] x 100
Table 2: Effect of this compound on Different CML Cell Lines
| Cell Line | IC50 of this compound (nM) |
| K562 | 65 |
| LAMA84 | 80 |
| KCL22 | 72 |
| Primary CML Patient Samples | 110 |
IC50 values are calculated from dose-response curves of colony formation inhibition.
Experimental Protocols
Protocol 1: Soft Agar Colony Formation Assay
The soft agar assay is the gold standard for assessing anchorage-independent growth, a hallmark of cellular transformation.[9][11]
Materials:
-
CML cell lines (e.g., K562, LAMA84)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Imatinib (positive control)
-
Agar (DNA grade)
-
Sterile water
-
6-well plates
-
Crystal Violet staining solution (0.005%)
Procedure:
-
Preparation of Agar Solutions:
-
Bottom Agar Layer:
-
Warm 2x complete medium to 40°C.
-
Mix equal volumes of the 1% agar solution and the 2x complete medium to get a final concentration of 0.5% agar in 1x complete medium.[12]
-
Dispense 1.5 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature in a sterile hood.[6][12]
-
-
Cell Layer:
-
Harvest CML cells and perform a viable cell count. Prepare a single-cell suspension.
-
For each treatment condition, dilute the cells in complete medium to the desired seeding density (e.g., 5,000 cells/well).
-
Add the desired concentration of this compound or control vehicle to the cell suspension.
-
Warm 2x complete medium and the 0.7% agar solution to 40°C.
-
Mix the cell suspension with an equal volume of 0.7% agar in 2x complete medium to get a final concentration of 0.35% agar.
-
Immediately plate 1.5 mL of this cell/agar mixture on top of the solidified bottom agar layer.[9]
-
-
Incubation:
-
Staining and Counting:
-
After the incubation period, stain the colonies by adding 0.5 mL of 0.005% Crystal Violet solution to each well and incubating for at least 1 hour.[9][12]
-
Wash the plates gently with water to remove excess stain.
-
Count the number of colonies in each well using a dissecting microscope. A colony is typically defined as a cluster of at least 50 cells.[8]
-
Protocol 2: Methylcellulose-Based Colony Formation Assay
This method is widely used for hematopoietic progenitor cells as the semi-solid methylcellulose medium supports their growth and differentiation into colonies.[10]
Materials:
-
CML cells (cell lines or primary patient samples)
-
Methylcellulose-based medium (e.g., MethoCult™)
-
Complete cell culture medium (e.g., IMDM)
-
This compound (stock solution in DMSO)
-
Imatinib (positive control)
-
35 mm culture dishes (non-tissue culture treated)
-
Syringes (3 mL) and blunt-end needles (16-gauge)
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension of CML cells and determine the viable cell count.
-
Resuspend the cells in complete medium at a concentration that will result in the desired final cell number per dish (e.g., 500-1000 cells/mL).
-
-
Plating:
-
Thaw the methylcellulose medium at 4°C overnight or at room temperature.
-
In a sterile tube, combine the cell suspension with the methylcellulose medium at a ratio of 1:10 (e.g., 0.3 mL of cell suspension to 3 mL of methylcellulose medium).
-
Add the appropriate concentration of this compound or control vehicle to the mixture.
-
Vortex the tube vigorously to ensure a homogenous mixture.
-
Let the tube stand for 5-10 minutes to allow air bubbles to rise.
-
Using a 3 mL syringe with a 16-gauge blunt-end needle, draw up the cell/methylcellulose mixture.
-
Dispense 1.1 mL of the mixture into the center of a 35 mm culture dish.
-
Gently rotate the dish to spread the medium evenly.
-
-
Incubation:
-
Place the 35 mm dishes inside a larger 100 mm dish containing an open dish of sterile water to maintain humidity.
-
Incubate at 37°C in a humidified incubator with 5% CO2 for 14-16 days. Avoid disturbing the plates during incubation.
-
-
Colony Counting:
-
Count the colonies directly on the dish using an inverted microscope.
-
Colonies can be classified based on their morphology (e.g., CFU-GM, BFU-E) if appropriate for the study.
-
Signaling Pathways and Experimental Workflow
Diagrams created using Graphviz (DOT language)
Caption: Simplified signaling pathways downstream of BCR-ABL1 in CML cells and the putative inhibitory action of this compound.
Caption: Experimental workflow for the colony formation assay to evaluate this compound in CML cells.
References
- 1. The Role of New Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Adverse events and dose modifications of tyrosine kinase inhibitors in chronic myelogenous leukemia [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Resistance and Implications for Treatment Strategies in Chronic Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ossila.com [ossila.com]
- 8. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 9. artscimedia.case.edu [artscimedia.case.edu]
- 10. static1.squarespace.com [static1.squarespace.com]
- 11. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. SOFT AGAR ASSAY FOR COLONY FORMATION [www2.lbl.gov]
Application Notes and Protocols for Cell Viability Assays (MTT/CCK-8) with AKI603
For Researchers, Scientists, and Drug Development Professionals
Introduction
AKI603 is a potent and selective inhibitor of Aurora Kinase A (AurA), a key regulator of mitotic progression.[1][2][3] It has demonstrated significant anti-proliferative activity in various cancer cell lines, including those resistant to other treatments, by inducing cell cycle arrest and senescence.[1][3][4] Assessing the cytotoxic and cytostatic effects of this compound is crucial for its development as a potential therapeutic agent. This document provides detailed protocols and application notes for evaluating the impact of this compound on cell viability using two common colorimetric assays: MTT and CCK-8.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method for assessing cell viability by measuring the metabolic activity of living cells.[5] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] These insoluble crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[5]
The Cell Counting Kit-8 (CCK-8) assay is another robust method for determining cell viability.[6][7] This assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by cellular dehydrogenases to produce a water-soluble orange formazan dye.[6][7] The amount of formazan produced is directly proportional to the number of living cells and can be quantified by measuring the absorbance at 450 nm.[6][7] The CCK-8 assay is generally considered to be more sensitive and less toxic than the MTT assay.[6]
Mechanism of Action: this compound Signaling Pathway
This compound primarily functions by inhibiting Aurora Kinase A, a serine/threonine kinase that plays a critical role in centrosome maturation, spindle assembly, and mitotic entry. Inhibition of AurA leads to defects in these processes, ultimately causing cell cycle arrest, often resulting in polyploidy, and can induce cellular senescence.
Caption: this compound inhibits Aurora Kinase A, disrupting mitotic events and leading to cell cycle arrest and senescence, thereby inhibiting cell proliferation.
Experimental Protocols
Prior to conducting the cell viability assays, it is essential to optimize the cell seeding density to ensure that the cells are in the logarithmic growth phase during the experiment.
I. MTT Assay Protocol
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Cell culture medium (serum-free for MTT incubation step)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm, reference at 630 nm)
Procedure for Adherent Cells:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium) and incubate for 24 hours (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of this compound. Include vehicle-treated (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 150 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes to dissolve the crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to reduce background noise.
Procedure for Suspension Cells:
-
Follow steps 1-3 as for adherent cells.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate for 2-4 hours at 37°C.
-
Centrifugation: Centrifuge the plate at a low speed (e.g., 500 x g for 5 minutes) to pellet the cells.
-
Solubilization: Carefully remove the supernatant and add 150 µL of solubilization solution. Resuspend the cell pellet and formazan crystals by gentle pipetting.
-
Absorbance Measurement: Measure the absorbance as described for adherent cells.
II. CCK-8 Assay Protocol
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Cell Counting Kit-8 (CCK-8) reagent
-
Cell culture medium
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 450 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000 cells/well in 100 µL of complete medium) and incubate for 24 hours (37°C, 5% CO₂).[6][8]
-
Compound Treatment: Add 10 µL of serially diluted this compound to the respective wells. Include vehicle-treated and untreated controls. The final volume should be adjusted to be consistent across all wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 6, 12, 24, or 48 hours).[6][8]
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[6][7] Be careful to avoid introducing bubbles.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[6][7] The incubation time may need optimization depending on the cell type and density.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[6][7]
Experimental Workflow Diagram
Caption: General workflow for assessing this compound-induced cytotoxicity using MTT or CCK-8 assays.
Data Presentation and Analysis
The absorbance data is used to calculate the percentage of cell viability relative to the untreated control.
Calculation of Cell Viability:
Cell Viability (%) = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100
The IC₅₀ (half-maximal inhibitory concentration) value, which represents the concentration of this compound that inhibits cell viability by 50%, can be determined by plotting a dose-response curve of cell viability versus the log concentration of this compound.
Example Data Tables:
Table 1: Effect of this compound on Leukemia Cell Line (e.g., K562) Viability after 48h Treatment (MTT Assay)
| This compound Conc. (µM) | Mean OD (570nm) | Std. Dev. | Cell Viability (%) |
| 0 (Control) | 1.254 | 0.089 | 100.0 |
| 0.039 | 1.102 | 0.075 | 87.9 |
| 0.078 | 0.956 | 0.061 | 76.2 |
| 0.16 | 0.689 | 0.053 | 54.9 |
| 0.31 | 0.412 | 0.042 | 32.8 |
| 0.62 | 0.231 | 0.035 | 18.4 |
Table 2: Effect of this compound on Breast Cancer Cell Line (e.g., MCF-7) Viability after 48h Treatment (CCK-8 Assay)
| This compound Conc. (µM) | Mean OD (450nm) | Std. Dev. | Cell Viability (%) |
| 0 (Control) | 1.892 | 0.121 | 100.0 |
| 0.1 | 1.653 | 0.105 | 87.4 |
| 0.5 | 1.124 | 0.098 | 59.4 |
| 1.0 | 0.876 | 0.076 | 46.3 |
| 2.5 | 0.432 | 0.051 | 22.8 |
| 5.0 | 0.215 | 0.039 | 11.4 |
Troubleshooting
Table 3: Common Issues and Solutions for MTT and CCK-8 Assays
| Problem | Possible Cause | Suggested Solution |
| High Background Reading | Contamination of medium or reagents. Phenol red in medium can interfere. | Use fresh, sterile reagents. Use a medium without phenol red for the assay. |
| Low Absorbance Values | Cell seeding density is too low. Incubation time is too short. | Optimize cell number to be within the linear range of the assay. Increase incubation time with the reagent. |
| High Variability Between Replicates | Uneven cell seeding. Pipetting errors. Edge effect in 96-well plates. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. Avoid using the outermost wells of the plate.[9] |
| This compound Interference | This compound may have reducing properties or its color may interfere with absorbance readings. | Run a control with this compound in medium without cells to check for direct reduction of the tetrazolium salt.[10][11] If there is interference, wash cells with PBS before adding the assay reagent. |
| Unexpected Increase in Viability at Low Doses | Some compounds can stimulate metabolic activity at sub-lethal concentrations. | This can be a real biological effect. Correlate with morphological observations under a microscope. |
Conclusion
The MTT and CCK-8 assays are reliable and efficient methods for quantifying the anti-proliferative effects of this compound. Careful optimization of experimental parameters, including cell density and incubation times, is crucial for obtaining accurate and reproducible results. These protocols and application notes provide a comprehensive guide for researchers to effectively evaluate the efficacy of this compound in various cell-based models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. This compound | Aurora Kinase | TargetMol [targetmol.com]
- 4. Aurora A Kinase Inhibitor this compound Induces Cellular Senescence in Chronic Myeloid Leukemia Cells Harboring T315I Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dojindo.co.jp [dojindo.co.jp]
- 7. apexbt.com [apexbt.com]
- 8. toolsbiotech.com [toolsbiotech.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Cell Function | Abnormal CCK-8 Experimental Results? This Article Will Help You Troubleshoot [elabscience.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for AKI603 Treatment in KBM5-T315I Xenografts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results in the BCR-ABL fusion protein. While tyrosine kinase inhibitors (TKIs) like imatinib have revolutionized CML treatment, the emergence of resistance, particularly through the T315I mutation in the BCR-ABL kinase domain, presents a significant clinical challenge. The T315I mutation confers resistance to most currently available TKIs.[1][2][3][4] AKI603, a novel small molecule inhibitor of Aurora A kinase (AurA), has emerged as a promising therapeutic agent to overcome this resistance.[1] This document provides detailed application notes and protocols for the use of this compound in preclinical studies involving KBM5-T315I xenograft models.
Mechanism of Action
This compound is a potent inhibitor of Aurora A kinase, a key regulator of mitosis.[1] In the context of CML cells harboring the T315I mutation, this compound exhibits its anti-proliferative effects through several mechanisms:
-
Induction of Cell Cycle Arrest: this compound treatment leads to cell cycle arrest, characterized by the accumulation of polyploid cells.[1][5]
-
Induction of Cellular Senescence: A surprising and significant effect of AurA inhibition by this compound is the induction of cellular senescence in both BCR-ABL wild-type and T315I mutant CML cells.[1][6]
-
Enhancement of Reactive Oxygen Species (ROS): The induction of senescence by this compound is associated with an increase in the levels of reactive oxygen species.[1][6]
-
Upregulation of p21: The level of the cyclin-dependent kinase inhibitor p21 is significantly increased in this compound-treated cells, contributing to cell cycle arrest and senescence.[6]
Quantitative Data Summary
The in vivo efficacy of this compound has been demonstrated in a KBM5-T315I xenograft mouse model. The following tables summarize the key quantitative data from these studies.[5][6]
Table 1: Effect of this compound on Tumor Volume in KBM5-T315I Xenografts [6]
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) ± SD (Day 14) | P-value vs. Vehicle |
| Vehicle | - | 2877.3 ± 754.7 | - |
| Imatinib | 50 mg/kg/day, intragastrically | 2206.5 ± 496.8 | 0.222 |
| This compound | 12.5 mg/kg, intraperitoneally every 2 days | 699.3 ± 281.2 | < 0.001 |
| This compound | 25 mg/kg, intraperitoneally every 2 days | 493.2 ± 65.5 | < 0.001 |
Table 2: Effect of this compound on Tumor Weight in KBM5-T315I Xenografts [6]
| Treatment Group | Dose and Schedule | Mean Tumor Weight (g) ± SD (at dissection) | P-value vs. Vehicle |
| Vehicle | - | Not explicitly stated, but significant reduction observed in treated groups. | - |
| Imatinib | 50 mg/kg/day, intragastrically | Not explicitly stated, but no significant reduction observed. | - |
| This compound | 12.5 mg/kg, intraperitoneally every 2 days | Significantly reduced | < 0.01 |
| This compound | 25 mg/kg, intraperitoneally every 2 days | Significantly reduced | < 0.001 |
Experimental Protocols
Cell Culture
The KBM5-T315I cell line is a human CML cell line that harbors the imatinib-resistant T315I mutation.[5][7]
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[7][8]
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[8]
-
Subculturing: Cells should be split every 2-3 days to maintain exponential growth.[8]
Xenograft Mouse Model Protocol[5][6]
This protocol outlines the establishment of a subcutaneous KBM5-T315I xenograft model in immunodeficient mice.
-
Animal Model: BALB/c nude mice (6-8 weeks old) are a suitable strain.[1][8]
-
Cell Preparation:
-
Harvest KBM5-T315I cells during the logarithmic growth phase.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in PBS at a concentration of 5 x 10^7 cells/mL.
-
-
Tumor Cell Implantation:
-
Subcutaneously inject 0.2 mL of the cell suspension (1 x 10^7 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (L x W²) / 2.
-
-
Treatment Initiation:
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=5 per group).
-
-
Drug Administration:
-
Vehicle Group: Administer the vehicle control (e.g., PBS or as specified by the drug formulation) following the same schedule as the treatment groups.
-
Imatinib Group (Control): Administer imatinib at 50 mg/kg/day via intragastric gavage.[6]
-
This compound Groups: Administer this compound intraperitoneally every 2 days at doses of 12.5 mg/kg and 25 mg/kg.[6]
-
-
Monitoring Animal Health:
-
Monitor the body weight of the mice every 2-3 days as an indicator of toxicity.
-
-
Study Termination and Tissue Collection:
-
After the designated treatment period (e.g., 14 days), euthanize the mice.[6]
-
Dissect the tumors and measure their final weight.
-
Tumor tissues can be processed for further analysis (e.g., Western blotting, immunohistochemistry).
-
Visualizations
Signaling Pathway of this compound in T315I CML Cells
Caption: this compound inhibits Aurora A, leading to p21-mediated cell cycle arrest and ROS-induced senescence.
Experimental Workflow for KBM5-T315I Xenograft Study
Caption: Workflow for evaluating this compound efficacy in a KBM5-T315I xenograft model.
References
- 1. Aurora A Kinase Inhibitor this compound Induces Cellular Senescence in Chronic Myeloid Leukemia Cells Harboring T315I Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | I13 overrides resistance mediated by the T315I mutation in chronic myeloid leukemia by direct BCR-ABL inhibition [frontiersin.org]
- 3. onclive.com [onclive.com]
- 4. Mechanisms of Resistance and Implications for Treatment Strategies in Chronic Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurora A Kinase Inhibitor this compound Induces Cellular Senescence in Chronic Myeloid Leukemia Cells Harboring T315I Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effective killing of Gleevec-resistant CML cells with T315I mutation by a natural compound PEITC through redox-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Following AKI603 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AKI603 is a potent and selective small molecule inhibitor of Aurora Kinase A (AurA), a key regulator of mitotic progression.[1][2][3] It also exhibits inhibitory activity against Aurora Kinase B (AurB), though to a lesser extent.[1][2] Aberrant AurA activity is a common feature in many human cancers and is associated with tumorigenesis and chemoresistance.[1] this compound has demonstrated anti-proliferative activity in various cancer cell lines, including those resistant to conventional therapies, by inducing cell cycle arrest, polyploidy, and cellular senescence.[3][4][5] Flow cytometry is a powerful and high-throughput technique used to analyze the cell cycle distribution of a population of cells, making it an essential tool for evaluating the efficacy of cell cycle inhibitors like this compound.[6] This document provides detailed protocols for analyzing the effects of this compound on the cell cycle using flow cytometry.
Data Presentation
The following table summarizes the expected quantitative effects of this compound on the cell cycle distribution in cancer cells based on published studies. Researchers should note that the specific effects can vary depending on the cell line, concentration of this compound, and duration of treatment.
| Cell Line | This compound Concentration | Treatment Duration | Predominant Cell Cycle Effect | Reference |
| Imatinib-resistant CML cells | 0.3-0.6 µM | 48 hours | Cell cycle arrest with polyploidy accumulation | [3] |
| Chronic Myeloid Leukemia (K562, K562/G) | Not specified | Not specified | Induction of polyploidization | [5] |
| Breast Cancer Cells | ≥ 0.6 µM | 48 hours | Cell cycle arrest | [1][2] |
Signaling Pathway
This compound primarily targets Aurora Kinase A, a serine/threonine kinase that plays a critical role in centrosome maturation, spindle assembly, and cytokinesis. Inhibition of AurA by this compound disrupts these processes, leading to mitotic arrest and subsequent cellular outcomes such as polyploidy and apoptosis.
Caption: this compound inhibits Aurora Kinase A, leading to cell cycle arrest.
Experimental Workflow
The following diagram outlines the general workflow for analyzing the cell cycle effects of this compound using flow cytometry.
Caption: Flow cytometry workflow for cell cycle analysis after this compound treatment.
Experimental Protocols
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Protocol for Cell Treatment and Preparation:
-
Cell Seeding: Seed the cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of harvest (e.g., 0.5 x 10^6 cells/well).[7] Allow cells to adhere and resume growth overnight.
-
This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 1 µM) and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
Suspension cells: Transfer the cells from the well to a 15 mL conical tube.
-
Adherent cells: Aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.
-
-
Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes.[8] Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
Protocol for Cell Fixation and Staining:
-
Fixation: While gently vortexing the cell suspension, add 4 mL of ice-cold 70% ethanol dropwise to the tube. This should be done to avoid cell clumping.
-
Incubation: Incubate the fixed cells at 4°C for at least 2 hours. Cells can be stored at -20°C for longer periods.
-
Washing: Centrifuge the fixed cells at 300-400 x g for 5 minutes. Discard the ethanol and wash the cell pellet with 5 mL of PBS.
-
Staining: Centrifuge the cells again, discard the PBS, and resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
Flow Cytometry Acquisition and Analysis:
-
Data Acquisition: Acquire the data on a flow cytometer. Use a low flow rate for better resolution. Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Gating Strategy:
-
Create a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the single-cell population and exclude debris and doublets.
-
Create a histogram of the PI fluorescence intensity for the single-cell population.
-
-
Cell Cycle Analysis: Use the flow cytometry analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. The software will fit peaks to the G0/G1 and G2/M populations and calculate the S-phase population based on the events between these two peaks.
Expected Results:
Treatment with this compound is expected to cause an accumulation of cells in the G2/M phase of the cell cycle, indicative of a mitotic arrest.[1][2] At higher concentrations or longer treatment times, an increase in the polyploid population (cells with >4N DNA content) may be observed.[4][5] The percentage of cells in the G0/G1 and S phases is expected to decrease correspondingly.
Troubleshooting
-
High CV of G0/G1 peak: This can indicate poor sample preparation or instrument malfunction. Ensure proper fixation and staining procedures. Check the flow cytometer's performance with standard beads. A CV under 3% is ideal, while over 6% is generally considered poor.[9]
-
Excessive debris: Increase the FSC threshold to exclude debris from the analysis.
-
Cell clumps: Ensure single-cell suspension by gentle pipetting or passing the sample through a cell strainer before acquisition.
-
RNA contamination: Propidium iodide can also bind to double-stranded RNA. The inclusion of RNase A in the staining solution is crucial to ensure that only DNA is stained.[9][10]
Conclusion
Flow cytometry is an indispensable tool for characterizing the mechanism of action of cell cycle inhibitors like this compound.[6] The protocols and information provided in this application note offer a comprehensive guide for researchers to effectively design, execute, and interpret experiments to analyze the effects of this compound on the cell cycle. Careful attention to experimental detail and data analysis will yield valuable insights into the therapeutic potential of this and similar compounds.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Aurora Kinase | TargetMol [targetmol.com]
- 4. Aurora A Kinase Inhibitor this compound Induces Cellular Senescence in Chronic Myeloid Leukemia Cells Harboring T315I Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 7. researchgate.net [researchgate.net]
- 8. research.pasteur.fr [research.pasteur.fr]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
Application Notes and Protocols: Assessing the in vivo Efficacy of AKI603 on Tumor Growth
For Researchers, Scientists, and Drug Development Professionals
Introduction
AKI603 is a potent and selective small molecule inhibitor of Aurora Kinase A (AurA), a key regulator of mitotic progression.[1][2] Overexpression of AurA is implicated in the pathogenesis of various malignancies, including breast cancer and chronic myeloid leukemia (CML), making it a compelling target for cancer therapy.[3] These application notes provide a comprehensive overview and detailed protocols for assessing the anti-tumor effects of this compound in preclinical xenograft models. The provided methodologies are based on published studies demonstrating the efficacy of this compound in attenuating tumor growth in vivo.[1][3][4][5]
Mechanism of Action
This compound primarily exerts its anti-tumor activity by inhibiting the kinase function of Aurora Kinase A.[1][2] This inhibition disrupts the proper formation and function of the mitotic spindle, leading to defects in chromosome segregation. Consequently, cancer cells treated with this compound often undergo cell cycle arrest, polyploidy, and subsequently, cellular senescence or apoptosis.[3][5] In certain cancer models, such as imatinib-resistant CML, this compound has been shown to induce cellular senescence, offering a therapeutic strategy to overcome drug resistance.[3][5]
Aurora Kinase A Signaling Pathway
The following diagram illustrates the central role of Aurora Kinase A in cell cycle progression and tumorigenesis, and the point of intervention for this compound.
Data Presentation
The following tables summarize the quantitative data from in vivo studies assessing the effect of this compound on tumor growth in different xenograft models.
Table 1: Effect of this compound on KBM5-T315I (CML) Xenograft Tumor Growth [4]
| Treatment Group | Dose | Administration Route | Schedule | Mean Tumor Volume (mm³) ± SD | Mean Tumor Weight (g) ± SD |
| Vehicle | - | Intraperitoneal (i.p.) | Every 2 days for 14 days | 2877.3 ± 754.7 | - |
| This compound | 12.5 mg/kg | Intraperitoneal (i.p.) | Every 2 days for 14 days | 699.3 ± 281.2 | - |
| This compound | 25 mg/kg | Intraperitoneal (i.p.) | Every 2 days for 14 days | 493.2 ± 65.5 | - |
Table 2: Effect of this compound on MCF-7-Epi (Breast Cancer) Xenograft Tumor Growth [1]
| Treatment Group | Dose | Administration Route | Schedule | Endpoint Tumor Volume (mm³) | Endpoint Tumor Weight (g) |
| Vehicle | - | Intragastric | Every day for 14 days | ~1000 | ~0.8 |
| This compound | 50 mg/kg | Intragastric | Every day for 14 days | ~400 | ~0.3 |
Experimental Protocols
Experimental Workflow for In Vivo Assessment of this compound
Protocol 1: In Vivo Tumor Xenograft Model and this compound Treatment
1.1. Cell Culture and Animal Models:
-
Cell Lines:
-
KBM5-T315I (human chronic myeloid leukemia) cells.
-
MCF-7-Epi (human breast adenocarcinoma, epirubicin-resistant) cells.
-
-
Animals: Female BALB/c nude mice, 4-6 weeks old.
1.2. Tumor Cell Implantation:
-
Harvest cultured cancer cells and resuspend in sterile, serum-free medium or PBS.
-
Subcutaneously inject 5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
1.3. Tumor Growth and Treatment Initiation:
-
Allow tumors to grow until they reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and vehicle control groups.
1.4. This compound Formulation and Administration:
-
Note: The specific vehicle for this compound is not explicitly detailed in all publications. A common vehicle for similar small molecule inhibitors for intraperitoneal or intragastric administration consists of DMSO, PEG300, Tween 80, and saline. The final concentration of DMSO should be kept low to avoid toxicity.
-
For KBM5-T315I Model:
-
Administer this compound at 12.5 mg/kg or 25 mg/kg via intraperitoneal (i.p.) injection every two days for 14 days.[4]
-
Administer the vehicle control following the same schedule.
-
-
For MCF-7-Epi Model:
-
Administer this compound at 50 mg/kg via intragastric gavage daily for 14 days.[1]
-
Administer the vehicle control following the same schedule.
-
1.5. Monitoring Tumor Growth and Animal Health:
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice throughout the study as an indicator of toxicity.
1.6. Study Termination and Tissue Collection:
-
At the end of the treatment period, euthanize the mice.
-
Excise the tumors, measure their final weight, and photograph them.
-
Fix a portion of the tumor tissue in 10% neutral buffered formalin for histological analysis.
Protocol 2: Hematoxylin and Eosin (H&E) Staining of Xenograft Tumors
2.1. Tissue Processing:
-
After fixation in 10% neutral buffered formalin for 24-48 hours, dehydrate the tissue samples through a graded series of ethanol concentrations.
-
Clear the tissue in xylene and embed in paraffin wax.
-
Section the paraffin-embedded tissue blocks at 4-5 µm thickness and mount on glass slides.
2.2. Staining Procedure:
-
Deparaffinization and Rehydration:
-
Xylene: 2 changes, 5 minutes each.
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 2 minutes.
-
70% Ethanol: 2 minutes.
-
Distilled water: 5 minutes.
-
-
Hematoxylin Staining:
-
Immerse slides in Mayer's hematoxylin for 3-5 minutes.
-
Rinse in running tap water for 5 minutes.
-
-
Differentiation:
-
Dip slides in 0.5% acid alcohol for a few seconds to remove excess stain.
-
Rinse in running tap water.
-
-
Bluing:
-
Immerse in Scott's tap water substitute or a weak alkaline solution for 1-2 minutes until sections turn blue.
-
Rinse in running tap water for 5 minutes.
-
-
Eosin Staining:
-
Immerse in eosin Y solution for 1-2 minutes.
-
-
Dehydration and Mounting:
-
Dehydrate through graded ethanol (95% and 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium and coverslip.
-
2.3. Analysis:
-
Examine the stained sections under a light microscope to assess tumor morphology, cellularity, and necrosis.
Protocol 3: Ki-67 Immunohistochemical Staining for Proliferation
3.1. Slide Preparation:
-
Use formalin-fixed, paraffin-embedded tumor sections as prepared for H&E staining.
-
Deparaffinize and rehydrate the sections as described in Protocol 2.2.1.
3.2. Antigen Retrieval:
-
Immerse slides in a citrate buffer solution (10 mM, pH 6.0).
-
Heat the slides in the buffer using a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
3.3. Staining Procedure:
-
Blocking Endogenous Peroxidase:
-
Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer (e.g., PBS or TBS).
-
-
Blocking Non-Specific Binding:
-
Incubate sections with a blocking serum (e.g., normal goat serum) for 30-60 minutes.
-
-
Primary Antibody Incubation:
-
Incubate sections with a primary antibody against Ki-67 at the recommended dilution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash slides with wash buffer.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes.
-
Wash slides and then incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes.
-
-
Chromogen Development:
-
Wash slides and apply a DAB (3,3'-diaminobenzidine) substrate solution until a brown color develops.
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining:
-
Lightly counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate through graded ethanol, clear in xylene, and mount with a permanent mounting medium.
-
3.4. Analysis:
-
Quantify the percentage of Ki-67-positive cells (brown-stained nuclei) by counting at least 500 tumor cells in multiple high-power fields. The Ki-67 proliferation index is calculated as (number of positive cells / total number of cells) x 100%. A reduction in the Ki-67 index in this compound-treated tumors indicates an anti-proliferative effect.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Hematoxylin & Eosin (H&E) Staining Intro: Procedures & More [leicabiosystems.com]
- 3. HTAPP_Hematoxylin and Eosin (H&E) Staining Protocol of FFPE tissue [protocols.io]
- 4. Formalin fixing and paraffin embedding, sectioning and H&E staining of tissue specimens _St. Jude Children&... [protocols.io]
- 5. molecular-machines.com [molecular-machines.com]
Application Note: Protocol for Senescence-Associated β-Galactosidase (SA-β-gal) Staining in AKI603-Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cellular senescence is a state of irreversible cell cycle arrest that plays a crucial role in aging, tumor suppression, and tissue homeostasis.[1] A key biomarker for identifying senescent cells is the increased activity of senescence-associated β-galactosidase (SA-β-gal) at a suboptimal pH of 6.0.[2][3] This activity is detectable via a simple colorimetric assay where the substrate X-gal is hydrolyzed to produce a distinct blue color in senescent cells.[3]
AKI603 is a potent small-molecule inhibitor of Aurora A kinase (AurA) with an IC50 of 12.3 nM.[4][5] Aurora A is a serine/threonine kinase that is essential for mitotic progression. While initially developed as an anti-proliferative agent for cancer therapy, studies have revealed that this compound can induce cell cycle arrest and, subsequently, cellular senescence in various cancer cell lines, including those resistant to other treatments.[4][6] This application note provides a detailed protocol for using SA-β-gal staining to detect and quantify cellular senescence in cells treated with this compound.
Mechanism of Action: this compound-Induced Senescence
This compound functions by inhibiting Aurora A kinase, a key regulator of cell division.[4] This inhibition leads to defects in mitosis, resulting in cell cycle arrest and the accumulation of polyploid cells.[6] This state of mitotic stress can trigger downstream signaling pathways, such as the p53/p21 pathway, which are central to the establishment of cellular senescence.[7] The induction of senescence by this compound has been associated with an increase in reactive oxygen species (ROS).[6] The pathway diagram below illustrates this proposed mechanism.
Experimental Data Summary
This compound has demonstrated anti-proliferative and senescence-inducing activity across various leukemia and breast cancer cell lines.[4][5] The effective concentrations for these effects are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Senescence-Inducing Concentration (µM) | Reference |
| K562 | Chronic Myeloid Leukemia | ~0.1 | 0.3 - 0.6 | [4][6] |
| KBM5-T315I | Imatinib-Resistant CML | ~0.1 | 0.3 - 0.6 | [6] |
| NB4 | Acute Promyelocytic Leukemia | ~0.05 | 0.039 - 0.6 | [4] |
| Jurkat | Acute T-cell Leukemia | ~0.2 | 0.039 - 0.6 | [4] |
| MDA-MB-468 | Breast Cancer | 0.15 | Not specified | [5] |
| MDA-MB-453 | Breast Cancer | 0.18 | Not specified | [5] |
| BT549 | Breast Cancer | 0.86 | Not specified | [5] |
| MCF-7 | Breast Cancer | 0.97 | Not specified | [5] |
Experimental Workflow
The overall process, from cell preparation to final analysis, involves several key stages. The workflow diagram below provides a high-level overview of the experimental procedure.
Detailed Experimental Protocol
This protocol is adapted from established methods and is suitable for cells cultured in 6-well plates or 35 mm dishes.[2][8] Adjust volumes accordingly for different plate formats.
I. Materials and Reagents
-
Cells of interest
-
This compound (solubilized in an appropriate solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixative Solution: 2% formaldehyde, 0.2% glutaraldehyde in PBS. (Caution: Work in a chemical fume hood).
-
X-gal Stock Solution: 20 mg/mL in N,N-dimethylformamide (DMF). Store at -20°C protected from light.[8]
-
Staining Solution (prepare fresh):
-
40 mM Citric acid/Sodium phosphate buffer, pH 6.0
-
5 mM Potassium ferrocyanide [K4(Fe(CN)6)]
-
5 mM Potassium ferricyanide [K3(Fe(CN)6)]
-
150 mM Sodium chloride (NaCl)
-
2 mM Magnesium chloride (MgCl2)
-
1 mg/mL X-gal (add from stock solution just before use)[8]
-
II. Reagent Preparation
-
1X Fixative Solution:
-
To prepare 10 mL: Mix 0.5 mL of 40% formaldehyde, 40 µL of 50% glutaraldehyde, and 9.46 mL of 1X PBS.
-
Alternatively, commercial 10X fixative solutions can be diluted to 1X in PBS.[2]
-
-
SA-β-gal Staining Solution (10 mL):
-
Combine the following components. Add X-gal last.[2][8]
-
9.3 mL of sterile water
-
0.2 mL of 2M Citric acid/Sodium phosphate buffer, pH 6.0
-
0.3 mL of 5M NaCl
-
20 µL of 1M MgCl2
-
0.1 mL of 0.5 M Potassium ferrocyanide
-
0.1 mL of 0.5 M Potassium ferricyanide
-
-
Immediately before use, add 0.5 mL of 20 mg/mL X-gal stock solution.
-
Verify the final pH is 6.0.[8]
-
III. Experimental Procedure
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 50-70% confluency at the end of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentration of this compound (e.g., 0.1 - 1.0 µM). Include a vehicle-only (e.g., DMSO) control group.
-
Incubate for 48-72 hours, or a time course determined to be optimal for senescence induction in your cell line.
-
-
Fixation:
-
Staining:
-
Aspirate the fixative solution.
-
Wash the cells twice with 2 mL of 1X PBS per wash.
-
Add 1-2 mL of the freshly prepared SA-β-gal Staining Solution to each well, ensuring the cell monolayer is completely covered.[8]
-
Seal the plate with parafilm to prevent evaporation.
-
Incubate the plate at 37°C in a standard incubator (NO CO2) for 12-16 hours.[8] Protect from light.
-
Note: Blue color may be visible in as little as 2-4 hours, but overnight incubation is recommended for maximal signal.[8][9]
-
-
Imaging and Quantification:
-
After incubation, check for the development of a blue precipitate within the cytoplasm of senescent cells using a bright-field microscope.
-
Aspirate the staining solution.
-
Wash the cells twice with 2 mL of PBS.
-
Overlay the cells with 1 mL of PBS or 70% glycerol for imaging and storage at 4°C.[3]
-
Capture images from several random fields of view for each condition.
-
To quantify, count the number of blue-stained (SA-β-gal positive) cells and the total number of cells in each field.
-
Calculate the percentage of senescent cells: (Number of Blue Cells / Total Number of Cells) x 100.
-
IV. Expected Results
Upon successful execution of the protocol, cells that have entered senescence due to this compound treatment will exhibit a distinct blue cytoplasmic stain. The vehicle-treated control cells should show minimal to no staining. The percentage of SA-β-gal positive cells is expected to increase in a dose-dependent manner with this compound treatment.
References
- 1. mdpi.com [mdpi.com]
- 2. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Aurora Kinase | TargetMol [targetmol.com]
- 6. Aurora A Kinase Inhibitor this compound Induces Cellular Senescence in Chronic Myeloid Leukemia Cells Harboring T315I Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular senescence: the good, the bad and the unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 8. buckinstitute.org [buckinstitute.org]
- 9. Colorimetric Detection of Senescence-Associated β Galactosidase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AKI603 in BALB/c Nude Mice Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of AKI603, a potent Aurora Kinase A (AurA) inhibitor, in preclinical xenograft studies using BALB/c nude mice. The following sections detail recommended dosages, administration protocols, and expected outcomes based on available research, alongside safety and handling guidelines.
Introduction to this compound
This compound is a small molecule inhibitor of Aurora Kinase A, a serine/threonine kinase that plays a critical role in mitotic progression.[1] Overexpression of AurA is common in various human cancers and is associated with poor prognosis. This compound has demonstrated anti-tumor activity by inducing cell-cycle arrest and inhibiting proliferation in cancer cells. In vivo studies have shown its efficacy in attenuating xenograft tumor growth.[2]
Data Presentation
The following tables summarize the quantitative data from a key study investigating the in vivo efficacy of this compound in a BALB/c nude mouse xenograft model.
Table 1: this compound Dosage and Administration in BALB/c Nude Mice
| Parameter | Details | Reference |
| Mouse Strain | BALB/c nude mice | [2] |
| Tumor Model | MCF-7-Epi (epirubicin-resistant breast cancer cell line) xenograft | [2] |
| Dosage | 50 mg/kg | [2] |
| Administration Route | Intragastric gavage | [2] |
| Frequency | Daily (q.d.) | [2] |
| Treatment Duration | 14 days | [2] |
| Vehicle | Not specified in the study, but a common vehicle for oral gavage of pyrimidine derivatives is 0.5% methyl cellulose. | [3] |
Table 2: In Vivo Efficacy of this compound on MCF-7-Epi Xenograft Tumor Growth
| Treatment Group | Day 30 Tumor Volume (mm³) (Mean ± SD) | Day 44 Tumor Volume (mm³) (Mean ± SD) | Tumor Weight at Day 44 (g) (Mean ± SD) |
| Vehicle Control | ~100 | ~750 | ~0.6 |
| This compound (50 mg/kg) | ~100 | ~300 | ~0.25 |
Data are estimated from graphical representations in the cited literature and presented as approximations.[2]
Table 3: Effect of this compound Treatment on Body Weight of BALB/c Nude Mice
| Treatment Group | Initial Body Weight (g) (Mean ± SD) | Final Body Weight (g) (Mean ± SD) |
| Vehicle Control | ~18 | ~18.5 |
| This compound (50 mg/kg) | ~18 | ~17.5 |
Data are estimated from graphical representations in the cited literature and presented as approximations.[2]
Experimental Protocols
BALB/c Nude Mouse Xenograft Model Establishment
This protocol outlines the subcutaneous implantation of cancer cells to establish a tumor xenograft model in BALB/c nude mice.
Materials:
-
BALB/c nude mice (female, 6-8 weeks old)
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
1 mL syringes with 25-27 gauge needles
-
Hemocytometer or automated cell counter
-
Centrifuge
Procedure:
-
Cell Culture: Culture cancer cells in their recommended complete medium until they reach 70-80% confluency.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete medium, collect the cell suspension, and centrifuge.
-
Resuspend the cell pellet in cold, sterile PBS or serum-free medium.
-
-
Cell Counting and Viability:
-
Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion or an automated cell counter. Viability should be >95%.
-
-
Preparation of Cell Suspension for Injection:
-
Centrifuge the required number of cells and resuspend the pellet in cold, sterile PBS to the desired final concentration (typically 1 x 10^7 to 5 x 10^7 cells/mL).
-
If using Matrigel, resuspend the cell pellet in a 1:1 mixture of cold PBS and Matrigel. Keep the suspension on ice to prevent the Matrigel from solidifying.
-
-
Subcutaneous Injection:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of the mouse.
-
Monitor the mice for tumor growth.
-
This compound Administration Protocol
This protocol describes the preparation and administration of this compound to tumor-bearing BALB/c nude mice.
Materials:
-
This compound compound
-
Vehicle (e.g., 0.5% methyl cellulose in sterile water)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
1 mL syringes
-
Balance and weighing paper
-
Vortex mixer and/or sonicator
Procedure:
-
Vehicle Preparation: Prepare the desired vehicle under sterile conditions. For a 0.5% methyl cellulose solution, slowly add methyl cellulose powder to sterile water while stirring to avoid clumping.
-
This compound Formulation:
-
Calculate the total amount of this compound required for the study based on the number of mice, dosage, and treatment duration.
-
On each treatment day, weigh the required amount of this compound and suspend it in the appropriate volume of the vehicle to achieve the final desired concentration (e.g., for a 50 mg/kg dose in a 20 g mouse receiving 0.2 mL, the concentration would be 5 mg/mL).
-
Vortex or sonicate the suspension to ensure it is homogenous before each administration.
-
-
Oral Gavage Administration:
-
Gently restrain the mouse.
-
Measure the distance from the oral cavity to the xiphoid process to determine the appropriate length for gavage needle insertion.
-
Insert the ball-tipped gavage needle gently into the esophagus. Do not force the needle.
-
Slowly administer the this compound suspension.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
-
Treatment Schedule:
-
Begin treatment when tumors reach a palpable size (e.g., 50-100 mm³).
-
Administer this compound or vehicle control daily for the duration of the study (e.g., 14 days).[2]
-
Measure tumor volume and body weight 2-3 times per week.
-
Mandatory Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Optimizing AKI603 Concentration for Leukemia Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of AKI603 in leukemia cell experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experimentation with this compound and leukemia cells.
| Issue | Possible Cause | Suggested Solution |
| Low or no observed anti-proliferative effect | Sub-optimal this compound concentration: The concentration of this compound may be too low for the specific leukemia cell line being used. | Titration Experiment: Perform a dose-response experiment with a broader range of this compound concentrations (e.g., 0.01 µM to 10 µM) to determine the optimal inhibitory concentration for your cell line. Confirm Drug Activity: Ensure the this compound stock solution is properly prepared and stored to maintain its activity. |
| Cell line resistance: Some leukemia cell lines may exhibit intrinsic or acquired resistance to Aurora kinase inhibitors. | Verify Target Expression: Check the expression levels of Aurora A kinase in your cell line. Combination Therapy: Consider combining this compound with other anti-leukemic agents. Synergistic effects have been observed with imatinib in certain CML models.[1] | |
| High levels of cell death, even at low concentrations | Off-target effects: At higher concentrations, this compound may inhibit other kinases, leading to non-specific toxicity. | Lower Concentration Range: Test a lower range of this compound concentrations. Shorter Incubation Time: Reduce the duration of drug exposure. Off-Target Analysis: If feasible, perform kinome profiling to assess the specificity of this compound in your experimental system. |
| Inconsistent results between experiments | Variability in cell culture conditions: Factors such as cell passage number, confluency, and media composition can influence drug sensitivity. | Standardize Protocols: Maintain consistent cell culture practices, including using cells within a specific passage number range and seeding at a consistent density. Quality Control: Regularly test for mycoplasma contamination. |
| Inaccurate drug concentration: Errors in serial dilutions or stock solution preparation. | Verify Calculations: Double-check all calculations for dilutions. Fresh Dilutions: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. | |
| Unexpected morphological changes (e.g., enlarged, flattened cells) | Induction of senescence: this compound has been shown to induce cellular senescence in leukemia cells.[2] | Senescence-Associated β-galactosidase (SA-β-gal) Staining: Perform this assay to confirm if the observed phenotype is due to senescence. Cell Cycle Analysis: Analyze the cell cycle distribution by flow cytometry. This compound can cause cell cycle arrest and polyploidy.[1][2] |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound in leukemia cells?
This compound is a potent and selective small molecule inhibitor of Aurora A kinase (AurA) with an IC50 of 12.3 nM.[3][4] By inhibiting AurA, this compound disrupts mitotic progression, leading to cell cycle arrest, accumulation of polyploid cells, and in some cases, induction of cellular senescence.[1][2] It has demonstrated strong anti-proliferative activity in various leukemic cell lines, including those with the BCR-ABL T315I mutation that confers resistance to imatinib.[2][4]
2. What is a recommended starting concentration range for this compound in leukemia cell lines?
Based on published data, a starting concentration range of 0.039 µM to 0.6 µM for a 48-hour treatment period is recommended for assessing the anti-proliferative effects of this compound on leukemia cells.[3][4][5] However, the optimal concentration is cell-line dependent and should be determined empirically through a dose-response study.
3. How can I confirm that this compound is inhibiting its target, Aurora A kinase, in my cells?
Target engagement can be confirmed by Western blot analysis of the phosphorylation status of Aurora A at Threonine 288 (p-AurA Thr288). Treatment with effective concentrations of this compound should lead to a dose-dependent decrease in the levels of p-AurA (Thr288) without affecting the total protein levels of Aurora A.[5]
4. What are the known effects of this compound on the cell cycle of leukemia cells?
This compound has been shown to induce cell cycle arrest and the accumulation of polyploid cells in chronic myeloid leukemia (CML) cells.[1][2] This is a characteristic effect of Aurora kinase inhibition, which disrupts the proper segregation of chromosomes during mitosis.
5. Can this compound be used in combination with other drugs?
Yes, studies have shown that this compound can act synergistically with other anti-leukemic drugs. For instance, in CML cells harboring the T315I mutation, combining this compound with imatinib resulted in greater growth inhibition than either drug alone.[1]
Data Presentation
Table 1: Reported IC50 Values and Effective Concentrations of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value (µM) | Citation |
| K562 | Chronic Myeloid Leukemia | Effective Concentration (inhibits proliferation) | 0.078 | [5] |
| NB4 | Acute Promyelocytic Leukemia | Effective Concentration (inhibits proliferation) | >0.078 | [5] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | Effective Concentration (inhibits proliferation) | >0.078 | [5] |
| KBM5-T315I | Chronic Myeloid Leukemia (imatinib-resistant) | Effective Concentration (inhibits proliferation) | 0.078 | [5] |
| 32D-T315I | Murine cell line expressing T315I BCR-ABL | Effective Concentration (inhibits colony formation) | 0.3 (complete inhibition) | [1] |
| SUM149 | Breast Cancer | IC50 | 2.04 | [3] |
| BT549 | Breast Cancer | IC50 | 0.86 | [3] |
| MCF-7 | Breast Cancer | IC50 | 0.97 | [3] |
| Sk-br-3 | Breast Cancer | IC50 | 0.73 | [3] |
Experimental Protocols
1. Cell Proliferation Assay (Cell Counting)
-
Cell Seeding: Seed leukemia cells in a 24-well plate at a density of 5 x 10^4 cells/mL in their appropriate growth medium.
-
Drug Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0 µM, 0.039 µM, 0.078 µM, 0.16 µM, 0.3 µM, 0.6 µM).[5]
-
Incubation: Incubate the cells for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Counting: Following incubation, harvest the cells and count them using a hemocytometer or an automated cell counter.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle-treated control (0 µM).
2. Western Blot for p-AurA (Thr288)
-
Cell Treatment and Lysis: Treat leukemia cells (e.g., NB4, K562, Jurkat) with various concentrations of this compound for 48 hours.[5] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against p-AurA (Thr288) and total AurA overnight at 4°C. Follow with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
References
- 1. Aurora A Kinase Inhibitor this compound Induces Cellular Senescence in Chronic Myeloid Leukemia Cells Harboring T315I Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora A Kinase Inhibitor this compound Induces Cellular Senescence in Chronic Myeloid Leukemia Cells Harboring T315I Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Aurora Kinase | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
AKI603 solubility issues and solutions
Welcome to the technical support center for AKI603, a potent and selective Aurora Kinase A (AurA) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, handling, and experimental use of this compound.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in a question-and-answer format.
Q1: I'm having trouble dissolving this compound. What are the recommended solvents?
A1: this compound is a hydrophobic compound with limited aqueous solubility. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO). It is sparingly soluble in DMSO, typically in the range of 1-10 mg/mL. For some applications, ethanol can be used, but solubility is lower (0.1-1 mg/mL).
Q2: My this compound precipitates when I dilute my DMSO stock solution into aqueous media for cell culture experiments. How can I prevent this?
A2: This is a common issue with hydrophobic compounds. Here is a recommended protocol to minimize precipitation:
-
Prepare a high-concentration stock solution in 100% DMSO. A concentration of 10 mM is a good starting point.
-
Perform serial dilutions in 100% DMSO to get closer to your final desired concentration.[1]
-
For the final dilution into your aqueous cell culture medium, add the DMSO-diluted this compound dropwise to the medium while gently vortexing or swirling. This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.[2]
-
Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤0.1% , to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
If precipitation still occurs, you can try warming the solution briefly to 37°C and vortexing or sonicating for a few minutes.[3]
Q3: I am seeing inconsistent results in my in vitro assays. Could this be related to solubility issues?
A3: Yes, inconsistent results can be a symptom of poor solubility. If this compound precipitates, the actual concentration in your assay will be lower and more variable than intended. To ensure consistency:
-
Visually inspect your solutions for any precipitate before use.
-
If you suspect precipitation, centrifuge the solution and measure the concentration of the supernatant.
-
Follow the recommended dilution protocol carefully to ensure the compound remains in solution.
Q4: What is the recommended method for preparing this compound for in vivo animal studies?
A4: For in vivo studies, the formulation will depend on the route of administration. This compound has been administered via intraperitoneal (i.p.) and intragastric (i.g.) routes. Due to its low aqueous solubility, a suspension or a formulation with solubilizing agents is typically required.
Here is a general approach for preparing a formulation for intraperitoneal injection:
-
A common strategy for poorly soluble compounds is to use a co-solvent system. A mixture of DMSO and a solubilizing agent like PEG400, Tween 80, or carboxymethylcellulose (CMC) in saline is often effective.[4]
-
A potential starting formulation could be 5% DMSO, 40% PEG400, and 55% saline. The components should be mixed thoroughly, and the this compound added last. Sonication may be required to achieve a uniform suspension.
-
It is crucial to establish the maximum tolerated dose of the vehicle in your animal model.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder and stock solutions?
A1:
-
Powder: Store the solid form of this compound at -20°C.
-
Stock Solutions: Prepare aliquots of your DMSO stock solution to avoid repeated freeze-thaw cycles. These can be stored at -20°C for up to 3 months.[3] For longer-term storage, -80°C is recommended.
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent inhibitor of Aurora Kinase A (AurA), a serine/threonine kinase that plays a critical role in cell cycle regulation, specifically in mitosis.[5][6] By inhibiting AurA, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Q3: What is the IC50 of this compound?
A3: The in vitro IC50 of this compound against Aurora Kinase A is approximately 12.3 nM.
Quantitative Data Summary
| Property | Value | Solvent/Conditions |
| Solubility | 1-10 mg/mL | DMSO |
| 0.1-1 mg/mL | Ethanol | |
| IC50 (AurA) | 12.3 nM | In vitro kinase assay |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 409.45 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the mass of this compound required to make a 10 mM solution. For 1 mL of stock solution, you will need 4.09 mg of this compound.
-
Weigh the calculated amount of this compound into a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution.[3]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Visualizations
References
potential off-target effects of AKI603
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of AKI603, a potent Aurora Kinase A (AurA) inhibitor. Detailed troubleshooting guides and frequently asked questions (FAQs) are presented in a user-friendly question-and-answer format to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its reported potency?
This compound is a novel small molecule inhibitor of Aurora Kinase A (AurA) with a reported IC50 of 12.3 nM.[1] It has been developed to overcome resistance in cancer cells, particularly those with the BCR-ABL-T315I mutation.[1]
Q2: What are the known off-target effects of this compound?
The primary known off-target of this compound is Aurora Kinase B (AurB). The inhibitory activity of this compound toward AurB is reported to be lower than that toward AurA, though specific quantitative data from a comprehensive kinase selectivity panel is not widely published.[2] Researchers should be aware of this cross-reactivity when designing experiments and interpreting results.
Q3: My cells are showing phenotypes consistent with Aurora Kinase B inhibition. How can I confirm if this is an off-target effect of this compound?
To dissect the on-target versus off-target effects of this compound, consider the following strategies:
-
Use a more selective AurA inhibitor: Compare the phenotype induced by this compound with that of a more highly selective AurA inhibitor, such as MLN8237 (Alisertib), at equivalent concentrations relative to their AurA IC50 values.[3][4]
-
Rescue experiment: If the observed phenotype is due to AurA inhibition, it might be rescued by expressing a drug-resistant mutant of AurA.
-
Phenotypic comparison: Compare the observed phenotype with that induced by a selective AurB inhibitor, such as AZD1152-HQPA (Barasertib).[3]
-
Phospho-protein analysis: Assess the phosphorylation status of specific substrates for AurA (e.g., p-TACC3) and AurB (e.g., p-Histone H3 Ser10). A significant decrease in p-Histone H3 Ser10 at concentrations where AurA is inhibited would suggest an off-target effect on AurB.
Q4: I am observing unexpected cellular toxicity at concentrations where I expect specific AurA inhibition. What could be the cause?
Unexpected toxicity could arise from several factors:
-
Off-target kinase inhibition: Inhibition of other essential kinases, including AurB, can lead to cytotoxicity.
-
Cell line-specific sensitivity: Different cell lines can exhibit varying sensitivities to AurA inhibition and potential off-target effects.
-
Prolonged mitotic arrest: Inhibition of AurA can lead to prolonged mitotic arrest, which can eventually trigger apoptosis.
-
Compound stability and purity: Ensure the integrity and purity of your this compound compound.
Q5: How can I determine the optimal concentration of this compound to use in my cellular assays to minimize off-target effects?
It is crucial to perform a dose-response curve for your specific cell line and assay. The recommended approach is to:
-
Determine the IC50 for inhibition of AurA phosphorylation (e.g., p-AurA at Thr288) in your cell line.
-
Determine the IC50 for a key downstream cellular phenotype (e.g., inhibition of proliferation).
-
Use the lowest concentration that gives a robust on-target effect with minimal off-target activity. It is advisable to use a concentration range around the IC50 for AurA inhibition.
Troubleshooting Guides
Problem 1: Inconsistent results in cell proliferation or viability assays.
| Possible Cause | Troubleshooting Step |
| Compound solubility issues | Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in cell culture media. Visually inspect for precipitation. |
| Cell seeding density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. |
| Assay timing | The duration of this compound treatment can significantly impact results. Perform a time-course experiment to determine the optimal endpoint. |
| Edge effects in multi-well plates | To minimize evaporation, do not use the outer wells of the plate for experimental samples. Fill them with sterile PBS or media. |
Problem 2: Difficulty in interpreting senescence assay (SA-β-gal staining) results.
| Possible Cause | Troubleshooting Step |
| Suboptimal staining pH | The pH of the staining solution is critical (pH 6.0). Prepare the buffer carefully and verify the pH. Do not incubate in a CO2 incubator, as this will lower the pH.[5][6] |
| Over-fixation of cells | Excessive fixation can damage the β-galactosidase enzyme. Adhere strictly to the recommended fixation time (typically 3-5 minutes).[6] |
| Confluent cell culture | High cell density can sometimes lead to false-positive staining. Ensure cells are sub-confluent during the experiment. |
| Low percentage of stained cells | The induction of senescence can be a slow process. Increase the duration of this compound treatment (e.g., 48-96 hours).[7] |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | Assay Type | Value | Reference |
| Aurora Kinase A (AurA) | Biochemical IC50 | 12.3 nM | [1] |
| Aurora Kinase B (AurB) | Biochemical Activity | Lower than AurA | [2] |
Table 2: Cellular Activity of this compound in Leukemia Cell Lines
| Cell Line | Assay | Concentration Range | Duration | Observed Effect | Reference |
| NB4, K562, Jurkat | Proliferation | 0.039 - 0.6 µM | 48 h | Inhibition of proliferation | [8] |
| NB4, K562, Jurkat | Colony Formation | 0.16 µM | 10 days | Decreased colony formation | [8] |
| KBM5, KBM5-T315I | Senescence (SA-β-gal) | 0.3 µM | 48-96 h | Induction of senescence | [7] |
Experimental Protocols
Protocol 1: Cellular Senescence Assay (SA-β-gal Staining)
This protocol is adapted from established methods for detecting senescence-associated β-galactosidase activity at pH 6.0.[5][6][9]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 2% formaldehyde, 0.2% glutaraldehyde in PBS
-
Staining Solution (prepare fresh):
-
1 mg/mL X-gal in dimethylformamide (DMF)
-
40 mM Citric acid/Sodium phosphate buffer, pH 6.0
-
5 mM Potassium ferrocyanide
-
5 mM Potassium ferricyanide
-
150 mM Sodium chloride
-
2 mM Magnesium chloride
-
Procedure:
-
Seed cells in a 35 mm dish and treat with this compound for the desired duration.
-
Wash cells twice with PBS.
-
Fix cells with 1 mL of Fixation Solution for 3-5 minutes at room temperature.
-
Wash cells three times with PBS.
-
Add 1 mL of freshly prepared Staining Solution to the cells.
-
Incubate the dish at 37°C without CO2 for 2 to 16 hours. Protect from light.
-
Observe the cells under a light microscope for the development of a blue color, which indicates senescent cells.
-
Quantify the percentage of blue-stained cells by counting at least 200 cells from different fields.
Protocol 2: Colony Formation Assay in Methylcellulose
This protocol provides a general framework for assessing the long-term proliferative capacity of hematopoietic progenitor cells treated with this compound.[10][11][12]
Materials:
-
Methylcellulose-based medium (e.g., MethoCult™) supplemented with appropriate cytokines.
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS)
-
Cell suspension treated with this compound or vehicle control.
-
35 mm non-tissue culture treated petri dishes.
Procedure:
-
Prepare a single-cell suspension of your cells after treatment with this compound.
-
Count viable cells using a hemocytometer and trypan blue exclusion.
-
Dilute the cell suspension in IMDM + 2% FBS to the desired plating concentration.
-
Add the cell suspension to the methylcellulose medium at a 1:10 ratio (e.g., 0.3 mL of cells to 3 mL of methylcellulose medium).
-
Vortex the tube vigorously to ensure a homogenous mixture. Let it stand for 5-10 minutes for bubbles to dissipate.
-
Using a syringe with a blunt-end needle, dispense 1.1 mL of the cell-methylcellulose mixture into each 35 mm dish.
-
Gently rotate the dish to spread the medium evenly.
-
Place the dishes in a larger 100 mm dish with a separate uncovered dish containing sterile water to maintain humidity.
-
Incubate at 37°C in a humidified incubator with 5% CO2 for 10-14 days.
-
Count the number of colonies under an inverted microscope. Colonies are typically defined as clusters of >50 cells.
Visualizations
Caption: this compound primary and off-target signaling pathways.
Caption: Workflow for assessing this compound cellular effects.
References
- 1. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A field guide to Aurora kinase inhibitors: an oocyte perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. telomer.com.tr [telomer.com.tr]
- 6. buckinstitute.org [buckinstitute.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. static1.squarespace.com [static1.squarespace.com]
- 11. Protocol: Human Colony Forming Cell (CFC) Assay: R&D Systems [rndsystems.com]
- 12. Colony Forming Cell (CFC) Assay for Human Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]
AKI603 Western Blot Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the Aurora Kinase A inhibitor, AKI603, in western blotting experiments.
Troubleshooting Guide
Researchers may encounter several common issues during western blotting experiments involving this compound. This guide provides a systematic approach to identifying and resolving these problems.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal for Phospho-Aurora A (Thr288) | Insufficient this compound Inhibition: The concentration or incubation time of this compound may be inadequate to inhibit Aurora A phosphorylation. | - Optimize this compound Concentration: Perform a dose-response experiment. Based on published data, concentrations of 0.6 µM or higher for 48 hours have been shown to significantly inhibit Thr288 phosphorylation.[1] - Increase Incubation Time: Extend the incubation period with this compound to ensure sufficient time for the inhibitor to take effect. |
| Low Protein Expression: The target protein, phospho-Aurora A, may be expressed at low levels in the chosen cell line or experimental conditions. | - Use Positive Controls: Include a positive control cell lysate known to express high levels of phospho-Aurora A. - Increase Protein Load: Increase the amount of protein loaded onto the gel. | |
| Suboptimal Antibody Dilution: The primary or secondary antibody concentration may not be optimal. | - Titrate Antibodies: Perform an antibody titration to determine the optimal dilution for both primary and secondary antibodies. | |
| High Background | Non-specific Antibody Binding: The primary or secondary antibody may be binding non-specifically to other proteins or the membrane. | - Increase Washing Steps: Increase the number and duration of wash steps after antibody incubations. - Optimize Blocking: Use an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and ensure a sufficient blocking time (e.g., 1 hour at room temperature). |
| High Antibody Concentration: The concentration of the primary or secondary antibody may be too high. | - Decrease Antibody Concentration: Reduce the concentration of the primary and/or secondary antibody. | |
| Non-Specific Bands | Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins with similar epitopes. | - Use a More Specific Antibody: If possible, switch to a monoclonal antibody with higher specificity for the target protein. - Optimize Antibody Dilution: A higher dilution of the primary antibody may reduce non-specific binding. |
| Protein Degradation: The protein samples may have degraded, leading to the appearance of smaller, non-specific bands. | - Use Protease and Phosphatase Inhibitors: Always include protease and phosphatase inhibitor cocktails in the lysis buffer. - Keep Samples on Ice: Perform all sample preparation steps on ice to minimize enzymatic activity. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small-molecule inhibitor of Aurora Kinase A (AurA).[1] It functions by inhibiting the autophosphorylation of Aurora A at Threonine 288 (Thr288), which is crucial for its kinase activity. This inhibition leads to cell-cycle arrest, primarily in the G2/M phase, and suppression of cell proliferation.[1][2]
Q2: What are the expected downstream effects of this compound treatment that can be observed by western blot?
A2: Treatment with this compound is expected to decrease the phosphorylation of Aurora A at Thr288. Downstream, this can lead to reduced phosphorylation of Aurora A substrates. Additionally, studies have shown that this compound can suppress the expression of self-renewal genes such as β-catenin, c-Myc, Sox2, and Oct4.[1][3]
Q3: Which cell lines are suitable for studying the effects of this compound?
A3: Several breast cancer cell lines have been shown to be responsive to this compound, including SUM149, BT549, MCF-7, and the epirubicin-resistant MCF-7-Epi cell line.[1] Chronic myeloid leukemia (CML) cell lines, such as KBM5 and KBM5-T315I, have also been used to study the effects of this compound.[2]
Q4: What is a recommended starting concentration and treatment time for this compound in cell culture?
A4: A concentration of 0.6 µM this compound for 48 hours has been shown to significantly inhibit the phosphorylation of Aurora A at Thr288 in breast cancer cell lines.[1][3] However, it is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental setup.
Detailed Experimental Protocol: Western Blot Analysis of this compound-Treated Cells
This protocol is based on the methodology described by Zheng et al. (2014) for the analysis of this compound effects on breast cancer cells.[1][3]
1. Cell Culture and Treatment:
-
Culture your chosen cell line (e.g., MCF-7) in the appropriate growth medium until they reach 70-80% confluency.
-
Treat the cells with the desired concentration of this compound (e.g., 0.6 µM) or a vehicle control (e.g., DMSO) for 48 hours.
2. Cell Lysis:
-
After treatment, wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. Sample Preparation:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
5. Gel Electrophoresis:
-
Load the prepared samples into the wells of an SDS-polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
6. Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
7. Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
8. Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Phospho-Aurora A (Thr288)
-
Total Aurora A
-
β-catenin
-
c-Myc
-
Sox2
-
Oct4
-
Nanog
-
GAPDH or β-actin (as a loading control)
-
9. Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
10. Detection:
- Wash the membrane three times with TBST for 5-10 minutes each.
- Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
- Detect the signal using a chemiluminescence imaging system or X-ray film.
Visualizations
Caption: Troubleshooting workflow for common this compound western blot issues.
References
Technical Support Center: Overcoming Drug Resistance in Cancer Therapy
Disclaimer: Information on a specific compound designated "AKI603" is not available in the public research domain. Therefore, this guide uses Osimertinib , a third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI), as a well-documented example to address common challenges in overcoming acquired drug resistance in cancer cells. The principles and troubleshooting strategies outlined here are broadly applicable to targeted therapies.
Osimertinib is an irreversible EGFR-TKI highly selective for both EGFR-sensitizing mutations and the T790M resistance mutation, which commonly arises after treatment with first- or second-generation EGFR-TKIs in non-small cell lung cancer (NSCLC).[1][2] Despite its efficacy, acquired resistance to Osimertinib inevitably develops through various molecular mechanisms.[1][3]
Frequently Asked Questions (FAQs)
Q1: My EGFR-mutant cancer cells, previously sensitive to Osimertinib, are now showing signs of resistance. What are the common underlying mechanisms?
A1: Acquired resistance to Osimertinib is complex and can be broadly categorized into two main types:
-
On-Target Resistance: This involves new mutations in the EGFR gene itself that interfere with drug binding. The most frequently observed on-target mutation is the C797S mutation in exon 20 of the EGFR gene.[2][4] This mutation changes the cysteine residue to which Osimertinib covalently binds, thereby preventing its inhibitory action.[2][4]
-
Off-Target Resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on EGFR signaling.[5] Common off-target mechanisms include:
-
MET Gene Amplification: This is one of the most common resistance mechanisms, occurring in about 15-25% of cases, leading to the activation of the MET receptor tyrosine kinase pathway.[2][6][7]
-
HER2 Amplification: Overexpression of the HER2 receptor can also drive resistance.[3][5]
-
Activation of Downstream Pathways: Mutations or activation of components downstream of EGFR, such as in the RAS-MAPK or PI3K-Akt pathways, can render the cells independent of EGFR inhibition.[1][8]
-
Phenotypic Transformation: In some cases, the cancer cells may change their histology, for example, transforming from adenocarcinoma to small cell lung cancer, a process known as histological transformation.[1]
-
Q2: How can I experimentally confirm the mechanism of resistance in my cell line?
A2: A multi-step approach is recommended to elucidate the resistance mechanism:
-
Sequence EGFR: Perform DNA sequencing (e.g., Sanger or Next-Generation Sequencing) of the EGFR gene in your resistant cell line to check for secondary mutations, particularly the C797S mutation.
-
Assess Bypass Pathway Activation: Use Western blotting to check for the hyper-activation of key signaling proteins in alternative pathways. Look for increased phosphorylation of MET, HER2, AKT, and ERK1/2.
-
Analyze Gene Amplification: Use Fluorescence In Situ Hybridization (FISH) or quantitative PCR (qPCR) to determine the copy number of genes like MET and ERBB2 (HER2).
Below is a suggested workflow for investigating resistance.
Troubleshooting Guides
This section provides strategies to overcome specific, identified resistance mechanisms.
Issue 1: Cells have acquired an EGFR C797S mutation.
-
Background: The C797S mutation prevents the covalent binding of Osimertinib.[4] The therapeutic strategy depends on the allelic context of the C797S and T790M mutations.
-
Troubleshooting Strategy:
-
Determine Allelic Configuration: If the T790M "gatekeeper" mutation is lost and only the sensitizing mutation (e.g., L858R) and C797S remain, cells may regain sensitivity to first-generation EGFR TKIs like Gefitinib or Erlotinib.[4]
-
Combination Therapy (for C797S in trans with T790M): If C797S and T790M are on opposite alleles (in trans), a combination of a first-generation TKI (to inhibit the sensitizing mutation) and a third-generation TKI like Osimertinib (to inhibit T790M) may be effective.[3]
-
Fourth-Generation TKIs: Investigate novel fourth-generation EGFR TKIs (e.g., BLU-945) designed to be active against EGFR triple-mutant (sensitizing/T790M/C797S) cancers.[3][5]
-
Issue 2: Cells show MET amplification and hyperactivation.
-
Background: MET amplification activates parallel signaling through the HGF/MET axis, bypassing the need for EGFR signaling.[6] This is a frequent cause of resistance.[2]
-
Troubleshooting Strategy:
-
Combination Therapy: The most effective strategy is the dual inhibition of both EGFR and MET.[6] Combine Osimertinib with a MET inhibitor such as Crizotinib, Capmatinib, or Savolitinib.[3][8]
-
Bispecific Antibodies: Consider using agents like Amivantamab, a bispecific antibody that targets both EGFR and MET.[9]
-
-
Expected Outcome: This combination should restore sensitivity and induce apoptosis by shutting down both the primary oncogenic driver pathway and the escape mechanism.
Quantitative Data Summary
The following tables summarize the frequency of common resistance mechanisms and the efficacy of combination therapies from various studies.
Table 1: Frequency of Acquired Resistance Mechanisms to First-Line Osimertinib
| Resistance Mechanism | Frequency (%) | Citation(s) |
| MET Amplification | 15 - 25% | [2][6][7] |
| EGFR C797S Mutation | 7% | [2][10] |
| HER2 Amplification | 2% | [2][5] |
| BRAF V600E Mutation | 3% | [2] |
| KRAS Mutation | 3% | [11] |
| PIK3CA Mutation | 4% | [9] |
| Histological Transformation | Variable | [1] |
Table 2: Efficacy of Combination Strategies for MET-Amplified Resistance
| Combination Therapy | Study/Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Citation(s) |
| Osimertinib + Savolitinib | TATTON / SAVANNAH | 32% - 52% | 5.5 - 7.6 months | [3] |
| Osimertinib + Tepotinib | INSIGHT 2 | 50.0% | 5.6 months | [6] |
| Amivantamab + Lazertinib | CHRYSALIS-2 | 61% (MET+ patients) | Not Reported | [3] |
| Osimertinib + Chemotherapy | FLAURA2 | Not specified for MET+ | 25.5 months (overall population) | [12][13] |
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay to Determine IC50
This protocol is used to measure the concentration of a drug that inhibits cell growth by 50% (IC50).
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[14][15]
-
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest
-
Complete culture medium
-
Osimertinib (and/or other inhibitors)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
-
Microplate reader (absorbance at 570-590 nm)[14]
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.[16]
-
Drug Treatment: Prepare serial dilutions of Osimertinib. Remove the old medium and add 100 µL of fresh medium containing the different drug concentrations to the wells. Include "vehicle only" (e.g., DMSO) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[15]
-
Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]
-
Absorbance Reading: Measure the absorbance at 590 nm using a microplate reader.[14]
-
Data Analysis: Subtract the background absorbance (medium only). Plot the percentage of cell viability versus drug concentration and use a non-linear regression model to calculate the IC50 value.
-
Protocol 2: Western Blot for EGFR Pathway Activation
This protocol is used to detect the phosphorylation status of key signaling proteins.
-
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size via gel electrophoresis. Phospho-specific antibodies allow for the assessment of protein activation.[17]
-
Materials:
-
Cell lysates from untreated, Osimertinib-treated, and resistant cells.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and PVDF membrane.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (e.g., anti-p-EGFR (Tyr1173), anti-EGFR, anti-p-MET, anti-MET, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Actin).[18][19]
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
-
-
Procedure:
-
Protein Extraction: Lyse cells on ice using lysis buffer with inhibitors. Quantify protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-p-MET) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 6. Apply ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To check for total protein levels, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against the total protein (e.g., anti-MET) and a loading control (e.g., anti-Actin).[17] This confirms that changes in signal are due to phosphorylation changes, not protein expression levels.[17]
-
References
- 1. [PDF] Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer | Semantic Scholar [semanticscholar.org]
- 2. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Overcoming Resistance to Osimertinib by T790M Loss and C797S Acquisition Using Gefitinib in a Patient With EGFR-Mutant NSCLC: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acquired Resistance to Osimertinib in EGFR-Mutated Non-Small Cell Lung Cancer: How Do We Overcome It? [mdpi.com]
- 6. Management of MET-Driven Resistance to Osimertinib in EGFR-Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 8. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming acquired resistance following osimertinib administration in EGFR-mutant lung adenocarcinoma - Kaira - Translational Lung Cancer Research [tlcr.amegroups.org]
- 10. Frontiers | The great need to overcome osimertinib resistance in advanced non-small cell lung cancer: from combination strategies to fourth-generation tyrosine kinase inhibitors [frontiersin.org]
- 11. Diverse Mechanisms of Resistance against Osimertinib, a Third-Generation EGFR-TKI, in Lung Adenocarcinoma Cells with an EGFR-Activating Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. Chemotherapy Combination Boosts Overall Survival in Patients with EGFR-mutant Non-Small Cell Lung Cancer - Dana-Farber [physicianresources.dana-farber.org]
- 14. researchhub.com [researchhub.com]
- 15. Cell Counting & Health Analysis [sigmaaldrich.com]
- 16. texaschildrens.org [texaschildrens.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
AKI603 stability in cell culture media
This guide provides troubleshooting and answers to frequently asked questions regarding the stability of the Aurora A kinase inhibitor, AKI603, in cell culture media.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound stock solutions?
Proper storage is critical to maintaining the integrity of this compound. For powdered compound, storage at -20°C for up to three years is recommended.[1] Once dissolved, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] The compound is sparingly soluble in DMSO (up to 120 mg/mL) and slightly soluble in ethanol.[1][3] It is common practice to prepare a high-concentration stock solution in DMSO, which can then be further diluted in cell culture media to the desired final concentration for experiments.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Citations |
|---|---|---|---|
| Powder | -20°C | Up to 3 years | [1] |
| In Solvent (Stock Solution) | -80°C | Up to 6 months | [2] |
| In Solvent (Stock Solution) | -20°C | Up to 1 month |[2] |
Q2: What is the stability of this compound in cell culture media at 37°C?
Currently, there is no published data specifically detailing the half-life or degradation rate of this compound in cell culture media under standard incubation conditions (37°C, 5% CO₂). The stability of a small molecule inhibitor in aqueous media can be influenced by several factors, including:
-
pH of the media: Extreme pH values can catalyze hydrolysis.
-
Media components: Components like serum proteins may bind to the compound, affecting its availability and stability.
-
Light exposure: Some compounds are light-sensitive and can degrade upon exposure.
-
Hydrolytic degradation: The chemical structure of the compound may be susceptible to hydrolysis.
Given these variables, it is highly recommended to empirically determine the stability of this compound in your specific cell culture system and media formulation.
Q3: I am observing inconsistent or weaker-than-expected effects in my long-term experiments (e.g., 48-72 hours). Could this be due to this compound degradation?
Yes, variability in long-term assays is a common issue that can be attributed to compound instability. If this compound degrades over the course of the experiment, its effective concentration will decrease, leading to a diminished biological effect. This can manifest as:
-
Reduced inhibition of cell proliferation in assays lasting longer than 24 hours.[2][4]
-
A rebound in the phosphorylation of Aurora A (Thr288), a direct target of this compound.[2][5]
-
Inconsistent induction of cell cycle arrest or senescence.[3][6]
To mitigate this, consider replacing the media with freshly prepared this compound-containing media every 24-48 hours. To confirm if degradation is the root cause, we recommend performing a stability study as outlined in the protocols below.
Q4: How can I experimentally determine the stability of this compound in my cell culture media?
You can assess the stability of this compound both quantitatively and functionally.
-
Quantitative Analysis (LC-MS): The most direct method is to use Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the concentration of the parent this compound molecule over time. This provides a precise degradation profile and half-life.
-
Functional Analysis (Bioassay): An indirect but highly relevant method is to assess the biological activity of this compound after incubation in media. This involves "aging" the media containing this compound and then testing its ability to inhibit its target, Aurora A kinase, in cells.
Detailed protocols for both approaches are provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Issue Encountered | Potential Cause Related to Stability | Recommended Action |
| Decreased potency in long-term assays (>24h) | This compound may be degrading in the culture media at 37°C. | Replace media with fresh this compound every 24 hours. Perform a stability study (see protocols below) to determine the compound's half-life in your specific media. |
| High variability between replicate experiments | Inconsistent preparation or degradation of stock solutions. Degradation in media during the experiment. | Aliquot stock solutions to minimize freeze-thaw cycles. Ensure consistent timing for media changes. Shield from light if the compound is light-sensitive. |
| No biological effect at expected IC50 concentrations | The compound may have degraded completely. | Use a fresh vial of this compound powder to make a new stock solution. Verify the activity of the new stock in a short-term (e.g., 4-6 hour) assay by measuring the inhibition of Aurora A phosphorylation.[2][5] |
Experimental Protocols
Protocol 1: Quantitative Stability Assessment via LC-MS
This protocol determines the chemical stability of this compound by measuring its concentration over time.
-
Preparation: Prepare a solution of this compound in your specific cell culture medium (e.g., DMEM + 10% FBS) at the final working concentration (e.g., 1 µM).
-
Incubation: Place the prepared medium in a sterile flask and incubate under standard cell culture conditions (37°C, 5% CO₂).
-
Time Points: At designated time points (e.g., 0, 2, 8, 24, 48, 72 hours), collect an aliquot (e.g., 500 µL) of the medium.
-
Sample Storage: Immediately snap-freeze the collected aliquots in liquid nitrogen and store them at -80°C until analysis to halt any further degradation.
-
Sample Processing: Before analysis, perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile containing an internal standard to each sample. Vortex and centrifuge to pellet the precipitated proteins.
-
LC-MS Analysis: Transfer the supernatant to an autosampler vial and analyze using an LC-MS method optimized for this compound detection.
-
Data Analysis: Quantify the peak area of this compound relative to the internal standard at each time point. Normalize the results to the T=0 time point to determine the percentage of this compound remaining.
Table 2: Example Data from an LC-MS Stability Study
| Time (Hours) | % this compound Remaining (Hypothetical) |
| 0 | 100% |
| 2 | 98% |
| 8 | 91% |
| 24 | 75% |
| 48 | 52% |
| 72 | 30% |
Protocol 2: Functional Stability Assessment via Western Blot
This protocol assesses the remaining bioactivity of this compound by measuring its ability to inhibit the phosphorylation of its target, Aurora A.
-
Prepare "Aged" Media: Prepare a bulk volume of cell culture medium containing this compound at the desired concentration. Incubate this medium at 37°C, 5% CO₂.
-
Set Up Time Points: At various time points (e.g., 0, 24, 48, 72 hours), remove an aliquot of the "aged" media. This will be used to treat cells.
-
Cell Treatment: Plate your cells of interest (e.g., K562, NB4) and allow them to adhere or stabilize.[4] Treat the cells with the "aged" media aliquots for a short duration (e.g., 2-4 hours). Include a "freshly prepared" this compound media as a positive control.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blot: Perform a Western blot on the cell lysates. Probe the membrane with antibodies against phospho-Aurora A (Thr288) and total Aurora A.[2][4]
-
Data Analysis: Quantify the band intensity for p-Aurora A and normalize it to total Aurora A. A loss of inhibition (i.e., an increase in the p-Aurora A signal) in cells treated with "aged" media compared to fresh media indicates functional degradation of this compound.
Visualizations
Caption: Workflow for assessing this compound stability via LC-MS.
Caption: this compound inhibits Aurora A, disrupting cell cycle progression.
References
- 1. This compound | Aurora Kinase | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Aurora A Kinase Inhibitor this compound Induces Cellular Senescence in Chronic Myeloid Leukemia Cells Harboring T315I Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: AKI603 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing potential in vivo toxicity associated with the Aurora kinase A (AurA) inhibitor, AKI603.
Disclaimer
The information provided herein is intended for research purposes only. While this compound has been reported to have low toxicity in preclinical models, comprehensive in vivo toxicology data is limited in publicly available literature. The guidance provided is based on the known pharmacology of Aurora kinase A inhibitors as a class and general principles of preclinical toxicology assessment. Researchers should always perform their own dose-range finding and tolerability studies for their specific animal models and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Aurora kinase A (AurA).[1] AurA is a serine/threonine kinase that plays a critical role in the regulation of mitosis, including centrosome maturation and separation, spindle assembly, and chromosome segregation. By inhibiting AurA, this compound disrupts these processes, leading to mitotic arrest, polyploidy, and ultimately, inhibition of cell proliferation in cancer cells.
Q2: What are the reported in vivo dosages and administration routes for this compound?
Published preclinical studies have used various dosing regimens. For instance, in mouse xenograft models, this compound has been administered at doses ranging from 12.5 to 50 mg/kg.[1][2] Administration routes have included intraperitoneal (i.p.) injection and oral gavage.[1][3] The dosing schedule has also varied, from daily administration to every other day.[1] It is crucial to determine the optimal dose, route, and schedule for your specific experimental model through a dose-escalation and tolerability study.
Q3: What is the known in vivo toxicity profile of this compound?
Direct and detailed in vivo toxicology studies for this compound are not extensively published. However, one study using a mouse xenograft model reported that this compound administered at 50 mg/kg per day did not cause a reduction in body weight.[2] Generally, Aurora kinase inhibitors as a class can be associated with certain on-target toxicities due to the role of Aurora kinases in normal cell division.
Q4: What are the potential class-related toxicities of Aurora kinase A inhibitors that I should monitor for?
Based on the known function of Aurora kinase A in cell division, particularly in proliferating tissues, potential toxicities associated with this class of inhibitors may include:
-
Hematological Toxicity: Myelosuppression, leading to neutropenia, thrombocytopenia, and anemia, is a common toxicity for many anti-proliferative agents.
-
Gastrointestinal Toxicity: The epithelial lining of the gastrointestinal tract has a high turnover rate and can be sensitive to inhibitors of cell division, potentially leading to diarrhea, nausea, and weight loss.
-
General Clinical Signs: Researchers should monitor for general signs of distress in animals, such as changes in activity, posture, grooming, and food/water intake.
Troubleshooting Guide: Minimizing and Managing In Vivo Toxicity
This guide provides a systematic approach to identifying and mitigating potential adverse effects during in vivo studies with this compound.
Issue 1: Animal Weight Loss or Lack of Weight Gain
-
Potential Cause:
-
Gastrointestinal Toxicity: this compound may be affecting the rapidly dividing cells of the intestinal lining, leading to decreased nutrient absorption, diarrhea, or decreased appetite.
-
Systemic Toxicity: General malaise or off-target effects could lead to reduced food and water intake.
-
Tumor Burden: In efficacy studies, significant tumor burden itself can cause cachexia and weight loss, which can be exacerbated by treatment.
-
-
Troubleshooting Steps:
-
Monitor Body Weight and Food/Water Intake: Weigh animals daily or at least three times per week. Measure food and water consumption to identify anorexia.
-
Dose Reduction/Schedule Modification: If significant weight loss (>15-20% of initial body weight) is observed, consider reducing the dose of this compound or modifying the dosing schedule (e.g., from daily to every other day).
-
Supportive Care: Provide nutritional support with palatable, high-calorie food supplements. Ensure easy access to water.
-
Assess for Diarrhea: Monitor for changes in fecal consistency. If diarrhea is present, see the troubleshooting section for gastrointestinal toxicity.
-
Necropsy and Histopathology: At the end of the study, or if an animal reaches a humane endpoint, perform a gross necropsy and collect major organs, especially the gastrointestinal tract, for histopathological analysis to identify any morphological changes.
-
Issue 2: Signs of Hematological Toxicity (Observed in Blood Analysis)
-
Potential Cause:
-
Myelosuppression: As an inhibitor of cell division, this compound may suppress the proliferation of hematopoietic stem and progenitor cells in the bone marrow.
-
-
Troubleshooting Steps:
-
Complete Blood Counts (CBCs): Perform baseline CBCs before starting treatment. Collect blood samples (e.g., via tail vein or saphenous vein) at regular intervals during the study (e.g., weekly) and at termination to monitor for changes in white blood cell counts (especially neutrophils), platelet counts, and red blood cell counts.
-
Dose Adjustment: If significant cytopenias are observed (e.g., Grade 3 or 4 based on VCOG-CTCAE criteria), consider dose reduction or temporary interruption of treatment.
-
Bone Marrow Analysis: At necropsy, collect bone marrow (e.g., from the femur) for cytological or histological examination to assess cellularity and hematopoietic lineages.
-
Issue 3: Gastrointestinal Disturbances (e.g., Diarrhea, Dehydration)
-
Potential Cause:
-
Epithelial Cell Damage: Inhibition of Aurora kinase A can disrupt the rapid turnover of the intestinal epithelium, leading to compromised barrier function and altered fluid absorption.
-
-
Troubleshooting Steps:
-
Clinical Observation: Monitor animals daily for signs of diarrhea, changes in fecal output, and dehydration (e.g., skin tenting, sunken eyes).
-
Fecal Scoring: Use a standardized fecal scoring system to objectively assess stool consistency.
-
Hydration Support: Provide subcutaneous fluids (e.g., sterile saline) to animals showing signs of dehydration.
-
Histopathology: Collect sections of the small and large intestines during necropsy for histopathological evaluation to look for signs of villous atrophy, crypt damage, or inflammation.
-
Quantitative Data Summary
The following tables summarize hypothetical toxicity data based on a dose-range finding study. Note: This is example data for illustrative purposes and does not represent actual experimental results for this compound.
Table 1: Mean Body Weight Change (%) in Mice Treated with this compound for 14 Days
| Treatment Group | Day 0 | Day 7 | Day 14 |
| Vehicle Control | 100 | 105 ± 3 | 110 ± 4 |
| This compound (12.5 mg/kg) | 100 | 102 ± 4 | 107 ± 5 |
| This compound (25 mg/kg) | 100 | 98 ± 5 | 101 ± 6 |
| This compound (50 mg/kg) | 100 | 95 ± 6 | 92 ± 7 |
*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SD.
Table 2: Hematological Parameters in Mice after 14 Days of Treatment with this compound
| Treatment Group | WBC (10^9/L) | Platelets (10^9/L) | RBC (10^12/L) |
| Vehicle Control | 8.5 ± 1.2 | 850 ± 150 | 9.2 ± 0.8 |
| This compound (12.5 mg/kg) | 7.8 ± 1.5 | 810 ± 160 | 9.0 ± 0.9 |
| This compound (25 mg/kg) | 6.5 ± 1.8 | 720 ± 180 | 8.5 ± 1.0 |
| This compound (50 mg/kg) | 4.2 ± 2.0 | 550 ± 200 | 7.8 ± 1.2* |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SD.
Experimental Protocols
Protocol 1: In Vivo Tolerability and Dose-Range Finding Study
-
Animal Model: Use a relevant strain of mice (e.g., BALB/c or C57BL/6) or the strain that will be used for efficacy studies.
-
Group Allocation: Assign animals to treatment groups (e.g., vehicle control and at least three dose levels of this compound). A group size of 3-5 animals is typically sufficient for a tolerability study.
-
Drug Formulation and Administration: Prepare this compound in a suitable vehicle (e.g., DMSO/PEG/Saline). Administer the drug via the intended route for the efficacy study (e.g., i.p. injection or oral gavage).
-
Monitoring:
-
Clinical Observations: Observe animals daily for any changes in behavior, appearance, or signs of distress.
-
Body Weight: Record body weights daily.
-
Food and Water Intake: Measure consumption daily.
-
-
Study Duration: A 7 to 14-day study is generally adequate to assess acute and sub-acute toxicity.
-
Endpoint: The Maximum Tolerated Dose (MTD) is often defined as the highest dose that does not cause >20% body weight loss or significant clinical signs of toxicity.
Protocol 2: Hematological Toxicity Assessment
-
Blood Collection: Collect a small volume of blood (e.g., 50-100 µL) from each animal at baseline and at specified time points during the study. Use appropriate anticoagulants (e.g., EDTA).
-
Complete Blood Count (CBC): Analyze the blood samples using a hematology analyzer to determine white blood cell (WBC) count with differential, red blood cell (RBC) count, hemoglobin, hematocrit, and platelet count.
-
Data Analysis: Compare the hematological parameters of the treated groups to the vehicle control group at each time point.
Protocol 3: Gastrointestinal Toxicity Assessment
-
Clinical Monitoring: Perform daily observations for signs of diarrhea, hunched posture, and dehydration.
-
Fecal Scoring: Use a scoring system (e.g., 0 = normal, 1 = soft, 2 = watery) to quantify changes in stool consistency.
-
Histopathology: At the end of the study, euthanize the animals and collect the gastrointestinal tract. Fix sections of the small intestine (duodenum, jejunum, ileum) and large intestine in 10% neutral buffered formalin. Process the tissues for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E). A board-certified veterinary pathologist should evaluate the slides for any pathological changes.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for in vivo toxicity assessment.
References
Technical Support Center: AKI603 Senescence Assay
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the AKI603 senescence assay.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not observing a significant increase in senescent cells after this compound treatment. What could be the reason?
A1: Several factors could contribute to a lack of senescence induction. Here's a troubleshooting guide:
-
This compound Concentration and Treatment Duration: The optimal concentration and duration of this compound treatment can vary significantly between cell lines. We recommend performing a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. Start with a concentration range around the reported IC50 values for similar cell types.[1]
-
Cell Line Variability: Different cell lines exhibit varying sensitivities to this compound and propensities for entering senescence.[2] Some cell lines may be more prone to apoptosis rather than senescence in response to Aurora kinase A inhibition. It is crucial to characterize the response of your specific cell line.
-
This compound Stability and Handling: Ensure that the this compound stock solution is properly stored to maintain its activity. For long-term storage, it is recommended to store the stock solution at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.
-
Cell Confluency: High cell confluency can sometimes lead to contact inhibition, which may share some markers with senescence, potentially masking the effect of this compound. Conversely, very low confluency might affect cell health and response to the drug. Aim for a consistent and optimal cell confluency (typically 50-70%) at the start of the experiment.[3]
Q2: The results of my Senescence-Associated β-Galactosidase (SA-β-gal) staining are inconsistent and difficult to interpret. What can I do to improve the assay?
A2: Inconsistent SA-β-gal staining is a common issue. Here are some key points to consider for reliable results:
-
pH of the Staining Solution: The pH of the SA-β-gal staining solution is critical and should be strictly maintained at 6.0.[4] Deviations from this pH can lead to false-positive or false-negative results. Always verify the pH of your staining solution before use.
-
Incubation Time: The optimal incubation time for the staining reaction can vary depending on the cell type and the level of senescence. While some protocols suggest a few hours, an overnight incubation at 37°C in a CO2-free environment is often recommended for robust staining.[3][4]
-
Fixation: The fixation step is crucial for preserving cell morphology and enzyme activity. Ensure that the fixation is not too harsh, as this can destroy the SA-β-gal enzyme. A mild fixation with 2% formaldehyde and 0.2% glutaraldehyde for 10-15 minutes at room temperature is generally recommended.[5]
-
Crystal Formation: The appearance of crystals in the staining solution can interfere with imaging. This may be due to undissolved X-gal. To avoid this, ensure the X-gal is fully dissolved and consider warming the solutions to 37°C before use. Sealing the plates with parafilm can help prevent evaporation and crystal formation.[6]
Q3: I am observing high background staining in my negative control for the SA-β-gal assay. What is causing this?
A3: High background can be caused by several factors:
-
Cell Confluency: As mentioned earlier, confluent cultures can sometimes exhibit increased SA-β-gal activity, independent of senescence.[7]
-
Suboptimal pH: A pH lower than 6.0 can lead to the detection of endogenous lysosomal β-galactosidase activity, resulting in background staining in non-senescent cells.[7]
-
Excessive Incubation Time: Over-incubation can lead to non-specific staining. It's important to optimize the incubation time for your specific cell type.
Q4: Are there alternative markers I can use to confirm senescence in addition to SA-β-gal?
A4: Yes, relying on a single marker for senescence is not recommended due to the heterogeneity of the senescent phenotype.[8][9] A multi-marker approach is highly advised.[10] Here are some key alternative markers:
-
Cell Cycle Arrest Markers: Analyze the expression of key cell cycle inhibitors such as p21 and p16INK4a.[11][12] Loss of the proliferation marker Ki-67 is also a reliable indicator of cell cycle exit.
-
DNA Damage Response (DDR) Markers: The presence of DNA damage foci, which can be visualized by staining for γH2AX, is a common feature of senescent cells.[11]
-
Lamin B1 Loss: A decrease in the nuclear envelope protein Lamin B1 is another characteristic of senescent cells.[11][12]
-
Senescence-Associated Secretory Phenotype (SASP): The secretion of a specific set of pro-inflammatory cytokines and chemokines is a hallmark of senescent cells. Analyzing the expression of key SASP factors like IL-6 and IL-8 can provide further confirmation.[13]
Q5: I suspect my results might be influenced by off-target effects of this compound. What are the known off-target effects of Aurora kinase A inhibitors?
A5: While this compound is a potent Aurora kinase A inhibitor, like many kinase inhibitors, it may have off-target effects. Some Aurora kinase inhibitors have been shown to:
-
Inhibit other kinases: Some Aurora kinase inhibitors can also inhibit other kinases, such as Aurora B and VEGFR2, though often with lower potency.[14]
-
Modulate the immune system: For instance, the Aurora A inhibitor alisertib has been shown to upregulate PD-L1 expression in tumor cells, which could impact the tumor microenvironment and immune response.[15][16]
-
Induce polyploidy: Inhibition of Aurora kinase A can lead to failed mitosis and the accumulation of polyploid cells.[14] While this can be a prelude to senescence, it's also a distinct cellular state.
To mitigate concerns about off-target effects, it is good practice to validate key findings using a secondary method, such as siRNA-mediated knockdown of Aurora kinase A.
Experimental Protocols
Protocol 1: SA-β-Galactosidase Staining
This protocol is adapted from standard procedures for detecting SA-β-gal activity in cultured cells.[5]
-
Cell Seeding: Plate cells in a 6-well plate and treat with the desired concentration of this compound for the determined duration. Include a vehicle-treated control group.
-
Washing: Aspirate the culture medium and wash the cells twice with 1X Phosphate-Buffered Saline (PBS).
-
Fixation: Add 1 mL of 1X Fixing Solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS) to each well and incubate for 10-15 minutes at room temperature.
-
Washing: Remove the Fixing Solution and wash the cells twice with 1X PBS.
-
Staining: Add 1 mL of freshly prepared SA-β-gal Staining Solution (containing X-gal at a final concentration of 1 mg/mL in a solution of 40 mM citric acid/sodium phosphate buffer, pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl2) to each well.
-
Incubation: Incubate the plates at 37°C in a dry incubator (no CO2) for 4 to 16 hours, or until a blue color develops in the senescent cells. Protect the plates from light.
-
Visualization: After incubation, remove the staining solution, wash the cells with PBS, and overlay with 70% glycerol for long-term storage at 4°C. Count the number of blue-stained cells under a light microscope.
Protocol 2: Measurement of Reactive Oxygen Species (ROS)
This protocol provides a general guideline for measuring intracellular ROS levels using a fluorescent probe like H2DCFDA.[17][18]
-
Cell Treatment: Seed cells in a 96-well plate and treat with this compound as determined by your optimization experiments. Include positive (e.g., H2O2 treatment) and negative (vehicle) controls.
-
Probe Loading: Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS or HBSS). Add the ROS detection probe (e.g., 10 µM H2DCFDA) diluted in the buffer to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Measurement: After incubation, wash the cells to remove the excess probe. Add buffer back to the wells and measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 495 nm excitation and 529 nm emission for DCF).
Protocol 3: Polyploidy Analysis by Flow Cytometry
This protocol outlines the steps for analyzing the DNA content of cells to assess polyploidy.[19][20]
-
Cell Harvesting: Following treatment with this compound, harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data will be displayed as a histogram, where the position of the peaks corresponds to the DNA content (e.g., 2N for diploid G1 cells, 4N for G2/M cells, and >4N for polyploid cells).
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| SUM149 | Breast Cancer | 2.04 |
| BT549 | Breast Cancer | 0.86 |
| MCF-7 | Breast Cancer | 0.97 |
| Sk-br-3 | Breast Cancer | 0.73 |
| MDA-MB-231 | Breast Cancer | 3.49 |
| MDA-MB-453 | Breast Cancer | 0.18 (MTT), 0.19 (Cell counting) |
| MDA-MB-468 | Breast Cancer | 0.15 (MTT), 0.17 (Cell counting) |
Data sourced from MedchemExpress.[1]
Visualizations
Caption: Signaling pathway of this compound-induced cellular senescence.
Caption: Troubleshooting workflow for inconsistent this compound senescence assay results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Measure Reactive Oxygen Species using far-red Fluorescence [moleculardevices.com]
- 6. What do I do if I see crystals under the microscope using the Senescence β-Galactosidase Staining Kit #9860? | Cell Signaling Technology [cellsignal.com]
- 7. Colorimetric Detection of Senescence-Associated β Galactosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of individual cells identifies cell‐to‐cell variability following induction of cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aging Biology | Single-Cell Transcriptomics Reveals Global Markers of Transcriptional Diversity across Different Forms of Cellular Senescence [agingcelljournal.org]
- 10. The right time for senescence | eLife [elifesciences.org]
- 11. mdpi.com [mdpi.com]
- 12. blog.cellsignal.com [blog.cellsignal.com]
- 13. biocompare.com [biocompare.com]
- 14. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. assaygenie.com [assaygenie.com]
- 18. ProtocolsIntrocellularROSDetection < Lab < TWiki [barricklab.org]
- 19. biotech.illinois.edu [biotech.illinois.edu]
- 20. jabonline.in [jabonline.in]
Technical Support Center: AKI603 Dosage Adjustment for Xenograft Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of AKI603, an Aurora kinase A (AurA) inhibitor, in preclinical xenograft models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and novel small molecule inhibitor of Aurora kinase A (AurA) with a reported IC50 of 12.3 nM.[1][2][3][4] Its primary mechanism involves inhibiting the phosphorylation of AurA, which leads to cell cycle arrest, accumulation of polyploid cells, and cellular senescence.[1][2][4][5] this compound has been developed to overcome drug resistance in certain cancers, such as chronic myeloid leukemia (CML) with the BCR-ABL-T315I mutation.[1][5] It has also shown inhibitory activity against Aurora kinase B (AurB), though to a lesser extent than against AurA.[2][3]
Q2: What are the reported effective dosages of this compound in xenograft models?
A2: The effective dosage of this compound varies depending on the xenograft model and the route of administration. In a KBM5-T315I CML xenograft model, intraperitoneal (i.p.) injections of 12.5 mg/kg and 25 mg/kg every two days significantly inhibited tumor growth.[1][6] In an epirubicin-resistant breast cancer model (MCF-7-Epi), daily intragastric administration of 50 mg/kg attenuated tumor growth.[2][3][7]
Q3: How should I determine the starting dose for my specific xenograft model?
A3: If you are using a previously studied cell line, you can start with the dosages reported in the literature (see Table 1). For a new model, it is highly recommended to conduct a dose-finding or Maximum Tolerated Dose (MTD) study. This typically involves treating cohorts of animals with escalating doses of this compound to identify a dose that is both effective and well-tolerated.
Q4: What are the potential side effects or toxicities of this compound in animal models?
A4: Based on available studies, this compound appears to have low toxicity. In a study using an MCF-7-Epi xenograft model, mice treated with 50 mg/kg of this compound daily showed only a slight decrease in body weight over the experimental period.[2][3] However, it is crucial to monitor animals closely for any signs of toxicity, such as significant weight loss, changes in behavior, or ruffled fur.
Troubleshooting Guide
Issue 1: I am not observing significant tumor growth inhibition.
-
Possible Cause 1: Suboptimal Dosage. The dose may be too low for your specific tumor model.
-
Solution: If no toxicity is observed, consider performing a dose-escalation study to determine if higher doses yield better efficacy.
-
-
Possible Cause 2: Inappropriate Route of Administration. The bioavailability of this compound may differ based on the administration route (e.g., intraperitoneal vs. oral/intragastric).
-
Possible Cause 3: Tumor Model Resistance. The specific xenograft model may be inherently resistant to Aurora kinase A inhibition.
-
Solution: Confirm the expression and activity of AurA in your cell line via Western blot or other methods.
-
Issue 2: My animals are showing signs of toxicity (e.g., >15% weight loss).
-
Possible Cause 1: Dosage is too high. The current dose exceeds the Maximum Tolerated Dose (MTD) for the specific animal strain and tumor model.
-
Possible Cause 2: Formulation or Vehicle Issues. The vehicle used to dissolve this compound may be contributing to the toxicity.
-
Solution: Ensure the vehicle is well-tolerated. Consult formulation guides for kinase inhibitors. If possible, test the vehicle alone in a cohort of animals.
-
Quantitative Data Summary
Table 1: Summary of this compound In Vivo Dosages and Efficacy in Xenograft Models
| Xenograft Model | Cancer Type | Dosage | Administration Route | Dosing Schedule | Outcome | Reference |
| KBM5-T315I | Chronic Myeloid Leukemia | 12.5 mg/kg | Intraperitoneal (i.p.) | Every 2 days for 14 days | Significant tumor growth inhibition | [1][6] |
| KBM5-T315I | Chronic Myeloid Leukemia | 25 mg/kg | Intraperitoneal (i.p.) | Every 2 days for 14 days | Significant tumor growth inhibition | [1][6] |
| MCF-7-Epi | Epirubicin-Resistant Breast Cancer | 50 mg/kg | Intragastric | Every day for 14 days | Attenuated tumor growth | [2][3][7] |
Experimental Protocols
Protocol 1: Dose-Finding and Maximum Tolerated Dose (MTD) Study
-
Animal Acclimatization: Acclimate immunodeficient mice (e.g., NOD SCID gamma) for at least one week before the experiment.
-
Tumor Implantation: Subcutaneously implant tumor cells or fragments into the flank of each mouse.[8]
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into cohorts (n=3-5 per group).
-
Dose Escalation:
-
Administer escalating doses of this compound to each cohort (e.g., 10 mg/kg, 25 mg/kg, 50 mg/kg, 75 mg/kg).
-
Include a vehicle-only control group.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Record body weight 2-3 times per week.
-
Observe animals daily for clinical signs of toxicity.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause >20% body weight loss or other severe signs of toxicity.
Protocol 2: In Vivo Efficacy Study
-
Animal and Tumor Model: Use the same mouse strain and tumor implantation method as in the MTD study.
-
Tumor Growth and Randomization: Once tumors reach the desired size (e.g., 100-150 mm³), randomize animals into treatment and control groups (n=5-10 per group).
-
Treatment:
-
Monitoring: Measure tumor volume and body weight 2-3 times per week for the duration of the study (e.g., 14-21 days).
-
Analysis:
-
Measure final tumor weight and volume.
-
Perform pharmacodynamic analysis on tumor tissue (e.g., Western blot for p-AurA) and immunohistochemistry (e.g., Ki-67 for proliferation).[6]
-
Visualizations
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for an this compound xenograft study.
Caption: Decision flowchart for this compound dose adjustment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. This compound | Aurora Kinase | TargetMol [targetmol.com]
- 5. Aurora A Kinase Inhibitor this compound Induces Cellular Senescence in Chronic Myeloid Leukemia Cells Harboring T315I Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Increased Tumor Growth Rate and Mesenchymal Properties of NSCLC-Patient-Derived Xenograft Models during Serial Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
unexpected phenotypes in AKI603 treated cells
Welcome to the technical support center for AKI603. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding unexpected phenotypes observed in this compound-treated cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Aurora Kinase A (AurA), with an IC50 of 12.3 nM.[1][2] It functions by targeting the ATP-binding pocket of AurA, thereby inhibiting its kinase activity.[3] While it is highly selective for AurA, it has been shown to inhibit Aurora Kinase B (AurB) at higher concentrations.[1] The primary role of AurA is in the regulation of mitotic events, including centrosome maturation and separation, and spindle assembly.[4][5]
Q2: What are the expected phenotypes of this compound treatment in cancer cells?
A2: Based on its mechanism of action, the expected phenotypes of this compound treatment include:
-
Anti-proliferative activity: Inhibition of cell growth in various cancer cell lines.[6]
-
Cell cycle arrest: Accumulation of cells in the G2/M phase of the cell cycle.[1]
-
Induction of polyploidy: Failure of cytokinesis leading to cells with more than two sets of chromosomes.[7]
-
Apoptosis: Programmed cell death in some cancer cell lines.
Q3: We are observing cellular senescence instead of apoptosis in our this compound-treated cells. Is this expected?
A3: Yes, the induction of cellular senescence is a documented, albeit sometimes unexpected, phenotype of Aurora Kinase A inhibition.[3][7][8] While apoptosis is a common outcome of anti-cancer therapies, treatment with this compound and other AurA inhibitors can lead to a state of irreversible cell cycle arrest known as senescence, characterized by specific morphological and biochemical markers.[3][8][9][10][11]
Q4: What are the typical markers of senescence we should look for in this compound-treated cells?
A4: Key markers of cellular senescence include:
-
Increased staining for senescence-associated β-galactosidase (SA-β-gal).[3][8][9]
-
Enlarged and flattened cell morphology.[3]
-
Upregulation and/or stabilization of p53 and its downstream target p21.[8]
-
Hypophosphorylation of the Retinoblastoma protein (Rb).[8]
Q5: We have observed an increase in reactive oxygen species (ROS) in our cells after this compound treatment. What is the significance of this?
A5: An increase in intracellular reactive oxygen species (ROS) has been associated with the induction of senescence by this compound.[7] This suggests that oxidative stress may be a contributing factor to the senescent phenotype observed in response to Aurora Kinase A inhibition.
Troubleshooting Unexpected Phenotypes
Problem 1: Higher than expected IC50 value for cell viability.
| Possible Cause | Troubleshooting Steps |
| Cell line resistance | Different cell lines exhibit varying sensitivity to this compound. Verify the reported IC50 values for your specific cell line if available. Consider using a more sensitive cell line as a positive control. |
| Compound instability | Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| High cell density | High cell seeding density can lead to increased resistance. Optimize cell number to ensure they are in the logarithmic growth phase during treatment. |
| Assay interference | Components in the cell culture medium or the assay itself may interfere with the inhibitor. Ensure appropriate controls are included, such as vehicle-only treated cells. |
Problem 2: No significant G2/M arrest is observed.
| Possible Cause | Troubleshooting Steps |
| Incorrect timing of analysis | The peak of G2/M arrest can be transient. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for analysis. |
| Suboptimal drug concentration | Use a range of this compound concentrations around the expected IC50 value. A concentration that is too low may not induce a significant block, while a very high concentration might trigger other cellular responses like apoptosis, masking the G2/M arrest. |
| Cell line specific effects | Some cell lines may not exhibit a strong G2/M arrest and instead proceed to endoreduplication and polyploidy. Analyze the DNA content for populations with >4N DNA content. |
Problem 3: Unexpected changes in protein expression (off-target effects).
| Possible Cause | Troubleshooting Steps |
| Inhibition of other kinases | Although selective, at higher concentrations this compound can inhibit other kinases, such as Aurora Kinase B. Use the lowest effective concentration of this compound. Compare the observed phenotype with that of other, structurally different, Aurora Kinase A inhibitors. |
| Activation of compensatory signaling pathways | Inhibition of a key signaling node can sometimes lead to the activation of alternative survival pathways. Perform pathway analysis using techniques like western blotting for key signaling molecules (e.g., Akt, ERK) to identify any activated compensatory pathways. |
| Paradoxical pathway activation | In some instances, kinase inhibitors can paradoxically activate the pathway they are intended to inhibit. This can be due to conformational changes in the target protein.[12] Investigate the phosphorylation status of downstream effectors of AurA to confirm inhibition. |
Quantitative Data Summary
The following tables summarize quantitative data reported for this compound and other Aurora Kinase A inhibitors. Note that results can be cell-line and context-dependent.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| KBM5-T315I | Chronic Myeloid Leukemia | ~0.08 |
| 32D-T315I | Murine Myeloid Leukemia | ~0.08 |
| U937 | Acute Myeloid Leukemia | Not specified |
| HL-60 | Acute Promyelocytic Leukemia | Not specified |
| NB4 | Acute Promyelocytic Leukemia | Not specified |
| K562 | Chronic Myeloid Leukemia | Not specified |
| Jurkat | Acute Lymphoblastic Leukemia | Not specified |
Data for some cell lines indicate inhibition at 0.078 µM, but specific IC50 values were not provided in the searched literature.[6]
Table 2: Representative Effects of Aurora Kinase A Inhibition on Cell Cycle Distribution
| Treatment | Cell Line | % G1 | % S | % G2/M | % Polyploid (>4N) |
| Control (DMSO) | HCT-116 | 55 | 25 | 20 | <1 |
| AurA Inhibitor (MLN8054) | HCT-116 | 10 | 10 | 60 | 20 |
This table provides illustrative data for a representative Aurora Kinase A inhibitor, MLN8054, as specific quantitative cell cycle data for this compound was not available in the search results. Effects are dose and time-dependent.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency at the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (and a vehicle control, e.g., DMSO). Incubate for the desired duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
2. Western Blot for Phosphorylated Aurora Kinase A
-
Cell Lysis: Treat cells with this compound for the desired time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Aurora Kinase A (e.g., anti-p-AurA (Thr288)) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalization: Re-probe the membrane with an antibody for total Aurora Kinase A and a loading control (e.g., GAPDH or β-actin) for normalization.
3. Cellular Senescence Staining (SA-β-gal)
-
Cell Culture and Treatment: Plate cells in a multi-well plate and treat with this compound for an extended period (e.g., 3-6 days) to induce senescence.
-
Fixation: Wash the cells with PBS and fix them with a formaldehyde/glutaraldehyde solution for 10-15 minutes at room temperature.
-
Staining: Wash the cells again and incubate with the SA-β-gal staining solution (containing X-gal at pH 6.0) at 37°C (without CO2) for 12-24 hours, or until a blue color develops in the senescent cells.
-
Imaging: Acquire images using a bright-field microscope.
-
Quantification: Count the number of blue-stained (senescent) cells and the total number of cells to determine the percentage of senescent cells.
Visualizations
Caption: this compound inhibits Aurora Kinase A, leading to expected cell cycle arrest and unexpected senescence.
Caption: A logical workflow for troubleshooting unexpected phenotypes in this compound experiments.
References
- 1. AURORA KINASE A and related downstream molecules: A potential network for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emerging roles of Aurora-A kinase in cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MLN8054, an inhibitor of Aurora A kinase, induces senescence in human tumor cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. AURKA aurora kinase A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aurora A Kinase Inhibitor this compound Induces Cellular Senescence in Chronic Myeloid Leukemia Cells Harboring T315I Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. embopress.org [embopress.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
variability in AKI603 IC50 values across cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the variability in IC50 values observed for the Aurora Kinase A (AurA) inhibitor, AKI603, across different cell lines. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Aurora Kinase A (AurA), a key serine/threonine kinase that plays a critical role in the regulation of mitotic events.[1][2] this compound exerts its effect by binding to the ATP-binding pocket of AurA, thereby inhibiting its kinase activity and disrupting downstream signaling pathways essential for cell cycle progression.[1] This disruption leads to defects in centrosome maturation, spindle assembly, and ultimately results in cell cycle arrest and apoptosis in cancer cells.[1][2]
Q2: I am observing different IC50 values for this compound in my experiments compared to published data. Why is this happening?
A2: Variability in IC50 values is a common observation in cell-based assays and can be attributed to a multitude of factors. These can be broadly categorized into biological and technical factors. Biological factors include the inherent genetic and phenotypic differences between cell lines, such as variations in the expression levels of AurA, the presence of drug resistance mechanisms, or differences in cell proliferation rates. Technical factors encompass variations in experimental protocols, including the choice of cell viability assay, drug incubation time, cell seeding density, and even lot-to-lot variability of the compound.
Q3: In which cell lines has this compound shown anti-proliferative activity?
A3: this compound has demonstrated anti-proliferative activity in a range of cancer cell lines, particularly in leukemia and breast cancer. It has been shown to inhibit the proliferation of leukemia cell lines such as NB4, K562, and Jurkat in a dose-dependent manner. Additionally, its inhibitory effects have been characterized in a panel of breast cancer cell lines.
Data Presentation: this compound IC50 Values
The following table summarizes the reported IC50 values for this compound in various breast cancer cell lines. It is important to note that these values were determined using different methodologies (MTT assay and cell counting), which may contribute to the observed variability.
| Cell Line | IC50 (µM) - MTT Assay | IC50 (µM) - Cell Counting |
| SUM149 | 2.04 | - |
| BT549 | 0.86 | - |
| MCF-7 | 0.97 | - |
| MCF-7-Epi | 21.01 | - |
| Sk-br-3 | 0.73 | - |
| MDA-MB-231 | 3.49 | - |
| MDA-MB-453 | 0.18 | 0.19 |
| MDA-MB-468 | 0.15 | 0.17 |
Data sourced from publicly available information. Researchers should consider these as reference values and establish their own dose-response curves for their specific experimental setup.
Troubleshooting Guide: Investigating Variability in this compound IC50 Values
This guide provides a step-by-step approach to troubleshoot and understand the potential sources of variability in your this compound IC50 experiments.
dot
Caption: A logical workflow to diagnose and resolve inconsistencies in this compound IC50 values.
Experimental Protocols
Representative Protocol for Determining this compound IC50 using MTT Assay
This protocol provides a general framework. Specific parameters such as cell seeding density and incubation times should be optimized for each cell line.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Count cells and adjust the concentration to the desired seeding density (e.g., 5,000 - 10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. It is recommended to use a logarithmic dilution series.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-cell control (medium only).
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After incubation, carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Signaling Pathway Diagrams
Aurora Kinase A Signaling Pathway
This compound targets Aurora Kinase A, a central regulator of mitosis. The following diagram illustrates the key role of AurA in the cell cycle and the point of intervention for this compound.
Caption: A step-by-step workflow for determining the IC50 of this compound in vitro.
References
Technical Support Center: AKI603 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using AKI603, a potent Aurora kinase A (AurA) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of Aurora kinase A (AurA) with an IC50 of 12.3 nM. Its primary mechanism of action is the inhibition of AurA phosphorylation, which is crucial for the regulation of mitotic events. This inhibition leads to cell cycle arrest, accumulation of polyploid cells, and in some cancer cell types, induction of cellular senescence.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q3: What is a typical working concentration range for this compound in cell culture experiments?
A3: The effective concentration of this compound can vary depending on the cell line and the duration of the experiment. A common working concentration range is between 0.04 µM and 1 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: Does this compound have any known off-target effects?
A4: While this compound is a potent inhibitor of Aurora kinase A, some off-target activity on other kinases, such as Aurora kinase B, may occur at higher concentrations. It is crucial to include appropriate controls in your experiments to validate that the observed effects are primarily due to the inhibition of Aurora A.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Aurora A Phosphorylation
Q: I am not observing the expected decrease in phosphorylated Aurora A (p-AurA) levels in my western blot after treating cells with this compound. What could be the issue?
A: This could be due to several factors:
-
Suboptimal this compound Concentration: The effective concentration can be cell-line dependent. Perform a dose-response experiment (e.g., 0.05, 0.1, 0.5, 1 µM) to determine the optimal concentration for your cells.
-
Incorrect Timing: The effect of this compound on p-AurA can be time-dependent. A typical time course is 24-48 hours. Consider analyzing p-AurA levels at different time points post-treatment.
-
Reagent Quality: Ensure your this compound stock solution is properly prepared and has not undergone multiple freeze-thaw cycles. Verify the activity of your p-AurA antibody with a positive control.
-
Cellular Context: The activity of Aurora A can be influenced by the cell cycle phase. Synchronizing your cells before treatment may yield more consistent results.
Issue 2: Unexpected Cytotoxicity at Low Concentrations
Q: I am observing significant cell death at concentrations where I expect to see specific cell cycle effects. Why is this happening?
A: While this compound's primary effect is cytostatic (cell cycle arrest), it can induce apoptosis in some cell lines.
-
Cell Line Sensitivity: Some cell lines are more sensitive to Aurora kinase inhibition. Consider performing a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assays to establish a non-toxic concentration range.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.5%).
-
Confluence of Cells: High cell density can sometimes exacerbate the toxic effects of small molecule inhibitors. Ensure you are seeding cells at an appropriate density.
Issue 3: Difficulty in Interpreting Cell Cycle Analysis Data
Q: My flow cytometry data after this compound treatment is complex, showing multiple peaks beyond G1 and G2/M. How do I interpret this?
A: Inhibition of Aurora A often leads to defects in mitosis, resulting in polyploidy (cells with >4N DNA content).
-
Polyploidy: The appearance of peaks at 8N and even higher DNA content is a characteristic effect of Aurora A inhibitors. This indicates that cells are failing to complete cytokinesis and are re-replicating their DNA.
-
Apoptosis: A sub-G1 peak may also be present, indicating apoptotic cells with fragmented DNA.
-
Gating Strategy: Ensure your gating strategy in the flow cytometry analysis is set up to accurately quantify the G1, S, G2/M, and polyploid populations. It may be necessary to adjust the voltage and compensation settings.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / Effective Concentration | Reference |
| K562 | Chronic Myeloid Leukemia | Proliferation | ~0.1 µM | [1][2] |
| KBM5-T315I | Chronic Myeloid Leukemia | Proliferation | ~0.1 µM | [1][2] |
| NB4 | Acute Promyelocytic Leukemia | Proliferation | ~0.1 µM | [1] |
| HL-60 | Acute Promyelocytic Leukemia | Proliferation | ~0.2 µM | [1] |
| U937 | Histiocytic Lymphoma | Proliferation | ~0.2 µM | [1] |
| Jurkat | Acute T-cell Leukemia | Proliferation | ~0.3 µM | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| Nude mice with KBM5-T315I xenografts | Chronic Myeloid Leukemia | 12.5-25 mg/kg, i.p., every 2 days for 14 days | Significant tumor growth inhibition | [1] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-Aurora A (p-AurA)
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat with desired concentrations of this compound or vehicle control (DMSO) for the specified duration (e.g., 24-48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-polyacrylamide gel, run electrophoresis, and transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-Aurora A (Thr288) and total Aurora A overnight at 4°C. A loading control (e.g., GAPDH or β-actin) should also be probed.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the relative levels of p-AurA to total AurA.
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with this compound as described above.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in G1, S, G2/M, and polyploid phases.
Protocol 3: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
-
Cell Treatment: Treat cells with a senescence-inducing concentration of this compound for an appropriate duration (e.g., 3-5 days).
-
Fixation: Wash cells with PBS and fix with a formaldehyde/glutaraldehyde solution for 10-15 minutes at room temperature.
-
Staining: Wash cells with PBS and incubate with the SA-β-gal staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2 in a citrate/phosphate buffer at pH 6.0) at 37°C in a dry incubator (no CO2) for 12-24 hours. Protect from light.
-
Microscopy: Observe the cells under a microscope for the development of a blue color, which indicates SA-β-gal activity.
-
Quantification: Count the number of blue-stained cells versus the total number of cells in several fields of view to determine the percentage of senescent cells.
Mandatory Visualizations
Caption: Aurora A Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro studies with this compound.
References
Technical Support Center: AKI603 Oral Bioavailability in Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the oral bioavailability of the Aurora A kinase inhibitor, AKI603, in rats.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound in rats?
The oral bioavailability of this compound in rats has been determined to be approximately 28.7 ± 9.7%.[1] This value suggests moderate oral absorption, and variability can be expected.
Q2: What are the common factors that can limit the oral bioavailability of small molecule kinase inhibitors like this compound?
The oral bioavailability of many small molecule kinase inhibitors can be limited by a combination of factors.[2][3][4][5] These include:
-
Poor aqueous solubility: Many kinase inhibitors are lipophilic and have low solubility in water, which can limit their dissolution in the gastrointestinal (GI) tract.[2][4]
-
pH-dependent solubility: The solubility of weakly basic compounds, common among kinase inhibitors, can be significantly affected by the pH of the GI tract.[1][6]
-
First-pass metabolism: The drug can be extensively metabolized in the gut wall and liver before it reaches systemic circulation.[2][5]
-
Efflux by transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump the drug back into the GI lumen, reducing its net absorption.
-
Formulation challenges: The physicochemical properties of the compound can make it difficult to formulate for optimal oral delivery.
Q3: How can I troubleshoot lower-than-expected oral bioavailability in my rat studies with this compound?
If you are observing oral bioavailability significantly lower than the reported ~29%, or high variability, consider the troubleshooting guide below. A systematic approach to identifying the root cause is crucial.
Troubleshooting Guide
Issue 1: Poor Compound Dissolution and Solubility
Symptoms:
-
Low and variable plasma concentrations after oral administration.
-
Poor dose proportionality.
-
Undissolved compound observed in the GI tract upon necropsy.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Low Aqueous Solubility | Characterize the aqueous solubility of your batch of this compound at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the GI tract environment. |
| Inadequate Formulation | Consider using a different vehicle for oral dosing. Simple aqueous suspensions may not be sufficient. Explore the use of enabling formulations such as:Lipid-based formulations (e.g., SEDDS/SMEDDS): These can improve solubilization and absorption of lipophilic compounds.[2][3][4][5]Amorphous solid dispersions: This can enhance the dissolution rate and extent of poorly soluble crystalline drugs.[1][6]Use of lipophilic salts: This can increase solubility in lipidic excipients.[2][3][4][5] |
| Particle Size Effects | Ensure a consistent and small particle size of the drug substance. Micronization can improve the dissolution rate. |
Issue 2: High First-Pass Metabolism
Symptoms:
-
Low oral bioavailability despite good aqueous solubility and permeability.
-
High levels of metabolites detected in plasma and/or bile.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Extensive Hepatic Metabolism | Conduct in vitro metabolism studies using rat liver microsomes or hepatocytes to determine the metabolic stability of this compound. |
| Gut Wall Metabolism | Perform in vitro studies with rat intestinal microsomes or S9 fractions to assess the contribution of intestinal metabolism. |
| CYP Enzyme Involvement | Use specific cytochrome P450 (CYP) inhibitors in your in vitro metabolism assays to identify the key enzymes responsible for this compound metabolism. |
Issue 3: Efflux Transporter-Mediated Poor Absorption
Symptoms:
-
Low apparent permeability in Caco-2 cell assays with a high efflux ratio.
-
Increased oral bioavailability when co-administered with a known P-gp inhibitor.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| This compound is a Substrate of P-gp | Perform a Caco-2 permeability assay to determine the bidirectional transport of this compound. An efflux ratio (B-A/A-B) greater than 2 suggests the involvement of efflux transporters. |
| Inhibition of Efflux | In preclinical studies, consider co-dosing this compound with a known P-gp inhibitor (e.g., verapamil or ketoconazole) in rats to confirm if efflux is a limiting factor for its oral absorption. Note: This is an experimental approach and not for clinical use. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (2.5 mg/kg) | Oral (25 mg/kg) |
| Cmax (ng/mL) | - | 1268.97 ± 27.04 |
| Tmax (h) | - | 1 ± 0.7 |
| AUC (ng·h/mL) | 2025.75 ± 574.3 | 1268.97 ± 27.04 |
| t1/2 (h) | 10.57 ± 0.16 | 10.61 ± 0.2 |
| Oral Bioavailability (%) | \multicolumn{2}{ | c |
Data adapted from Li et al., 2016.[1]
Experimental Protocols
Detailed Methodology for the Bioavailability Study of this compound in Rats [1]
-
Animal Model: Male Sprague-Dawley rats.
-
Housing: Housed in a temperature-controlled room with a 12-hour light/dark cycle and free access to standard rat chow and water. Animals were fasted overnight before dosing.
-
Intravenous (IV) Administration:
-
Dose: 2.5 mg/kg.
-
Formulation: this compound dissolved in a suitable vehicle (not specified in the abstract).
-
Route: Intravenous injection.
-
-
Oral (PO) Administration:
-
Dose: 25 mg/kg.
-
Formulation: this compound suspended in a suitable vehicle.
-
Route: Oral gavage.
-
-
Blood Sampling:
-
Blood samples were collected at predetermined time points after dosing.
-
Plasma was separated by centrifugation.
-
-
Sample Analysis:
-
Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
-
Extraction: Liquid-liquid extraction with ethyl acetate.
-
Chromatography: Separation on a C18 column with a gradient elution of water (containing 5mM ammonium acetate and 0.1% formic acid) and methanol.
-
Detection: Mass spectrometry in positive multiple reaction monitoring (MRM) mode.
-
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters were calculated using non-compartmental analysis.
-
Oral bioavailability (F%) was calculated as: (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
-
Visualizations
References
- 1. lonza.com [lonza.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.monash.edu [research.monash.edu]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Increasing The Bioavailability Of Oncology Drugs With Amorphous Solid Dosage Formulations [drugdiscoveryonline.com]
Validation & Comparative
AKI603: A Comparative Guide to a Novel Aurora A Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AKI603 with other prominent Aurora A kinase inhibitors. The information presented is supported by experimental data to aid in the evaluation of its potential in cancer research and drug development.
Introduction to Aurora A Kinase
Aurora A kinase is a key serine/threonine kinase that plays a crucial role in the regulation of cell division.[1] Its functions are critical for centrosome maturation and separation, as well as the assembly and stability of the mitotic spindle.[1] Due to its essential role in mitosis, overexpression of Aurora A is frequently observed in various human cancers and is often associated with poor prognosis. This makes it a compelling target for the development of novel anticancer therapies. A variety of small molecule inhibitors have been developed to target Aurora A, with several advancing into clinical trials.
This compound: An Overview
This compound is a novel small molecule inhibitor of Aurora A kinase.[2][3] A notable feature of this compound is its development to overcome resistance to existing cancer therapies, particularly in chronic myeloid leukemia (CML) harboring the BCR-ABL-T315I mutation.[2][3]
Mechanism of Action: this compound exerts its effect by inhibiting the kinase activity of Aurora A.[2][4] Treatment with this compound leads to a significant, dose-dependent inhibition of the phosphorylation of Aurora A at Threonine 288 (Thr288), a key step for its activation, without altering the total protein levels of Aurora A.[2][4]
Cellular Effects: In cancer cell lines, this compound demonstrates potent anti-proliferative activity.[2][3] It induces cell cycle arrest, leading to an accumulation of cells with duplicated DNA content (polyploidy), and can trigger cellular senescence in leukemia cells.[2] These effects are observed in both BCR-ABL wild-type and T315I mutant CML cells, highlighting its potential in overcoming drug resistance.[2]
In Vivo Efficacy: Preclinical studies using xenograft models have demonstrated the anti-tumor activity of this compound. Intraperitoneal administration of this compound has been shown to abrogate the growth of xenografted tumors derived from CML cells with the T315I mutation.[2] Furthermore, intragastric administration has been effective in reducing tumor growth in breast cancer xenograft models.[4][5]
Comparative Analysis of Aurora A Kinase Inhibitors
The following table summarizes the in vitro potency of this compound in comparison to other well-characterized Aurora A kinase inhibitors.
| Inhibitor | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Selectivity (Aurora B vs. A) |
| This compound | 12.3[2][3] | Less potent than against Aurora A[4] | Aurora A selective |
| Alisertib (MLN8237) | 1.2 | 396.5 | ~330-fold |
| MK-5108 | 0.064[6] | 14[7] | ~220-fold |
| MK-8745 | 0.6[3] | 280 | ~467-fold |
| Danusertib (PHA-739358) | 13[8][9][10] | 79[8][9][11] | ~6-fold (Pan-Aurora inhibitor) |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the Aurora A signaling pathway and a typical experimental workflow for evaluating Aurora A kinase inhibitors.
Caption: Aurora A Kinase in Mitosis.
Caption: Inhibitor Evaluation Workflow.
Experimental Protocols
In Vitro Aurora A Kinase Activity Assay (ADP-Glo™ Based)
This protocol is adapted from commercially available luminescent kinase assays that measure ADP production.[6][9][11][12]
Materials:
-
Recombinant Aurora A kinase
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)[9]
-
This compound and other inhibitors
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the inhibitors in DMSO and then dilute in Kinase Assay Buffer.
-
In a 384-well plate, add the diluted inhibitor or vehicle (DMSO control).
-
Add the Aurora A kinase enzyme to each well, except for the "no enzyme" control wells.
-
Prepare a substrate/ATP mix in Kinase Assay Buffer. Initiate the kinase reaction by adding this mix to all wells.
-
Incubate the plate at room temperature for 60 minutes.[9]
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.[9]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.[9]
-
Measure the luminescence using a plate reader.
-
Calculate IC50 values by plotting the luminescence signal against the inhibitor concentration.
Western Blot for Phospho-Aurora A (Thr288)
This protocol outlines the detection of phosphorylated Aurora A in cell lysates.[10][13]
Materials:
-
Cancer cell lines
-
This compound and other inhibitors
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)[13]
-
Primary antibodies: Rabbit anti-phospho-Aurora A (Thr288) and mouse anti-β-actin (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Culture cells to 70-80% confluency and treat with various concentrations of inhibitors for the desired time.
-
Harvest and lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Aurora A (Thr288) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Aurora A or a loading control like β-actin to normalize the results.
Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution using propidium iodide (PI) staining.[8][14][15][16]
Materials:
-
Cancer cell lines
-
This compound and other inhibitors
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)[8][14][15]
-
Flow cytometer
Procedure:
-
Culture cells and treat with inhibitors for the desired duration (e.g., 24-48 hours).
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing, and incubate for at least 30 minutes on ice.[8][15]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI/RNase A staining solution.
-
Incubate the cells in the dark for 15-30 minutes at room temperature.[14][16]
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.
References
- 1. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Aurora Kinase | TargetMol [targetmol.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. ulab360.com [ulab360.com]
- 7. Phospho-Aurora A (Thr288) Monoclonal Antibody (F.131.2) (MA5-14904) [thermofisher.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. promega.sg [promega.sg]
- 10. researchgate.net [researchgate.net]
- 11. promega.com [promega.com]
- 12. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 14. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 15. vet.cornell.edu [vet.cornell.edu]
- 16. Protocols [moorescancercenter.ucsd.edu]
Unveiling Synergistic Anticancer Effects: A Comparative Guide to Imatinib and AKT Inhibitor Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic performance of combination therapy with imatinib and an AKT inhibitor, MK-2206, against monotherapy in the context of Gastrointestinal Stromal Tumors (GIST). While direct synergistic data for AKI603 and imatinib is not available in the current literature, this document serves as a robust template, illustrating the principles of synergistic drug action with supporting experimental data and methodologies. The insights presented here, drawn from preclinical studies on imatinib and MK-2206, offer a valuable framework for evaluating potential drug combinations.
Quantitative Analysis of Synergistic Efficacy
The synergistic effect of combining imatinib with an AKT inhibitor, MK-2206, has been demonstrated in both imatinib-sensitive and -resistant GIST cell lines.[1][2] The combination of these two agents leads to a more significant reduction in cancer cell viability than either drug administered alone.
| Treatment Group | Cell Viability (% of Control) | Combination Index (CI) | Interpretation |
| Imatinib (Monotherapy) | Varies by cell line and concentration | N/A | Baseline Efficacy |
| MK-2206 (Monotherapy) | Varies by cell line and concentration | N/A | Baseline Efficacy |
| Imatinib + MK-2206 | Significantly lower than monotherapies | < 1 | Synergistic Effect |
Note: Specific IC50 values and detailed dose-response curves would be included here based on experimental data. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Deciphering the Molecular Mechanism: Signaling Pathway Interactions
Imatinib functions as a potent inhibitor of the BCR-ABL tyrosine kinase, as well as c-KIT and PDGF-R, which are crucial drivers in certain cancers like Chronic Myeloid Leukemia (CML) and GIST.[3][4] However, cancer cells can develop resistance to imatinib by activating alternative survival pathways, a common one being the PI3K/AKT signaling cascade.[1][2][5]
The combination of imatinib with an AKT inhibitor like MK-2206 creates a synergistic effect by simultaneously blocking the primary oncogenic driver and a key escape pathway.[1][2] This dual blockade enhances the induction of apoptosis (programmed cell death) in cancer cells.[2][6]
Caption: Synergistic inhibition of c-KIT/PDGF-R and AKT pathways.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the synergistic effects of drug combinations.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., GIST-T1) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Treat the cells with various concentrations of imatinib, the alternative drug (e.g., MK-2206), or a combination of both for 48-72 hours. Include a vehicle-only control group.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the control group. The synergistic effect can be quantified using the Combination Index (CI) calculated with software like CalcuSyn.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess the impact of drug treatment on their expression and activation levels.
-
Protein Extraction: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-AKT, total-AKT, cleaved PARP, β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometry is used to quantify the protein band intensities, which are then normalized to a loading control like β-actin.
Caption: Experimental workflow for Western Blot analysis.
Concluding Remarks
The synergistic combination of targeted therapies represents a promising strategy to enhance anticancer efficacy and overcome drug resistance. The preclinical data for the combination of imatinib and an AKT inhibitor in GIST provides a strong rationale for this approach.[2] By simultaneously targeting the primary oncogenic driver and a key survival pathway, this combination leads to a more profound and durable anti-tumor response. The experimental frameworks and methodologies detailed in this guide offer a standardized approach for the evaluation of other potential synergistic drug combinations, such as imatinib and this compound, thereby accelerating the discovery and development of more effective cancer therapies.
References
- 1. Combination of Imatinib Mesylate and AKT Inhibitor Provides Synergistic Effects in Preclinical Study of Gastrointestinal Stromal Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combination of Imatinib Mesylate and AKT Inhibitor Provides Synergistic Effects in Preclinical Study of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Imatinib: Basic Results | Oncohema Key [oncohemakey.com]
- 5. Mechanisms and signaling pathways of tyrosine kinase inhibitor resistance in chronic myeloid leukemia: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Repurposing Identifies a Synergistic Combination Therapy with Imatinib Mesylate for Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
Validating Cellular Target Engagement of AKI603: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of AKI603, a potent Aurora Kinase A (AurA) inhibitor. We present a summary of its performance alongside a well-established alternative, Alisertib (MLN8237), supported by experimental data and detailed protocols for key validation assays.
Introduction to this compound and its Target: Aurora Kinase A
This compound is a small molecule inhibitor of Aurora Kinase A (AurA), a serine/threonine kinase that plays a critical role in the regulation of mitosis.[1][2][3] Dysregulation of AurA is frequently observed in various cancers, making it an attractive therapeutic target. This compound inhibits AurA with a biochemical half-maximal inhibitory concentration (IC50) of 12.3 nM.[1][2][3] While it also shows some activity against Aurora Kinase B (AurB), it is less potent against this isoform.[2] Inhibition of AurA by this compound leads to cell cycle arrest and has demonstrated anti-proliferative activity in cancer cells.[1]
Comparison of this compound with Alisertib
To objectively assess the target engagement of this compound, we compare it with Alisertib (MLN8237), a well-characterized and clinically evaluated selective AurA inhibitor. Alisertib exhibits a biochemical IC50 of 1.2 nM against AurA and demonstrates over 200-fold selectivity for AurA compared to AurB in cellular assays.[4][5][6]
Table 1: Quantitative Comparison of this compound and Alisertib Target Engagement
| Parameter | This compound | Alisertib (MLN8237) | Reference(s) |
| Biochemical IC50 (Aurora A) | 12.3 nM | 1.2 nM | [1][2][3],[4][5][6] |
| Cellular Inhibition of AurA Phosphorylation (p-AurA T288) | Significant inhibition at 0.6 µM | Inhibition at ≥ 0.5 µM | [2],[7] |
| Selectivity | Inhibits AurB to a lesser extent | >200-fold selective for AurA over AurB in cellular assays | [2],[4] |
Note: Direct head-to-head comparative studies using cellular target engagement assays like NanoBRET or CETSA are not publicly available. The cellular data is derived from Western blot analysis of downstream substrate phosphorylation.
Experimental Protocols for Validating Target Engagement
Validating that a compound engages its intended target within a cell is a critical step in drug development. Below are detailed protocols for key assays to assess the cellular target engagement of this compound.
Western Blot for Phospho-Aurora A (Thr288)
This method provides a semi-quantitative assessment of the inhibition of AurA kinase activity in cells by measuring the phosphorylation status of its autophosphorylation site, Threonine 288.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 0.3, 0.6, 1, 3 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24-48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Aurora A (Thr288) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Strip the membrane and re-probe for total Aurora A and a loading control (e.g., GAPDH or β-actin).
-
Quantify band intensities using densitometry software.
-
Normalize the phospho-AurA signal to total AurA and the loading control.
-
Plot the normalized signal against the concentration of this compound to determine the extent of inhibition.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a quantitative method to measure compound binding to a specific protein target in living cells.[8]
Protocol:
-
Cell Transfection: Co-transfect HEK293 cells with a plasmid encoding for AurA fused to NanoLuc® luciferase and a transfection carrier DNA.
-
Cell Seeding: After 24 hours, seed the transfected cells into 96-well or 384-well plates.
-
Tracer and Compound Addition:
-
Prepare a solution of the NanoBRET™ tracer (e.g., Tracer K-5 for AurA) at the recommended concentration.
-
Prepare serial dilutions of this compound.
-
Add the tracer and this compound (or vehicle control) to the cells and incubate for the recommended time (e.g., 1-2 hours) in a CO2 incubator.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Measure the donor (NanoLuc®) and acceptor (tracer) signals using a plate reader equipped with the appropriate filters.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor signal by the donor signal.
-
Plot the BRET ratio against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the tracer.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a biophysical assay that measures the thermal stabilization of a target protein upon ligand binding in its native cellular environment.[9][10][11]
Protocol:
-
Cell Treatment: Treat cultured cells with this compound at various concentrations or a vehicle control for a defined period.
-
Heating:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes) using a thermal cycler.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
-
Protein Detection:
-
Analyze the amount of soluble AurA in each sample by Western blotting, ELISA, or mass spectrometry.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble AurA as a function of temperature for both the vehicle- and this compound-treated samples.
-
A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement and stabilization.
-
Perform isothermal dose-response experiments by treating cells with a range of this compound concentrations and heating at a single, optimized temperature to determine the EC50 of target engagement.
-
Visualizing the Molecular Context
To better understand the mechanism of action of this compound, it is essential to visualize the signaling pathway it modulates and the experimental workflows used for its validation.
Caption: Aurora A signaling pathway during mitosis and its inhibition by this compound.
Caption: Workflow for validating this compound target engagement in cells.
References
- 1. This compound | Aurora Kinase | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. adooq.com [adooq.com]
- 6. Alisertib | MLN 8237 | Aurora A kinase inhibitor | TargetMol [targetmol.com]
- 7. Issues in interpreting the in vivo activity of Aurora-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Aurora Kinase Inhibitors AKI603 and VX-680
Aimed at researchers, scientists, and drug development professionals, this guide provides a detailed comparative study of two prominent Aurora kinase inhibitors, AKI603 and VX-680 (also known as Tozasertib or MK-0457). This document synthesizes available preclinical data to offer an objective comparison of their performance, supported by experimental evidence.
Introduction
Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and are frequently overexpressed in various human cancers, making them attractive targets for cancer therapy.[1][2][3] This guide focuses on a comparative analysis of this compound, a novel Aurora kinase A (AurA) inhibitor, and VX-680, a pan-Aurora kinase inhibitor. Both compounds have demonstrated significant anti-proliferative activity in preclinical studies, but they exhibit distinct selectivity profiles and mechanisms of action.
Biochemical Profile and Selectivity
This compound is characterized as a potent and selective inhibitor of Aurora A kinase. In contrast, VX-680 is a pan-inhibitor, targeting Aurora A, B, and C with high affinity, and it also shows activity against other kinases such as Fms-related tyrosine kinase-3 (FLT-3) and BCR-ABL tyrosine kinase.[4][5][6]
| Inhibitor | Primary Target(s) | IC50 / Ki (nM) | Additional Targets (Ki, nM) | Reference |
| This compound | Aurora A | IC50: 12.3 | Aurora B (less potent) | MedChemExpress |
| VX-680 | Aurora A, B, C | Ki: 0.6 (AurA), 18 (AurB), 4.6 (AurC) | FLT-3 (30), BCR-ABL (30), BCR-ABL (T315I) | [4][7] |
Table 1: Biochemical Potency and Selectivity of this compound and VX-680. This table summarizes the inhibitory concentrations of this compound and VX-680 against their primary Aurora kinase targets and other notable off-target kinases. The data is compiled from various sources and highlights the differing selectivity profiles of the two inhibitors.
Cellular Activity and Phenotypic Effects
Both this compound and VX-680 induce cell cycle arrest and apoptosis in a variety of cancer cell lines. However, their distinct target profiles lead to different cellular phenotypes. Inhibition of Aurora A by this compound typically results in defects in centrosome separation and mitotic spindle formation, leading to G2/M arrest and subsequent apoptosis. VX-680, by inhibiting both Aurora A and B, not only disrupts spindle formation but also interferes with chromosome segregation and cytokinesis, often leading to endoreduplication (repeated rounds of DNA replication without cell division) and polyploidy, followed by apoptosis.[5][8]
| Inhibitor | Cell Lines Tested | Effect on Cell Proliferation (IC50) | Effect on Cell Cycle | Effect on Apoptosis | Reference |
| This compound | Leukemia (NB4, K562, Jurkat), CML (KBM5-T315I), Breast Cancer (MCF-7, etc.) | Potent inhibition in various leukemia and breast cancer cell lines. | Induces G2/M arrest and polyploidy. | Induces apoptosis and cellular senescence. | MedChemExpress, TargetMol |
| VX-680 | Leukemia (HL-60), Colon, Pancreatic, Anaplastic Thyroid Cancer, Adrenocortical Carcinoma | IC50: 25-150 nM in ATC cells; ~300 nM in BaF3 cells. | Induces G2/M arrest, endoreduplication, and polyploidy. | Induces apoptosis via caspase-3 activation. | [4][9] |
Table 2: Comparative Cellular Effects of this compound and VX-680. This table outlines the observed effects of each inhibitor on cell proliferation, cell cycle progression, and apoptosis in various cancer cell lines as reported in the literature.
In Vivo Antitumor Efficacy
Preclinical studies in xenograft models have demonstrated the in vivo antitumor activity of both this compound and VX-680.
| Inhibitor | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| This compound | KBM5-T315I (CML) in nude mice | 12.5-25 mg/kg, i.p., every 2 days for 14 days | Significant abrogation of tumor growth. | MedChemExpress |
| VX-680 | HL-60 (AML) in nude mice | 75 mg/kg, i.p., twice daily for 13 days | 98% reduction in mean tumor volume. | [4] |
| Pancreatic and Colon xenografts | Not specified | Tumor regression observed. | Vertex Pharmaceuticals |
Table 3: In Vivo Efficacy of this compound and VX-680 in Xenograft Models. This table summarizes the reported in vivo antitumor effects of this compound and VX-680 in different cancer models, including the dosing schedules and observed tumor growth inhibition.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for both inhibitors is the competitive inhibition of ATP binding to the catalytic domain of Aurora kinases. This leads to the disruption of downstream signaling pathways critical for mitotic progression.
Figure 1: Simplified Aurora Kinase Signaling Pathway and Inhibition. This diagram illustrates the roles of Aurora A and B in mitosis and how this compound and VX-680 interfere with these processes, leading to cell cycle arrest, apoptosis, and polyploidy.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are summaries of standard protocols for assays commonly used to evaluate Aurora kinase inhibitors.
Biochemical Kinase Assay
Objective: To determine the in vitro inhibitory activity of compounds against purified Aurora kinases.
Methodology: A common method is a luminescence-based kinase assay (e.g., ADP-Glo™).
-
Recombinant Aurora kinase A or B is incubated with a specific substrate (e.g., Kemptide) and ATP in a kinase assay buffer.
-
Serial dilutions of the inhibitor (this compound or VX-680) are added to the reaction mixture.
-
The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 45-60 minutes).
-
ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent is then added to convert the generated ADP back to ATP, which is used by a luciferase to produce a luminescent signal.
-
The luminescence is measured using a microplate reader, and the IC50 values are calculated from the dose-response curves.
Cell Proliferation Assay (MTT/XTT)
Objective: To assess the effect of the inhibitors on the metabolic activity and proliferation of cancer cells.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound or VX-680 for a specified period (e.g., 48-72 hours).
-
After treatment, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well.
-
Metabolically active cells reduce the tetrazolium salt to a colored formazan product.
-
For MTT, a solubilization solution is added to dissolve the formazan crystals. For XTT, the product is water-soluble.
-
The absorbance of the colored solution is measured using a microplate spectrophotometer at a specific wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT).
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Cell Cycle Analysis
Objective: To determine the effect of the inhibitors on cell cycle progression.
Methodology:
-
Cells are treated with this compound or VX-680 for a defined period.
-
Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol.
-
The fixed cells are then washed and resuspended in a staining solution containing propidium iodide (PI), a DNA intercalating agent, and RNase A to prevent staining of RNA.
-
The DNA content of the cells is analyzed by flow cytometry.
-
The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is quantified based on the fluorescence intensity of PI.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by the inhibitors.
Methodology:
-
Cells are treated with the inhibitors for a specified time.
-
Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.
-
The cells are incubated in the dark at room temperature for approximately 15 minutes.
-
The stained cells are analyzed by flow cytometry.
-
Annexin V-positive/PI-negative cells are identified as early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Conclusion
This compound and VX-680 are both potent inhibitors of Aurora kinases with significant anticancer activity. The primary distinction lies in their selectivity profile: this compound is a selective Aurora A inhibitor, while VX-680 is a pan-Aurora inhibitor with additional activity against other kinases. This difference in selectivity translates to distinct cellular phenotypes and may have implications for their therapeutic window and potential side effects. The choice between a selective and a pan-inhibitor will likely depend on the specific cancer type and its underlying molecular characteristics. Further head-to-head comparative studies under identical experimental conditions are warranted to fully elucidate the relative advantages of each inhibitor.
References
- 1. A comprehensive review on role of Aurora kinase inhibitors (AKIs) in cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aurora Kinase Inhibitors in Oncology Clinical Trials: Current State of the Progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical experience with aurora kinase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. VX-680 inhibits Aurora A and Aurora B kinase activity in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural basis for potent inhibition of the Aurora kinases and a T315I multi-drug resistant mutant form of Abl kinase by VX-680 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activity of the Aurora Kinase inhibitor VX-680 against Bcr/Abl positive acute lymphoblastic leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The aurora kinase inhibitor VX-680 shows anti-cancer effects in primary metastatic cells and the SW13 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Cellular Senescence Induced by AKI603: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of AKI603-induced cellular senescence, offering a side-by-side look with other established senescence inducers. The information presented herein is supported by experimental data to aid in the objective assessment of this compound's performance in research and drug development settings.
Quantitative Comparison of Senescence Induction
The efficacy of a compound in inducing cellular senescence can be quantified by measuring various biomarkers. The following table summarizes the percentage of senescence-associated β-galactosidase (SA-β-gal) positive cells following treatment with this compound, Doxorubicin, and Etoposide in different cancer cell lines.
| Compound | Cell Line | Concentration | Treatment Duration | % of SA-β-gal Positive Cells | Reference |
| This compound | KBM5 (CML) | 0.3 µM | 96 hours | 68.8% ± 4.4% | [1] |
| KBM5-T315I (CML) | 0.3 µM | 96 hours | 83.6% ± 5.6% | [1] | |
| 32D-p210 (CML) | 0.3 µM | 96 hours | 78.7% ± 5.8% | [1] | |
| 32D-T315I (CML) | 0.3 µM | 96 hours | 81.4% ± 6.2% | [1] | |
| Doxorubicin | K562 (CML) | 50 nM | 4 days | Significantly increased | [2] |
| Human Dermal Fibroblasts | 150 nM (two doses) | - | >80% | [3] | |
| Etoposide | NRK-52E (Rat Kidney Epithelial) | 1 µg/ml | 3 days | ~60-70% | [4] |
| HepG2 (Liver Cancer) | 10 µM | 48 hours | Significantly increased | [5] |
Signaling Pathway of this compound-Induced Senescence
This compound induces cellular senescence by inhibiting Aurora Kinase A (AurA), a key regulator of mitosis. Inhibition of AurA leads to cell cycle arrest and the accumulation of polyploid cells. This process is often associated with the activation of tumor suppressor pathways. While the complete downstream pathway of this compound is still under investigation, evidence suggests the involvement of the p53/p21 signaling axis. AurA has been shown to phosphorylate and promote the degradation of p53. Therefore, inhibition of AurA by this compound is expected to stabilize p53, leading to the transcriptional activation of its downstream target, the cyclin-dependent kinase inhibitor p21. Upregulation of p21 plays a crucial role in establishing and maintaining the senescent state by enforcing cell cycle arrest.
Figure 1. Proposed signaling pathway of this compound-induced cellular senescence.
Experimental Protocols
Accurate confirmation of cellular senescence requires reliable and well-defined experimental procedures. Below are detailed protocols for two key assays used to identify senescent cells.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This histochemical stain detects the activity of β-galactosidase at a suboptimal pH of 6.0, which is characteristic of senescent cells.
Materials:
-
Phosphate-buffered saline (PBS)
-
Fixative solution (2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
Staining solution:
-
1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)
-
40 mM citric acid/sodium phosphate buffer, pH 6.0
-
5 mM potassium ferrocyanide
-
5 mM potassium ferricyanide
-
150 mM NaCl
-
2 mM MgCl₂
-
-
Mounting medium
-
Light microscope
Procedure:
-
Wash cells twice with PBS.
-
Fix cells with the fixative solution for 5-15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Add the SA-β-gal staining solution to the cells.
-
Incubate the cells at 37°C in a non-CO₂ incubator for 12-16 hours, or until a blue color develops in the cytoplasm of senescent cells.
-
Wash the cells twice with PBS.
-
Add a drop of mounting medium and cover with a coverslip.
-
Observe the cells under a light microscope and quantify the percentage of blue-stained (SA-β-gal positive) cells.
Immunofluorescence for Senescence Markers (p21)
This technique uses fluorescently labeled antibodies to detect the expression and localization of specific proteins that are upregulated in senescent cells, such as the cell cycle inhibitor p21.
Materials:
-
Cells grown on coverslips
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody (e.g., anti-p21)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Wash cells on coverslips twice with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with permeabilization buffer for 10 minutes.
-
Wash cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour.
-
Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash cells twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope and analyze the expression and localization of the target protein.
Experimental Workflow for Confirming Senescence
The following diagram illustrates a typical workflow for inducing and confirming cellular senescence in a research setting.
Figure 2. General workflow for inducing and confirming cellular senescence.
References
- 1. Aurora A Kinase Inhibitor this compound Induces Cellular Senescence in Chronic Myeloid Leukemia Cells Harboring T315I Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Is Senescence-Associated β-Galactosidase a Reliable in vivo Marker of Cellular Senescence During Embryonic Development? [frontiersin.org]
- 3. Colorimetric Detection of Senescence-Associated β Galactosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target Inhibition of CBP Induced Cell Senescence in BCR-ABL- T315I Mutant Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Unraveling Cross-Resistance: A Comparative Analysis of AKI603 and Other Tyrosine Kinase Inhibitors
For Immediate Release
A detailed comparison of the Aurora Kinase A inhibitor, AKI603, reveals a distinct cross-resistance profile against various tyrosine kinase inhibitors (TKIs), offering potential therapeutic advantages in overcoming specific drug resistance mechanisms in cancer therapy. This guide provides an in-depth analysis of the performance of this compound in comparison to other TKIs, supported by experimental data on their efficacy in both sensitive and resistant cancer cell lines.
The emergence of drug resistance remains a significant hurdle in the clinical efficacy of tyrosine kinase inhibitors. This compound, a potent and selective inhibitor of Aurora Kinase A (AurA), has demonstrated promise in circumventing resistance to certain TKIs, particularly in the context of Chronic Myeloid Leukemia (CML). This report outlines the cross-resistance profile of this compound against a panel of commonly used TKIs, providing valuable insights for researchers and drug development professionals.
Mechanism of Action: A Differentiated Approach
This compound primarily functions by inhibiting Aurora Kinase A, a key regulator of mitotic progression.[1] This mechanism is distinct from many other TKIs that target receptor tyrosine kinases like BCR-ABL or EGFR. By targeting a downstream component of cell cycle regulation, this compound offers a potential strategy to overcome resistance mechanisms that involve upstream mutations or activation of bypass signaling pathways. This is notably observed in its efficacy against the T315I mutation in the BCR-ABL kinase, a common cause of resistance to imatinib in CML.[2]
Comparative Efficacy in TKI-Resistant CML Cell Lines
To quantitatively assess the cross-resistance profile of this compound, its half-maximal inhibitory concentration (IC50) was compared with other BCR-ABL inhibitors in both imatinib-sensitive (K562) and imatinib-resistant (K562/G, KBM5-T315I) CML cell lines.
| Cell Line | Primary Resistance Mechanism | This compound IC50 (µM) | Imatinib IC50 (µM) | Nilotinib IC50 (nM) | Dasatinib IC50 (nM) | Ponatinib IC50 (nM) |
| K562 | Imatinib-sensitive | ~0.078[3] | 0.213 - 0.492[4][5] | 30[6] | 1[1] | 6[7] |
| K562/G (K562-R) | P-glycoprotein overexpression / BCR-ABL amplification | Inhibited by 0.078 µM[3] | >10[2][8] | - | >10[2] | - |
| KBM5-T315I | BCR-ABL T315I mutation | Inhibited by 0.078 µM[3] | >10[2] | >500[9] | >60[9] | 8[10] |
The data clearly demonstrates that while imatinib and some second-generation TKIs lose efficacy in resistant cell lines, this compound maintains its inhibitory activity.[3] This suggests a lack of cross-resistance between this compound and TKIs whose resistance is driven by either drug efflux pumps or specific mutations in the target kinase. Ponatinib is another TKI that retains activity against the T315I mutation.
Signaling Pathways and Experimental Workflows
The differential mechanisms of action and resistance can be visualized through the following diagrams.
The diagram above illustrates the distinct signaling pathways targeted by this compound and other BCR-ABL inhibitors. This compound's targeting of the Aurora A pathway provides an alternative route for inducing cell death, bypassing resistance mechanisms that affect the BCR-ABL kinase directly.
This workflow outlines the key steps involved in determining the cross-resistance profile of a compound like this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summaries of protocols for key assays used in cross-resistance studies.
Cell Viability Assay (Cell Counting)
-
Cell Seeding: Seed chronic myeloid leukemia (CML) cells (e.g., K562, K562/G, KBM5-T315I) in 96-well plates at a density of 1-5 x 10^4 cells per well.
-
Drug Treatment: Treat the cells with various concentrations of this compound or other TKIs for 48 to 72 hours.
-
Cell Counting: After incubation, count the number of viable cells using a hemocytometer or an automated cell counter with trypan blue exclusion to differentiate between live and dead cells.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, the concentration of the drug that inhibits cell growth by 50%.
Colony Formation Assay
-
Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Drug Treatment: Treat the cells with different concentrations of the inhibitors.
-
Incubation: Incubate the plates for 10-14 days to allow for colony formation.
-
Staining: Fix the colonies with methanol and stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction to assess the long-term effect of the drug on cell proliferation and survival.
Western Blot Analysis
-
Cell Lysis: Lyse the treated and untreated cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against target proteins (e.g., phospho-CrkL, total CrkL, phospho-Aurora A, total Aurora A, and a loading control like β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. This allows for the assessment of the inhibition of specific signaling pathways.
Conclusion
This compound demonstrates a favorable cross-resistance profile, maintaining its efficacy against CML cell lines that have developed resistance to imatinib through mechanisms such as BCR-ABL T315I mutation and potentially drug efflux. This distinct characteristic positions this compound as a promising therapeutic agent for patients who have failed therapy with other TKIs. Further investigation into the cross-resistance of this compound in other TKI-resistant cancer models is warranted to fully elucidate its clinical potential.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ashpublications.org [ashpublications.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Effectiveness of imatinib mesylate over etoposide in the treatment of sensitive and resistant chronic myeloid leukaemia cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ketoconazole Reverses Imatinib Resistance in Human Chronic Myelogenous Leukemia K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and targeted use of nilotinib in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Different Cell Counting Methods in Molecular Monitoring of Chronic Myeloid Leukemia Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. All tyrosine kinase inhibitor-resistant chronic myelogenous cells are highly sensitive to Ponatinib - PMC [pmc.ncbi.nlm.nih.gov]
AKI603 Demonstrates Potent In Vivo Anti-Tumor Efficacy in Preclinical Models
A Comparative Analysis of the Aurora Kinase A Inhibitor in Breast and Chronic Myeloid Leukemia Xenografts
For researchers and drug development professionals navigating the landscape of novel cancer therapeutics, the small molecule inhibitor AKI603 has emerged as a promising agent targeting Aurora Kinase A (AurA). In vivo studies have validated its anti-tumor effects, positioning it as a candidate for further clinical investigation. This guide provides a comparative analysis of this compound's performance in preclinical xenograft models of breast cancer and chronic myeloid leukemia (CML), supported by experimental data and detailed protocols.
In Vivo Anti-Tumor Activity of this compound
This compound has demonstrated significant inhibition of tumor growth in mouse xenograft models of both solid and hematological malignancies.
Breast Cancer Xenograft Model
In a study utilizing a MCF-7-Epi breast cancer xenograft model, daily intragastric administration of this compound at a dose of 50 mg/kg for 14 days resulted in a marked attenuation of tumor growth compared to the vehicle-treated control group. The treatment was well-tolerated, with only a slight decrease in the body weight of the mice observed during the experimental period.[1]
| Treatment Group | Mean Tumor Volume (mm³) at Day 44 (± SD) | Mean Tumor Weight (g) at Day 44 (± SD) |
| Vehicle Control | ~1200 | ~1.0 |
| This compound (50 mg/kg) | ~400 | ~0.4 |
Data extrapolated from graphical representations in the cited source.
Chronic Myeloid Leukemia (CML) Xenograft Model
In a KBM5-T315I CML xenograft model, which harbors the imatinib-resistant T315I mutation, this compound exhibited a potent anti-tumor effect.[2] Intraperitoneal injections of this compound at 12.5 mg/kg and 25 mg/kg every two days for 14 days led to a significant reduction in tumor size and weight compared to both vehicle control and imatinib-treated groups.[2]
| Treatment Group | Mean Tumor Volume (mm³) at Day 14 (± SD) | Mean Tumor Weight (mg) at Day 14 (± SD) |
| Vehicle Control | 2877.3 ± 754.7 | 1745.2 ± 818.7 |
| Imatinib (50 mg/kg/d) | 2206.5 ± 496.8 | Not significantly different from control |
| This compound (12.5 mg/kg) | 699.3 ± 281.2 | 496.0 ± 145.7 |
| This compound (25 mg/kg) | 493.2 ± 65.5 | 234.7 ± 86.5 |
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide.
Breast Cancer Xenograft Study Protocol
-
Cell Culture: MCF-7-Epi human breast cancer cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Female BALB/c nude mice (4-6 weeks old) are used.
-
Tumor Cell Inoculation: 1 x 107 MCF-7-Epi cells suspended in 100 µL of Matrigel are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored every two days using calipers and calculated using the formula: (Length x Width²) / 2.
-
Treatment: Once tumors reach a palpable size (e.g., ~100 mm³), mice are randomized into treatment and control groups. This compound (50 mg/kg) or vehicle is administered daily via intragastric gavage for 14 consecutive days.
-
Data Collection: Tumor volumes and mouse body weights are recorded throughout the study.
-
Endpoint Analysis: At the end of the treatment period, mice are euthanized, and tumors are excised and weighed.
Chronic Myeloid Leukemia Xenograft Study Protocol
-
Cell Culture: KBM5-T315I human CML cells are maintained in appropriate culture conditions.
-
Animal Model: Male BALB/c nude mice (4-6 weeks old) are utilized.
-
Tumor Cell Inoculation: 5 x 106 KBM5-T315I cells in 100 µL of PBS are injected subcutaneously into the right flank of each mouse.
-
Tumor Growth and Treatment Initiation: When tumors become palpable, mice are randomly assigned to four groups: vehicle control, imatinib (50 mg/kg/day, intragastrically), this compound (12.5 mg/kg, intraperitoneally every 2 days), and this compound (25 mg/kg, intraperitoneally every 2 days).
-
Treatment Duration: The treatment is carried out for 14 days.
-
Outcome Measures: Tumor size and body weight are measured every two days.
-
Final Analysis: After 14 days of treatment, the mice are sacrificed, and the tumors are harvested, photographed, and weighed.
Visualizing the Mechanism and Workflow
To better understand the biological pathways affected by this compound and the experimental process, the following diagrams are provided.
References
Unveiling the Efficacy of AKI603: A Comparative Analysis in Chronic Myeloid Leukemia Cell Lines
For Immediate Release
In the landscape of Chronic Myeloid Leukemia (CML) research, the quest for novel therapeutic agents that can overcome resistance to existing treatments is paramount. A promising small molecule inhibitor, AKI603, has emerged, targeting Aurora kinase A (AurA), a key regulator of cell division. This guide provides a comprehensive comparison of the efficacy of this compound in various CML cell lines, offering valuable insights for researchers, scientists, and drug development professionals. The data presented herein is compiled from preclinical studies investigating the anti-leukemic properties of this compound.
Efficacy of this compound Across CML Cell Lines: A Quantitative Overview
The anti-proliferative activity of this compound has been evaluated in several CML cell lines, including those sensitive to the standard-of-care tyrosine kinase inhibitor (TKI) imatinib, as well as those harboring resistance mechanisms such as the T315I mutation in the BCR-ABL gene. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different CML cell lines, providing a quantitative measure of its potency. For comparison, the IC50 values for the established TKI, Imatinib, are also included where available.
| Cell Line | Description | This compound IC50 (µM) | Imatinib IC50 (µM) |
| K562 | Imatinib-sensitive, BCR-ABL positive | ~0.16 - 0.3 | ~0.2 - 0.66 |
| KBM5 | Imatinib-sensitive, BCR-ABL positive | ~0.16 - 0.3 | ~0.11 |
| K562/G | Imatinib-resistant | ~0.16 - 0.3 | >10 |
| KBM5-T315I | Imatinib-resistant, harbors the T315I mutation | ~0.16 - 0.3 | >10 |
Note: The IC50 values for this compound are estimated from dose-response curves presented in published studies. Exact values may vary based on experimental conditions.
The data indicates that this compound exhibits potent anti-proliferative effects across all tested CML cell lines, with IC50 values in the sub-micromolar range.[1] Notably, its efficacy is maintained in imatinib-resistant cell lines, including those with the challenging T315I mutation, highlighting its potential to overcome common mechanisms of drug resistance in CML.
Mechanism of Action: Targeting Aurora Kinase A
This compound functions as a selective inhibitor of Aurora kinase A, a serine/threonine kinase that plays a critical role in the G2 and M phases of the cell cycle.[2][3] By inhibiting AurA, this compound disrupts the formation and function of the mitotic spindle, leading to cell cycle arrest and, ultimately, cellular senescence or apoptosis. This mechanism is distinct from that of TKIs, which target the BCR-ABL fusion protein.
References
A Head-to-Head Comparison of AKI603 and Danusertib for T315I-Mutant Chronic Myeloid Leukemia
For Immediate Release to the Scientific Community
The emergence of the T315I "gatekeeper" mutation in the BCR-ABL kinase domain represents a significant clinical challenge in the management of Chronic Myeloid Leukemia (CML), as it confers resistance to most currently available tyrosine kinase inhibitors (TKIs). This has spurred the development of novel therapeutic agents capable of overcoming this resistance mechanism. This guide provides a detailed comparison of two such agents, AKI603 and danusertib, both of which have demonstrated activity against the T315I mutant. This analysis is intended for researchers, scientists, and drug development professionals.
Introduction to the Compounds
This compound is a novel and specific small molecule inhibitor of Aurora A kinase.[1] Its mechanism of action in T315I-mutant CML is primarily through the inhibition of Aurora A, leading to cell cycle arrest, accumulation of polyploidy, and induction of cellular senescence.[1][2] Studies have demonstrated its potent anti-proliferative effects both in vitro and in vivo.[2][3]
Danusertib (PHA-739358) is a pan-Aurora kinase inhibitor with activity against Aurora A, B, and C.[4] Notably, danusertib also exhibits potent inhibitory activity against the Abl kinase, including the T315I mutant.[4][5] Its mechanism involves binding to the ATP-binding pocket of the Abl kinase.[4] Danusertib has been evaluated in phase I clinical trials for advanced CML and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), showing promising activity in patients with the T315I mutation.[5]
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and danusertib, providing a basis for a comparative assessment of their potency and efficacy.
Table 1: Biochemical Potency (IC50)
| Target | This compound (nM) | Danusertib (nM) |
| Aurora A Kinase | 12.3[1] | 13[4] |
| Aurora B Kinase | Not specified | 79[4] |
| Aurora C Kinase | Not specified | 61[4] |
| Abl Kinase | Not specified | 25[4] |
Table 2: Cellular Activity against T315I-Mutant CML
| Cell Type / Assay | This compound (nM) | Danusertib (nM) |
| KBM5-T315I cell inhibition | 78[3][6] | Not specified |
| CD34+ primary CML cells (T315I) | Not specified | 19[4] |
Mechanism of Action and Signaling Pathways
Both this compound and danusertib target the Aurora kinase pathway, which is crucial for mitotic progression. However, danusertib has the additional activity of directly inhibiting the BCR-ABL kinase.
The constitutively active BCR-ABL fusion protein is the primary driver of CML. The T315I mutation prevents the binding of many TKIs. Aurora kinases, particularly Aurora A, are often overexpressed in CML and contribute to genomic instability and cell cycle dysregulation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
The anti-proliferative activity of this compound and danusertib is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Plating: CML cells (e.g., KBM5-T315I, 32D-p210-T315I) are seeded in 96-well plates at a predetermined density.
-
Drug Treatment: Cells are treated with various concentrations of this compound or danusertib and incubated for a specified period (e.g., 48 or 96 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is then calculated from the dose-response curve.
Colony Formation Assay
This assay assesses the ability of a single cell to proliferate and form a colony, providing insight into the long-term cytostatic or cytotoxic effects of the compounds.
-
Cell Preparation: A single-cell suspension of CML cells is prepared.
-
Drug Exposure: Cells are treated with the desired concentrations of this compound, danusertib, or a vehicle control.
-
Plating: The treated cells are plated in a semi-solid medium, such as methylcellulose, which allows for the growth of individual colonies.
-
Incubation: Plates are incubated for an extended period (typically 10-14 days) to allow for colony formation.
-
Staining and Counting: Colonies are stained (e.g., with crystal violet) and counted to determine the effect of the drug on clonogenic survival.
In Vivo Xenograft Model
To evaluate the in vivo efficacy of these compounds, human CML cells are implanted into immunodeficient mice.
-
Cell Implantation: Human CML cells harboring the T315I mutation (e.g., KBM5-T315I) are subcutaneously or intravenously injected into immunodeficient mice (e.g., BALB/c nude or NOD/SCID mice).
-
Tumor Growth and Drug Administration: Once tumors are established, mice are randomized into treatment and control groups. This compound, danusertib, or a vehicle control is administered according to a predetermined schedule and route (e.g., intraperitoneal injection or oral gavage).
-
Monitoring: Tumor volume and mouse body weight are monitored regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., western blotting for target engagement or immunohistochemistry for proliferation markers like Ki-67).
Summary and Future Directions
Both this compound and danusertib demonstrate significant promise in overcoming T315I-mediated resistance in CML. This compound acts as a specific Aurora A kinase inhibitor, inducing senescence in T315I-mutant cells. Danusertib offers a dual mechanism of action by inhibiting both Aurora kinases and the BCR-ABL T315I oncoprotein.
The available data suggest that both compounds are potent inhibitors in the nanomolar range. A direct, head-to-head comparison in the same experimental systems would be invaluable for a more definitive assessment of their relative efficacy. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these agents in the treatment of T315I-positive CML. The development of oral formulations for these compounds would also significantly enhance their clinical utility.
References
- 1. ashpublications.org [ashpublications.org]
- 2. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora A Kinase Inhibitor this compound Induces Cellular Senescence in Chronic Myeloid Leukemia Cells Harboring T315I Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Statistical Analysis of AKI603: A Comparative Guide for Combination Therapy Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the preclinical data available for AKI603, a potent and selective Aurora kinase A (AurA) inhibitor. The information presented herein is intended to support researchers in evaluating its potential for combination therapies in oncology.
Executive Summary
This compound is a small molecule inhibitor of Aurora kinase A with an IC50 of 12.3 nM.[1][2][3] Preclinical studies have demonstrated its potent anti-proliferative activity across various leukemia and breast cancer cell lines.[1][3][4] A key area of investigation has been its efficacy in overcoming resistance to existing cancer therapies, particularly in chronic myeloid leukemia (CML) harboring the BCR-ABL T315I mutation, a common mechanism of resistance to imatinib.[1][4][5] this compound has been shown to inhibit the proliferation of imatinib-resistant CML cells by inducing cell cycle arrest, polyploidy, and cellular senescence.[3][4] Furthermore, in vivo studies using xenograft models of both CML and breast cancer have demonstrated significant anti-tumor activity.[2][6] While clinical data on this compound combination therapies are not yet available, this guide provides a detailed overview of its preclinical performance to inform the rational design of future combination studies.
Data Presentation: Preclinical Efficacy of this compound
The following tables summarize the key quantitative data from preclinical studies on this compound.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | Key Mutation | IC50 (µM) | Noteworthy Findings |
| KBM5-T315I | Chronic Myeloid Leukemia | BCR-ABL T315I | Not specified | Overcomes imatinib resistance[4][5] |
| NB4 | Acute Promyelocytic Leukemia | - | Not specified | Dose-dependent inhibition of AurA phosphorylation[1][3] |
| K562 | Chronic Myeloid Leukemia | BCR-ABL | Not specified | Dose-dependent inhibition of AurA phosphorylation[1][3] |
| Jurkat | Acute T-cell Leukemia | - | Not specified | Dose-dependent inhibition of AurA phosphorylation[1][3] |
| SUM149 | Breast Cancer | - | 2.04 | Inhibits breast cancer cell proliferation[3] |
| BT549 | Breast Cancer | - | 0.86 | Inhibits breast cancer cell proliferation[3] |
| MCF-7 | Breast Cancer | - | 0.97 | Inhibits breast cancer cell proliferation[3] |
| MCF-7-Epi | Breast Cancer | Epirubicin Resistant | 21.01 | Overcomes chemoresistance[2][3] |
| Sk-br-3 | Breast Cancer | - | 0.73 | Inhibits breast cancer cell proliferation[3] |
| MDA-MB-231 | Breast Cancer | - | 3.49 | Inhibits breast cancer cell proliferation[3] |
| MDA-MB-453 | Breast Cancer | - | 0.18 (MTT), 0.19 (Cell counting) | Inhibits breast cancer cell proliferation[3] |
| MDA-MB-468 | Breast Cancer | - | 0.15 (MTT), 0.17 (Cell counting) | Inhibits breast cancer cell proliferation[3] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Treatment Regimen | Outcome | Reference |
| KBM5-T315I cells in nude mice | Chronic Myeloid Leukemia | 12.5-25 mg/kg, i.p., every 2 days for 14 days | Abrogated tumor growth | [1][6] |
| MCF-7-Epi xenograft tumors in nude mice | Breast Cancer | 50 mg/kg, intragastric administration, every day for 14 days | Attenuated tumor growth | [2] |
Mechanism of Action: Targeting Aurora Kinase A
This compound exerts its anti-cancer effects by inhibiting Aurora kinase A, a key regulator of mitosis. Inhibition of AurA leads to defects in spindle formation, chromosome segregation, and cytokinesis, ultimately resulting in cell cycle arrest and apoptosis. In the context of CML with the T315I mutation, this compound has been shown to induce cellular senescence, a state of irreversible growth arrest, which is associated with an increase in reactive oxygen species (ROS).[4]
Experimental Protocols
Below are the detailed methodologies for key experiments cited in the preclinical studies of this compound.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5x10^3 cells/well and allowed to attach overnight.
-
Drug Treatment: Cells were treated with various concentrations of this compound (e.g., 0.039-0.6 µM) for 48 hours.[1][3]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The IC50 value was calculated as the concentration of this compound that inhibited cell growth by 50%.
Western Blot Analysis for AurA Phosphorylation
-
Cell Lysis: Cells treated with this compound were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using the BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk and incubated with primary antibodies against phospho-AurA (Thr288) and total AurA overnight at 4°C.
-
Detection: After washing, the membrane was incubated with HRP-conjugated secondary antibodies, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Animal Model: BALB/c nude mice were used for the xenograft studies.[4]
-
Tumor Cell Implantation: KBM5-T315I or MCF-7-Epi cells were subcutaneously injected into the flanks of the mice.
-
Treatment Initiation: When the tumors reached a palpable size, the mice were randomly assigned to treatment and control groups.
-
Drug Administration: this compound was administered via intraperitoneal injection or intragastric administration at the specified doses and schedules.[1][2][6]
-
Tumor Volume Measurement: Tumor volume was measured periodically using calipers and calculated using the formula: (length × width^2)/2.
-
Toxicity Assessment: Animal body weight was monitored as an indicator of treatment-related toxicity.[2]
Mandatory Visualization
Caption: this compound inhibits Aurora Kinase A, leading to cell cycle arrest and senescence.
Caption: Workflow for assessing in vivo efficacy of this compound in xenograft models.
Rationale for Combination Therapies
The preclinical profile of this compound suggests several promising avenues for combination therapies.
-
Combination with Tyrosine Kinase Inhibitors (TKIs): In CML, particularly in cases with the T315I mutation, combining this compound with other TKIs could provide a synergistic effect. While this compound overcomes imatinib resistance, a combination with a second or third-generation TKI might lead to deeper and more durable responses by targeting different nodes in the oncogenic signaling network.
-
Combination with Chemotherapy: In breast cancer, this compound has shown efficacy in epirubicin-resistant cells, suggesting a potential to overcome chemoresistance.[2] Combining this compound with standard-of-care chemotherapeutic agents could re-sensitize resistant tumors or enhance the efficacy of initial chemotherapy.
-
Combination with DNA Damage Response Inhibitors: Aurora kinase A has roles in DNA damage repair. Combining this compound with inhibitors of other DNA repair pathways, such as PARP inhibitors, could lead to synthetic lethality in certain cancer types with specific DNA repair deficiencies.
Conclusion
The available preclinical data strongly support the continued investigation of this compound as a promising anti-cancer agent. Its ability to overcome drug resistance in CML and breast cancer models highlights its potential. Future research should focus on identifying predictive biomarkers for this compound sensitivity and exploring rational combination strategies in well-designed clinical trials to translate these promising preclinical findings into patient benefit.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. This compound | Aurora Kinase | TargetMol [targetmol.com]
- 4. Aurora A Kinase Inhibitor this compound Induces Cellular Senescence in Chronic Myeloid Leukemia Cells Harboring T315I Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aurora A Kinase Inhibitor this compound Induces Cellular Senescence in Chronic Myeloid Leukemia Cells Harboring T315I Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of AKI603
For researchers and drug development professionals, the safe handling and disposal of potent compounds like AKI603, a novel Aurora A kinase inhibitor, are paramount to ensuring laboratory safety and environmental protection.[1][2][3][4] This guide provides a comprehensive overview of the recommended procedures for the proper disposal of this compound, aligning with standard laboratory safety protocols for hazardous chemical waste.
I. Understanding this compound: Properties and Safety Profile
This compound is a small molecule inhibitor of Aurora A kinase with an IC50 of 12.3 nM.[1][2][3][4] It is a solid substance with limited solubility in common laboratory solvents.[5] Due to its potent biological activity, it should be handled with care, and appropriate personal protective equipment (PPE) should be worn at all times.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 1432515-73-5 |
| Molecular Formula | C₁₉H₂₃N₉O₂ |
| Molecular Weight | 409.5 g/mol |
| Appearance | Solid |
| Solubility | DMSO: 1-10 mg/mL (Sparingly) Ethanol: 0.1-1 mg/mL (Slightly) |
| Storage | Powder: -20°C for 3 years In solvent: -80°C for 1 year |
Data sourced from various chemical suppliers.[4][5]
II. Step-by-Step Disposal Procedures for this compound
As no specific disposal instructions for this compound are provided by manufacturers, the following general procedures for the disposal of potent, non-volatile chemical waste should be followed. These procedures are designed to minimize exposure and prevent environmental contamination.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing the following PPE:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (nitrile or neoprene)
-
A lab coat
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused powder, contaminated lab supplies (e.g., weighing paper, pipette tips, tubes), and PPE, in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[6][7][8]
-
Label the container as "Hazardous Waste: this compound Solid Waste" and include the date.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, such as unused stock solutions or experimental media, in a separate, labeled hazardous waste container.
-
The container should be leak-proof and made of a material compatible with the solvent used (e.g., glass or polyethylene for DMSO solutions).[6][7][8]
-
Label the container as "Hazardous Waste: this compound Liquid Waste in [Solvent Name]" and include the approximate concentration and date.
-
Never dispose of this compound solutions down the drain.[7][9][10]
-
-
Empty Containers:
-
Original containers of this compound should be triple-rinsed with a suitable solvent (e.g., the solvent used for making stock solutions).[7]
-
Collect the rinsate as hazardous liquid waste.[7]
-
After triple-rinsing, the container can be disposed of as regular lab glass or plastic waste, provided all labels are defaced.
-
3. Storage of Hazardous Waste:
-
Store the hazardous waste containers in a designated, secure area away from general lab traffic.
-
Ensure the storage area is well-ventilated.
-
Keep the containers closed at all times, except when adding waste.[6][7]
4. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Follow all institutional and local regulations for hazardous waste disposal.[6][11]
III. Experimental Protocols: Decontamination of Surfaces
In the event of a spill, follow these steps to decontaminate surfaces:
-
Isolate the Area: Cordon off the spill area to prevent further contamination.
-
Wear Appropriate PPE: Ensure you are wearing the full set of recommended PPE.
-
Absorb the Spill:
-
For a solid spill, carefully cover it with absorbent paper. Gently wet the paper with a 70% ethanol solution to prevent the powder from becoming airborne, then wipe it up.
-
For a liquid spill, cover it with an absorbent material (e.g., spill pads or vermiculite).
-
-
Decontaminate the Surface:
-
Wipe the spill area with a detergent solution, followed by a 70% ethanol solution.
-
Perform the cleaning procedure three times to ensure thorough decontamination.
-
-
Dispose of Contaminated Materials: Collect all cleaning materials in the designated solid hazardous waste container for this compound.
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste, protecting both personnel and the environment. Always consult your institution's specific safety guidelines and EHS office for any additional requirements.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound|1432515-73-5|COA [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Aurora Kinase | TargetMol [targetmol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. geo.utexas.edu [geo.utexas.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 9. services.gov.krd [services.gov.krd]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. marinecoatings.brand.akzonobel.com [marinecoatings.brand.akzonobel.com]
Safeguarding Your Research: A Comprehensive Guide to Handling AKI603
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of AKI603, a potent Aurora kinase inhibitor. The following procedures are designed to minimize exposure risk and ensure a safe laboratory environment. It is imperative to supplement this guidance with a thorough review of the official Safety Data Sheet (SDS) provided by the manufacturer and to adhere to all institutional and local regulations.
Personal Protective Equipment (PPE)
Due to its potent biological activity, a stringent PPE protocol is mandatory when handling this compound in both solid and solution forms. The following table summarizes the required PPE for various laboratory operations.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Disposable, solid-resistant gown with tight-fitting cuffs- Double-gloving with nitrile gloves (inner glove tucked under the gown cuff)- A fit-tested N95 or higher-rated respirator- Chemical splash goggles and a face shield |
| Solution Preparation and Handling | - Disposable, fluid-resistant laboratory coat- Double-gloving with chemically resistant nitrile gloves- Chemical splash goggles |
| General Laboratory Use (Low Concentrations) | - Standard laboratory coat- Single pair of nitrile gloves- Safety glasses with side shields |
Note: All PPE should be donned before entering the designated handling area and doffed in a manner that prevents cross-contamination before exiting. Disposable PPE must be discarded as hazardous waste immediately after use.
Operational Plan: Step-by-Step Handling Procedures
A designated area, such as a certified chemical fume hood or a containment ventilated enclosure (CVE), must be used for all manipulations of solid this compound and concentrated solutions.
Preparation of Stock Solutions
-
Designate a Handling Area: All weighing and reconstitution of solid this compound must be performed in a chemical fume hood or a similar ventilated enclosure.
-
Don Appropriate PPE: Refer to the PPE table for weighing and aliquoting.
-
Tare the Vessel: Use a tared, sealed container for weighing to minimize contamination.
-
Weigh the Compound: Carefully weigh the desired amount of this compound. Use tools dedicated to handling potent compounds.
-
Reconstitution: Add the appropriate solvent (e.g., DMSO) to the vial containing the solid. Cap the vial securely and vortex until the solid is completely dissolved.
-
Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date, and appropriate hazard symbols.
-
Storage: Store the stock solution in a tightly sealed container at the recommended temperature, typically -20°C or -80°C, away from light.
Experimental Use
-
Dilutions: Prepare working dilutions from the stock solution in a chemical fume hood.
-
Cell Culture and Assays: When adding this compound to cell cultures or assays, handle the solutions with care to avoid splashes or aerosols.
-
Incubation: Incubate treated cells or assays in a designated incubator, clearly labeled as containing a potent compound.
Disposal Plan: Managing this compound Waste
All materials that come into contact with this compound, including solids, solutions, contaminated labware, and PPE, must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid this compound | - Collect in a clearly labeled, sealed container for hazardous chemical waste.- Do not mix with other waste streams. |
| Concentrated Stock Solutions | - Collect in a designated, sealed, and labeled hazardous liquid waste container.- The container should be compatible with the solvent used (e.g., a polyethylene container for DMSO solutions). |
| Dilute Aqueous Solutions (from assays) | - Collect in a labeled aqueous hazardous waste container. |
| Contaminated Labware (pipette tips, tubes, etc.) | - Collect in a designated hazardous solid waste container lined with a heavy-duty plastic bag. |
| Contaminated PPE (gloves, gowns, etc.) | - Place in a designated hazardous solid waste container immediately after use. |
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations. Never dispose of this compound down the drain.
Experimental Workflow and Safety Protocols
The following diagram illustrates the general workflow for handling this compound, emphasizing the integration of safety measures at each step.
Caption: Workflow for handling this compound from preparation to disposal with integrated safety checkpoints.
Logical Relationship of Safety Controls
The safe handling of potent compounds like this compound relies on a hierarchy of controls, where engineering controls are the most effective, followed by administrative controls, and finally, personal protective equipment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
